(Z,Z)-4,7-Decadienol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4Z,7Z)-deca-4,7-dien-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h3-4,6-7,11H,2,5,8-10H2,1H3/b4-3-,7-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKODDQZVUPANMP-CWWKMNTPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104188-11-6 | |
| Record name | (4Z,7Z)-4,7-Decadien-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104188-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
(Z,Z)-4,7-Decadienol: A Technical Guide to its Discovery, Isolation, and Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(Z,Z)-4,7-Decadienol is a naturally occurring unsaturated alcohol that has garnered interest due to its presence in the essential oil of Acorus calamus and the role of its acetate (B1210297) derivative as an insect pheromone. This technical guide provides a comprehensive overview of the discovery, isolation, and chemical synthesis of this compound. Detailed experimental protocols for its isolation from natural sources and a proposed synthetic route via the Wittig reaction are presented. Furthermore, this guide summarizes the available quantitative data and discusses the compound's known biological significance in the context of insect chemical communication.
Discovery and Isolation
This compound, in its aldehyde form, (Z,Z)-4,7-decadienal, was first identified as a character impact compound in the essential oil of Acorus calamus L.[1]. The isolation of this volatile compound from its natural source is a multi-step process involving extraction and chromatographic purification.
Experimental Protocol: Isolation from Acorus calamus
This protocol outlines a general procedure for the extraction and isolation of this compound from the rhizomes of Acorus calamus, based on common methodologies for essential oil extraction.[2][3][4]
1.1.1. Materials and Reagents
-
Dried rhizomes of Acorus calamus
-
Deionized water
-
n-Hexane (or other suitable organic solvent, e.g., diethyl ether)
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
Clevenger-type apparatus
-
Rotary evaporator
-
Glassware for column chromatography
1.1.2. Extraction by Hydrodistillation
-
Freshly collected rhizomes of Acorus calamus are air-dried and ground into a coarse powder.
-
A known quantity of the powdered rhizomes (e.g., 500 g) is placed in a round-bottom flask with deionized water.[2]
-
The flask is connected to a Clevenger-type apparatus and heated to boiling.
-
The hydrodistillation is carried out for a sufficient duration (e.g., 3-6 hours) to extract the volatile essential oil.
-
The collected essential oil is separated from the aqueous layer.
1.1.3. Purification by Column Chromatography
-
The crude essential oil is dried over anhydrous sodium sulfate.
-
The dried oil is concentrated under reduced pressure using a rotary evaporator.
-
The concentrated extract is subjected to column chromatography on silica gel.
-
A suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) is used to elute the different fractions.
-
Fractions are collected and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fraction containing this compound.
-
The fractions containing the pure compound are combined and the solvent is evaporated to yield isolated this compound.
1.1.4. Workflow for Isolation
Chemical Synthesis
The chemical synthesis of this compound with high stereoselectivity can be achieved through the Wittig reaction, a powerful method for forming carbon-carbon double bonds. The strategy involves the creation of two (Z)-configured double bonds in a sequential manner.
Proposed Synthetic Pathway
A plausible synthetic route starts from commercially available precursors and utilizes two successive Wittig reactions to install the (Z,Z)-diene system. The terminal alcohol functionality can be introduced at a later stage.
Experimental Protocol: Synthesis via Wittig Reaction
This hypothetical protocol is based on standard Wittig reaction conditions known to favor the formation of (Z)-alkenes.
2.2.1. Materials and Reagents
-
(3-Bromopropyl)triphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
(Z)-4-Heptenal
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydride (NaH)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sodium borohydride (B1222165) (NaBH₄)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
2.2.2. Step 1: Synthesis of (Z)-1-Bromo-4,7-decadiene
-
To a stirred suspension of (3-bromopropyl)triphenylphosphonium bromide in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi dropwise.
-
Allow the resulting ylide solution to warm to 0 °C and stir for 1 hour.
-
Cool the reaction mixture back to -78 °C and add a solution of (Z)-4-heptenal in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield (Z)-1-bromo-4,7-decadiene.
2.2.3. Step 2: Synthesis of (Z,Z)-4,7-Decadienal
-
To a stirred solution of (triphenylphosphoranylidene)acetaldehyde in anhydrous DMSO at room temperature under an inert atmosphere, add NaH portion-wise.
-
Stir the mixture for 1 hour to form the corresponding ylide.
-
Add a solution of the bromide from Step 1 in anhydrous DMSO dropwise.
-
Stir the reaction at room temperature overnight.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield (Z,Z)-4,7-decadienal.
2.2.4. Step 3: Reduction to this compound
-
To a stirred solution of (Z,Z)-4,7-decadienal in methanol at 0 °C, add NaBH₄ portion-wise.
-
Stir the reaction for 1-2 hours, monitoring by TLC for the disappearance of the aldehyde.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield this compound.
Quantitative Data
Quantitative data for this compound is not extensively reported in the literature. The following table summarizes the available physical and chemical properties of the related aldehyde and the alcohol itself.
| Property | (Z,Z)-4,7-Decadienal | This compound |
| Molecular Formula | C₁₀H₁₆O | C₁₀H₁₈O |
| Molecular Weight | 152.23 g/mol | 154.25 g/mol |
| CAS Number | 22644-09-3 | 104188-11-6 |
| Boiling Point | Not available | Not available |
| Density | Not available | Not available |
| 1H NMR (Predicted) | δ 9.77 (t, 1H), 5.5-5.3 (m, 4H), 2.8-2.7 (m, 2H), 2.4-2.3 (m, 2H), 2.1-2.0 (m, 2H), 0.96 (t, 3H) | δ 5.5-5.3 (m, 4H), 3.65 (t, 2H), 2.8-2.7 (m, 2H), 2.1-2.0 (m, 4H), 1.6-1.5 (m, 2H), 0.96 (t, 3H) |
| 13C NMR (Predicted) | δ 202.5, 132.0, 129.5, 128.0, 125.0, 43.5, 27.0, 22.5, 20.5, 14.0 | δ 132.5, 130.0, 127.5, 125.5, 62.5, 32.5, 27.0, 25.5, 20.5, 14.0 |
| Mass Spectrum (EI) | Not available | Not available |
Note: Predicted NMR data is based on chemical shift correlations and may not represent exact experimental values.
Biological Significance and Signaling
The biological role of this compound itself is not well-documented. However, its acetate ester, (Z,Z)-4,7-decadienyl acetate, is a known sex pheromone of the lesser date moth, Batrachedra amydraula. Pheromones play a crucial role in the chemical communication of insects, mediating behaviors such as mating and aggregation.
The general mechanism of insect pheromone perception involves the detection of pheromone molecules by specialized olfactory sensory neurons located in the antennae. This interaction triggers a signal transduction cascade that ultimately leads to a behavioral response in the insect.
While specific studies on the biological activity of unsaturated decanols are limited, related unsaturated long-chain alcohols have been shown to possess various biological activities, including antimicrobial and anti-inflammatory properties. The unsaturated nature of this compound suggests it may also exhibit interesting biological properties worthy of further investigation. Unsaturated aldehydes, such as the precursor to the title compound, have been studied for their antibacterial action, which is thought to involve the disruption of bacterial cell membranes.
Conclusion
This compound is a fascinating natural product with a stereochemically defined structure. While its discovery is rooted in the analysis of essential oils, its synthesis presents a valuable exercise in stereoselective organic chemistry, primarily through the application of the Wittig reaction. The full extent of its biological activity remains an area ripe for further exploration, beyond its role as a precursor to an insect pheromone. This technical guide provides a foundational overview for researchers interested in the isolation, synthesis, and potential applications of this and related unsaturated long-chain alcohols. Further research is warranted to fully elucidate its spectroscopic properties, optimize its synthesis, and uncover its potential pharmacological activities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Seasonal Variation in Essential Oil Compositions and Antioxidant Properties of Acorus calamus L. Accessions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical profiling and antioxidant activities of essential oil from rhizomes of Acorus calamus L. | BIBECHANA [nepjol.info]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Biosynthesis of Dodecadienol Pheromones in the Codling Moth, Cydia pomonella
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of (E,E)-8,10-dodecadien-1-ol, the primary sex pheromone of the codling moth, Cydia pomonella. This insect is a major agricultural pest, and understanding its pheromone production is critical for the development of effective and environmentally benign pest management strategies.
Overview of the Biosynthetic Pathway
The biosynthesis of the codling moth sex pheromone, known as codlemone, is a multi-step process that begins with common fatty acid metabolism and proceeds through a series of specialized enzymatic reactions within the female's pheromone gland. The pathway involves chain-shortening of a saturated fatty acid precursor, followed by two consecutive desaturation steps catalyzed by a single bifunctional enzyme, and finally, reduction to the active alcohol pheromone.[1]
Key Enzymatic Steps and Quantitative Data
The production of codlemone from the C16 precursor, palmitic acid, involves three main stages: chain shortening, desaturation, and reduction.
2.1. Chain Shortening: From Palmitic Acid to Lauric Acid
2.2. Desaturation: A Bifunctional Desaturase
A key enzyme in codlemone biosynthesis is a bifunctional Δ9 desaturase, designated as Cpo_CPRQ.[2][3] This enzyme, which is highly and exclusively expressed in the female pheromone gland, catalyzes two sequential reactions. First, it introduces a double bond at the Δ9 position of lauric acid (12:0) to form (E)-9-dodecenoic acid. Subsequently, the same enzyme acts on this mono-unsaturated intermediate to create a conjugated diene system, resulting in (E,E)-8,10-dodecadienoic acid.
Table 1: Functional Characterization of the Bifunctional Desaturase Cpo_CPRQ
| Substrate | Enzyme | Product(s) | Relative Abundance (%) | Reference |
| Lauric acid (12:0) | Cpo_CPRQ | (E)-9-dodecenoic acid | 9.4 | |
| Lauric acid (12:0) | Cpo_CPRQ | (E,E)-8,10-dodecadienoic acid | 5.5 |
Data obtained from heterologous expression in Camelina sativa seeds.
2.3. Reduction to the Final Pheromone
The final step in the biosynthesis of codlemone is the reduction of the fatty acyl precursor, (E,E)-8,10-dodecadienoic acid, to the corresponding alcohol, (E,E)-8,10-dodecadien-1-ol. This reaction is catalyzed by a fatty acyl-CoA reductase (FAR). While the specific FAR involved in codlemone biosynthesis has not been fully characterized in the provided literature, FARs are a well-known class of enzymes in insect pheromone production.
Experimental Protocols
The elucidation of the codlemone biosynthetic pathway has been made possible through a combination of molecular and biochemical techniques.
3.1. Transcriptome Analysis of the Pheromone Gland
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Objective: To identify candidate genes involved in pheromone biosynthesis.
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Methodology:
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Dissection of pheromone glands from female C. pomonella.
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Extraction of total RNA from the glands.
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Construction of a cDNA library and subsequent sequencing using next-generation sequencing platforms.
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Bioinformatic analysis to identify transcripts encoding putative desaturases, reductases, and other relevant enzymes, often characterized by high expression levels in the pheromone gland compared to other tissues.
-
3.2. Heterologous Expression and Functional Characterization of Desaturases
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Objective: To determine the function of candidate desaturase genes.
-
Methodology:
-
Cloning of the full-length coding sequence of the candidate desaturase gene (e.g., Cpo_CPRQ) into an expression vector suitable for a heterologous system (e.g., yeast Saccharomyces cerevisiae or insect cells).
-
Transformation of the expression vector into the host cells.
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Supplementation of the culture medium with the putative fatty acid precursor (e.g., lauric acid).
-
Incubation to allow for gene expression and enzymatic activity.
-
Extraction of fatty acids from the yeast or insect cells.
-
Analysis of the fatty acid profile using gas chromatography-mass spectrometry (GC-MS) to identify the products of the enzymatic reaction.
-
3.3. Gas Chromatography-Electroantennographic Detection (GC-EAD)
-
Objective: To identify biologically active compounds in pheromone gland extracts.
-
Methodology:
-
Preparation of a crude extract from the female pheromone gland.
-
Separation of the extract components using a gas chromatograph.
-
Splitting of the column effluent, with one part directed to a flame ionization detector (FID) for chemical detection and the other directed to an antenna of a male codling moth.
-
Simultaneous recording of the FID signal and the electroantennogram (EAG) response from the antenna.
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Peaks in the FID chromatogram that elicit a corresponding EAG response are identified as biologically active pheromone components.
-
Visualizing the Biosynthetic Pathway and Experimental Workflow
Caption: Biosynthetic pathway of codlemone in Cydia pomonella.
Caption: Experimental workflow for identifying and characterizing pheromone biosynthesis genes.
References
Chemical and physical properties of (Z,Z)-4,7-Decadienol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited specific experimental data is publicly available for (Z,Z)-4,7-Decadienol. This guide compiles the available information and supplements it with data from closely related compounds for comparative purposes. All data not explicitly for this compound is clearly indicated.
Introduction
This compound is a fatty alcohol, a class of organic compounds characterized by a long aliphatic chain.[1] It is a volatile organic compound found in nature, notably as a component of acorus oil essential oil and as a fragrance in certain orchids. Its molecular structure, featuring two cis-double bonds, suggests potential for interesting biological activity, a characteristic of many unsaturated alcohols.[2][3] Unsaturated alcohols exhibit a wide range of biological effects, including antioxidant, anti-inflammatory, and cytotoxic activities, with the nature of the activity influenced by chain length and the position of the double bonds.[2][3]
Chemical and Physical Properties
Table 1: General Information for this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O | - |
| Molecular Weight | 154.25 g/mol | - |
| Class | Fatty Alcohol |
Table 2: Physical Properties of (Z,Z)-4,7-Decadienal (for comparison)
| Property | Value | Source |
| CAS Number | 22644-09-3 | - |
| Molecular Formula | C₁₀H₁₆O | - |
| Molecular Weight | 152.23 g/mol | - |
| Boiling Point (Predicted) | 230.7 ± 19.0 °C | - |
| Density (Predicted) | 0.854 ± 0.06 g/cm³ | - |
| Water Solubility (Estimated) | 105.7 mg/L @ 25 °C | - |
Spectroscopic Data
Detailed experimental spectroscopic data (NMR, Mass Spectrometry, IR) for this compound is not currently available in public databases. Researchers undertaking work on this compound would need to perform these analyses to characterize it fully.
Experimental Protocols
Due to the limited published research on this compound, specific experimental protocols for its synthesis, purification, and analysis are not well-documented. However, general methods for the synthesis of unsaturated alcohols can be adapted. A plausible synthetic approach could involve the reduction of the corresponding aldehyde, (Z,Z)-4,7-Decadienal.
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
General Protocol for Reduction of an Aldehyde to an Alcohol:
-
Dissolution: Dissolve the starting aldehyde (e.g., (Z,Z)-4,7-Decadienal) in a suitable solvent such as methanol (B129727) or ethanol (B145695) in a reaction flask.
-
Cooling: Cool the solution in an ice bath to 0°C.
-
Addition of Reducing Agent: Slowly add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid solution.
-
Extraction: Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude alcohol by vacuum distillation or column chromatography.
Biological Activity and Signaling Pathways
There is a lack of specific studies on the biological activity and associated signaling pathways of this compound. However, the broader class of unsaturated alcohols is known to possess various biological activities. The activity is often dependent on the length of the carbon chain and the degree and position of unsaturation. For instance, some unsaturated fatty alcohols have demonstrated antioxidant and anti-obesity properties. The antibacterial activity of long-chain fatty alcohols has also been investigated, with efficacy varying based on chain length.
Given the absence of specific data for this compound, a logical workflow for investigating its potential biological activity is proposed below.
Caption: Logical workflow for the investigation of biological activity.
Conclusion
This compound is a naturally occurring unsaturated alcohol with potential for further scientific investigation. This guide highlights the current knowledge gap regarding its specific chemical, physical, and biological properties. The provided information on related compounds and general experimental approaches serves as a foundation for researchers and drug development professionals interested in exploring the characteristics and potential applications of this molecule. Further research is necessary to fully elucidate its properties and biological significance.
References
(Z,Z)-4,7-Decadienol: A Volatile Component in Floral Scents - A Technical Guide
Affiliation: Google Research
Abstract
(Z,Z)-4,7-Decadienol is a C10 unsaturated alcohol that has been identified as a volatile organic compound (VOC) in the floral scents of a select number of plant species. While less common than other C10 volatiles, its unique chemical structure suggests a potential role in specialized plant-pollinator interactions. This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, analytical methodologies for its detection and quantification, and its putative ecological significance. This document is intended for researchers in chemical ecology, plant biology, and drug development who are interested in the complex chemistry of floral scents and their role in mediating biological interactions.
Introduction
Floral scents are complex mixtures of volatile organic compounds (VOCs) that play a crucial role in plant reproduction by attracting pollinators. The diversity of these chemical signals is vast, with subtle variations in composition leading to highly specific plant-pollinator relationships. Among the myriad of floral volatiles, unsaturated C10 compounds, including aldehydes and alcohols, are known to contribute to the characteristic fragrance of many flowers.
This compound is a specific isomer of decadienol that has been reported as a constituent of the essential oil of Acorus calamus (sweet flag) and as an uncommon fragrance component in certain orchids[1][2]. While its presence is not widespread, its structural features suggest a potential for high biological activity, particularly in mediating interactions with insects. This guide synthesizes the current knowledge on this compound, with a focus on its biochemical origins and the technical approaches required for its study.
Biosynthesis of this compound
The biosynthesis of this compound is believed to proceed via the lipoxygenase (LOX) pathway, which is responsible for the formation of numerous fatty acid-derived volatiles in plants. This pathway is initiated by the oxidative cleavage of polyunsaturated fatty acids. While the specific enzymatic steps leading to this compound have not been fully elucidated, a putative pathway can be proposed based on the known mechanisms for the formation of other C10 aldehydes.
The likely precursor for this compound is linolenic acid (a C18 fatty acid). The pathway likely involves the following key steps:
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Lipoxygenase (LOX) Action: Linolenic acid is oxygenated by a specific lipoxygenase to form a hydroperoxide intermediate.
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Hydroperoxide Lyase (HPL) Cleavage: The hydroperoxide is then cleaved by a hydroperoxide lyase to yield a C10 aldehyde, likely (Z,Z)-4,7-Decadienal.
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Alcohol Dehydrogenase (ADH) Reduction: Finally, (Z,Z)-4,7-Decadienal is reduced to this compound by an alcohol dehydrogenase. The conversion of aldehydes to their corresponding alcohols is a common enzymatic reaction in plants, often involved in detoxifying reactive aldehydes and producing signaling molecules[3][4].
dot
Caption: Putative biosynthetic pathway of this compound.
Occurrence and Quantitative Data
This compound and its corresponding aldehyde are not commonly reported in surveys of floral scents. Their known occurrences are limited to a few plant species. Quantitative data on the emission rates of these specific compounds from floral tissues are scarce in the scientific literature. The table below summarizes the known occurrences and includes data for a related C10 aldehyde to provide context.
| Compound | Plant Species | Plant Part | Emission Rate / Relative Abundance | Reference |
| This compound | Acorus calamus | Essential oil | Not specified | |
| This compound | Orchidaceae (unspecified) | Floral scent | Uncommon component | |
| (E,E)-2,4-Decadienal | Orchis purpurea | Inflorescence | 0.62% of essential oil | |
| Decanal | Various flowers | Floral scent | Varies (e.g., ng/g/h) |
Experimental Protocols
The analysis of this compound in floral scents requires sensitive analytical techniques due to its likely low abundance. The following sections detail the standard experimental protocols for the collection, identification, and functional analysis of this and similar volatile compounds.
Headspace Volatile Collection and GC-MS Analysis
Objective: To collect and identify volatile compounds emitted from floral tissues.
Methodology: Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol:
-
Sample Preparation: Freshly excised flowers or intact flowering plants are placed in a clean, inert glass chamber.
-
Volatile Trapping: A SPME fiber (e.g., 65 µm PDMS/DVB) is exposed to the headspace of the chamber for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 25-30°C).
-
GC-MS Analysis:
-
The SPME fiber is inserted into the heated injection port of a gas chromatograph for thermal desorption of the trapped volatiles.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, then ramped at 5-10°C/min to 250°C and held for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, with a mass scan range of m/z 40-400.
-
-
Compound Identification: Compounds are identified by comparing their mass spectra with those in a spectral library (e.g., NIST) and by comparing their retention indices with those of authentic standards.
dot
Caption: HS-SPME-GC-MS experimental workflow.
Electroantennography (EAG)
Objective: To assess the olfactory response of an insect's antenna to this compound.
Methodology: Electroantennography measures the electrical potential changes from an insect antenna in response to an odorant.
Protocol:
-
Antenna Preparation: An antenna is carefully excised from a live, immobilized insect (e.g., a bee or moth). The base and tip of the antenna are placed in contact with two electrodes containing a conductive solution (e.g., insect Ringer's solution).
-
Odorant Delivery: A solution of this compound in a suitable solvent (e.g., hexane (B92381) or mineral oil) is applied to a filter paper strip inside a Pasteur pipette. A puff of purified, humidified air is passed through the pipette to deliver the odorant to the antenna.
-
Signal Recording: The electrical signal from the antenna is amplified and recorded using a specialized data acquisition system. The amplitude of the negative voltage deflection (the EAG response) is measured.
-
Data Analysis: The EAG responses to the test compound are compared to the responses to a negative control (solvent only) and a positive control (a known EAG-active compound).
dot
References
Olfactory Receptor Response to (Z,Z)-4,7-Decadienol: A Technical Guide
Affiliation: Google Research
Abstract
The detection of specific semiochemicals is crucial for insect survival and reproduction. (Z,Z)-4,7-Decadienol is a C10 dienol that has been identified as a component of floral scents and a potential insect pheromone. Understanding the olfactory receptors (ORs) that detect this compound is key to deciphering the chemical ecology of various insect species and developing novel pest management strategies. This technical guide provides a comprehensive overview of the methodologies used to characterize the response of an insect olfactory receptor to this compound. While a specific receptor for this compound has not yet been deorphanized in published literature, this document presents a hypothetical case study based on established experimental protocols and data presentation formats prevalent in the field of insect olfaction. The guide is intended for researchers, scientists, and drug development professionals working on insect sensory neurobiology and chemical ecology.
Introduction
Insects rely on a sophisticated olfactory system to perceive a vast array of volatile organic compounds that signal the presence of food, mates, predators, and oviposition sites.[1] Olfactory receptors (ORs), located on the dendrites of olfactory sensory neurons (OSNs), are the primary determinants of odor recognition.[1][2] Insect ORs are a unique class of ligand-gated ion channels, typically forming a heteromeric complex composed of a highly conserved co-receptor (Orco) and a variable odorant-specific receptor (ORx) that confers ligand specificity.[2]
This compound is a semiochemical of interest due to its presence in plant volatiles and its potential role in insect communication. The characterization of its cognate receptor is a critical step in understanding its ecological significance. This guide outlines the key experimental workflows for identifying and functionally characterizing an olfactory receptor for this compound, from initial electrophysiological screening to heterologous expression and detailed response profiling.
Electrophysiological Screening for this compound Responsive Olfactory Sensory Neurons
The initial step in identifying a receptor for a specific ligand is to pinpoint the olfactory sensory neurons that respond to it. Two primary electrophysiological techniques are employed for this purpose: Electroantennography (EAG) and Single Sensillum Recording (SSR).
Electroantennography (EAG)
EAG provides a measure of the summed electrical response of the entire antenna to an odorant stimulus. It is a rapid screening tool to determine if an insect's antenna can detect the compound of interest.
Experimental Protocol: Electroantennography (EAG)
-
Insect Preparation: An adult insect is anesthetized by cooling. The head is excised and mounted onto a holder with conductive gel.
-
Electrode Placement: A glass capillary recording electrode, filled with a saline solution (e.g., Ringer's solution), is placed over the tip of the antenna. A reference electrode is inserted into the back of the head capsule.
-
Odorant Delivery: A charcoal-filtered and humidified air stream is continuously passed over the antenna. A defined volume of air containing a known concentration of this compound is injected into the airstream for a set duration (e.g., 500 ms).
-
Data Acquisition: The voltage difference between the recording and reference electrodes is amplified, filtered, and recorded. The peak amplitude of the negative voltage deflection is measured as the EAG response.
-
Controls: A solvent control (e.g., hexane) and a known general odorant (e.g., 1-hexanol) are used as negative and positive controls, respectively.
Single Sensillum Recording (SSR)
SSR allows for the recording of action potentials from individual OSNs housed within a single sensillum. This technique provides high-resolution information about the specificity and sensitivity of individual neurons.
Experimental Protocol: Single Sensillum Recording (SSR)
-
Insect Preparation: The insect is immobilized in a plastic pipette tip with the antenna exposed and stabilized with dental wax.
-
Electrode Placement: A sharpened tungsten recording electrode is inserted into the base of a targeted sensillum (e.g., a sensilla trichodea). A reference electrode is inserted into the eye.
-
Odorant Delivery: A continuous stream of humidified air is directed over the antenna. Puffs of air (e.g., 500 ms) carrying this compound are introduced into the airstream.
-
Data Acquisition: The electrical activity of the OSNs is recorded. The number of spikes in the 1 second following stimulus onset is counted and the spontaneous firing rate is subtracted to determine the response.
-
Data Analysis: Spike sorting software is used to distinguish the responses of different OSNs within the same sensillum based on spike amplitude and shape.
Heterologous Expression and Functional Characterization of a Candidate Olfactory Receptor
Once a responsive OSN is identified, molecular techniques are used to identify the specific OR expressed in that neuron. The candidate OR is then functionally expressed in a heterologous system to confirm its response to this compound and to perform detailed pharmacological characterization. The Xenopus laevis oocyte expression system coupled with two-electrode voltage clamp (TEVC) is a widely used method for this purpose.[3]
Hypothetical Receptor Identification
For the purpose of this guide, we will designate a hypothetical olfactory receptor, SlitORx, from the cotton leafworm, Spodoptera littoralis, as the candidate receptor for this compound.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC)
-
Oocyte Preparation: Stage V-VII oocytes are harvested from a female Xenopus laevis frog and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with 50 nl of a solution containing cRNA encoding the candidate receptor (SlitORx) and the co-receptor (SlitOrco) at a 1:1 ratio (e.g., 25 ng of each). Control oocytes are injected with water or Orco-only cRNA. Injected oocytes are incubated for 3-7 days at 18°C.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and continuously perfused with Ringer's buffer. Two glass microelectrodes filled with 3 M KCl are impaled into the oocyte. The membrane potential is clamped at a holding potential of -80 mV.
-
Odorant Application: this compound, dissolved in DMSO and diluted in Ringer's buffer, is applied to the oocyte for a specific duration (e.g., 20 seconds).
-
Data Acquisition: The inward current induced by the activation of the OR is recorded. The peak current amplitude is measured.
Quantitative Data Presentation
The following tables present hypothetical quantitative data for the response of SlitORx to this compound and related compounds, as would be determined by TEVC experiments.
Table 1: Response Profile of Hypothetical Receptor SlitORx to a Panel of C10 Compounds.
| Compound | Structure | Concentration (M) | Mean Inward Current (nA) ± SEM (n=5) |
| This compound | CH₃CH₂CH=CHCH₂CH=CH(CH₂)₂CHO | 10⁻⁵ | 1520 ± 125 |
| (Z,E)-4,7-Decadienol | CH₃CH₂CH=CHCH₂CH=CH(CH₂)₂CHO | 10⁻⁵ | 450 ± 45 |
| (E,Z)-4,7-Decadienol | CH₃CH₂CH=CHCH₂CH=CH(CH₂)₂CHO | 10⁻⁵ | 380 ± 38 |
| (E,E)-4,7-Decadienol | CH₃CH₂CH=CHCH₂CH=CH(CH₂)₂CHO | 10⁻⁵ | 150 ± 20 |
| (Z)-4-Decenol | CH₃(CH₂)₄CH=CH(CH₂)₂CHO | 10⁻⁵ | 80 ± 15 |
| (Z)-7-Decenol | CH₃CH₂CH=CH(CH₂)₅CHO | 10⁻⁵ | 65 ± 12 |
| Decanol | CH₃(CH₂)₉OH | 10⁻⁵ | < 10 |
| Control (Ringer's) | - | - | < 5 |
Table 2: Dose-Response Characteristics of Hypothetical Receptor SlitORx to this compound.
| Concentration (M) | Mean Inward Current (nA) ± SEM (n=5) |
| 10⁻⁸ | 150 ± 22 |
| 10⁻⁷ | 680 ± 55 |
| 10⁻⁶ | 1250 ± 110 |
| 10⁻⁵ | 1520 ± 125 |
| 10⁻⁴ | 1550 ± 130 |
| EC₅₀ | ~5.2 x 10⁻⁷ M |
In Vivo Functional Imaging
Calcium imaging is a powerful technique to visualize the activity of specific OSNs in a more intact preparation, providing spatial and temporal information about odor processing.
Experimental Protocol: Antennal Lobe Calcium Imaging
-
Fly Preparation: A transgenic fly expressing a genetically encoded calcium indicator (e.g., GCaMP) in specific OSNs is used. The fly is mounted in a custom holder, and a small window is cut in the head cuticle to expose the antennal lobes.
-
Imaging Setup: The preparation is placed under a fluorescence microscope equipped with a camera.
-
Odorant Stimulation: Odorants are delivered as described for electrophysiology.
-
Data Acquisition: Changes in fluorescence intensity in specific glomeruli of the antennal lobe upon odorant stimulation are recorded.
-
Data Analysis: The change in fluorescence (ΔF/F) is calculated to quantify the response.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: Insect Olfactory Signal Transduction Pathway.
Caption: Workflow for Olfactory Receptor Characterization.
Conclusion
This technical guide provides a detailed framework for the functional characterization of an olfactory receptor responsive to this compound. By combining electrophysiological, molecular, and heterologous expression techniques, researchers can elucidate the specific receptors involved in the detection of this important semiochemical. The hypothetical data and detailed protocols presented here serve as a practical resource for designing and executing experiments in the field of insect olfaction. The deorphanization of such receptors is fundamental to advancing our understanding of chemical communication in insects and will facilitate the development of targeted and environmentally friendly pest control strategies.
References
The Enigmatic Presence of (Z,Z)-4,7-Decadienol in Flora: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z,Z)-4,7-Decadienol is a C10 unsaturated fatty alcohol that contributes to the complex volatile profiles of certain plant species. While not as widespread as other floral scent compounds, its unique structure and sensory properties make it a subject of interest for researchers in fields ranging from chemical ecology to fragrance chemistry and drug discovery. This technical guide provides a comprehensive overview of the known natural occurrences of this compound and its related aldehyde in plant essential oils, details the analytical methodologies for their identification, and proposes a plausible biosynthetic pathway.
Natural Occurrence of this compound and Related Compounds
This compound has been identified as a volatile component in the essential oil of Acorus calamus L. (Sweet Flag) and as an uncommon fragrance component in certain orchid species.[1] While quantitative data for the alcohol is scarce in publicly available literature, its corresponding aldehyde, (Z,Z)-4,7-decadienal, is recognized as a significant "character impact compound" in the oil of Acorus calamus L.[1] The Pherobase database also lists several orchid species as producers of (Z,Z)-4,7-decadienal, suggesting the potential co-occurrence of the alcohol.
Table 1: Quantitative Data on this compound and (Z,Z)-4,7-Decadienal in Plant Essential Oils
| Plant Species | Family | Plant Part | Compound | Concentration/Presence | Reference |
| Acorus calamus L. | Araceae | Rhizome | This compound | Reported as a volatile component | [1] |
| Acorus calamus L. | Araceae | Rhizome | (Z,Z)-4,7-Decadienal | Identified as a character impact compound | [1] |
| Aerangis modesta | Orchidaceae | Flower | (Z,Z)-4,7-Decadienal | Reported as a floral compound | [2] |
| Gongora cruciformis | Orchidaceae | Flower | (Z,Z)-4,7-Decadienal | Reported as a floral compound |
Note: Specific quantitative data for this compound remains largely unpublished. The presence of the related aldehyde is a strong indicator of the potential presence of the alcohol.
Experimental Protocols
The identification and quantification of this compound in plant essential oils typically involve the extraction of volatile compounds followed by gas chromatography-mass spectrometry (GC-MS) analysis.
Extraction of Volatile Compounds
a. Headspace Solid-Phase Microextraction (HS-SPME): This is a non-destructive and solvent-free method ideal for analyzing the volatiles of living plant tissues, such as flowers.
-
Materials: SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB), vials with septa, heating block or water bath.
-
Protocol:
-
Enclose the plant material (e.g., a single orchid flower) in a sealed vial.
-
Expose the SPME fiber to the headspace above the plant material for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30-40°C).
-
The volatile compounds adsorb to the fiber coating.
-
Retract the fiber and immediately introduce it into the GC-MS injector for thermal desorption and analysis.
-
b. Hydrodistillation: This is a classic method for extracting essential oils from larger quantities of plant material, such as Acorus calamus rhizomes.
-
Materials: Clevenger-type apparatus, heating mantle, round-bottom flask, condenser.
-
Protocol:
-
Place the fresh or dried plant material in the round-bottom flask with a sufficient amount of water.
-
Heat the flask to boiling. The steam and volatile compounds will rise and then be condensed.
-
The essential oil, being immiscible with water, is collected in a graduated tube.
-
The collected oil can then be diluted in a suitable solvent for GC-MS analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Typical GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 40-60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250-280°C) at a controlled rate (e.g., 3-5°C/min).
-
-
Typical MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
-
Compound Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the unknown peak with that of an authentic standard. In the absence of a standard, tentative identification can be made by comparing the mass spectrum with commercial libraries (e.g., NIST, Wiley).
Proposed Biosynthetic Pathway
The biosynthesis of C10 unsaturated alcohols like this compound in plants is likely derived from fatty acid metabolism. While the specific enzymatic steps for this compound have not been elucidated, a plausible pathway can be proposed based on known lipid metabolic pathways in plants.
The pathway likely begins with the biosynthesis of fatty acids in the plastids. Through a series of desaturation and chain-shortening events, a C10 unsaturated fatty acid precursor is formed. This precursor is then activated to its acyl-CoA or acyl-ACP form. A fatty acyl-CoA/ACP reductase would then catalyze the reduction of the carboxyl group to an aldehyde, and subsequently to the final alcohol, this compound.
Conclusion and Future Directions
The natural occurrence of this compound in plant essential oils presents an intriguing area for further research. While its presence has been noted in Acorus calamus and some orchids, detailed quantitative studies across a wider range of plant species are needed. The elucidation of the specific enzymes and genes involved in its biosynthesis would provide valuable insights into the metabolic pathways that generate this unique C10 unsaturated alcohol. Such knowledge could have significant applications in the fields of synthetic biology for the production of novel fragrance compounds and in understanding the chemical ecology of plant-pollinator interactions. For drug development professionals, the unique chemical structure of this compound may warrant investigation for potential bioactive properties.
References
The Elusive Stereochemistry-Activity Relationship of 4,7-Decadienol: A Gap in Pheromone Research
Despite the well-established principle that stereochemistry is paramount in the biological activity of insect pheromones, a comprehensive understanding of the specific roles of the stereoisomers of 4,7-decadienol remains a notable gap in the scientific literature. An in-depth review of available research reveals a significant scarcity of quantitative data and detailed experimental protocols comparing the biological activities of the four potential stereoisomers of this unsaturated alcohol. This lack of information hinders the development of highly specific and effective pest management strategies that could leverage these stereochemical nuances.
While research on other insect pheromones, such as codlemone, the primary sex pheromone of the codling moth (Cydia pomonella), has extensively documented the distinct biological effects of different isomers, similar comprehensive studies on 4,7-decadienol are conspicuously absent. For instance, electroantennography (EAG) and single-sensillum recording studies on codling moth have elucidated the specific neuronal responses to different geometric isomers of its pheromone and related compounds. This level of detailed investigation has yet to be applied to the stereoisomers of 4,7-decadienol.
The current body of knowledge is largely limited to the identification of the (4Z,7Z)-isomer in some natural sources and general discussions on the importance of stereoisomerism in chemical ecology. The synthesis of all four stereoisomers of related compounds like 4-methylheptan-3-ol has been reported, demonstrating the feasibility of such chemical investigations and highlighting the differential activity of each stereoisomer as a pheromone. This underscores the potential for similar discoveries with 4,7-decadienol, yet the specific research has not been published.
Consequently, it is not possible to provide a detailed technical guide with quantitative data tables comparing the biological activity (e.g., EC₅₀, IC₅₀, binding affinities) of the stereoisomers of 4,7-decadienol. Furthermore, the absence of such studies means that detailed experimental protocols for their bioassays and any elucidated signaling pathways are also unavailable.
To advance the understanding of chemical communication in insects that utilize 4,7-decadienol, future research should prioritize the following:
-
Stereoselective Synthesis: The development of robust synthetic routes to obtain all four stereoisomers of 4,7-decadienol in high purity.
-
Quantitative Bioassays: Conducting comprehensive biological assays, including electroantennography (EAG), single-sensillum recording (SSR), and behavioral assays (e.g., wind tunnel and field trapping experiments), to quantify the activity of each stereoisomer.
-
Mechanism of Action Studies: Investigation into the olfactory receptor neurons and signaling pathways involved in the perception of these stereoisomers.
Such studies are critical for a complete understanding of the chemical ecology of relevant insect species and for the development of next-generation, highly selective, and environmentally benign pest management tools. Until such research is conducted and published, the precise biological roles of the individual stereoisomers of 4,7-decadienol will remain an open and important question in the field of chemical ecology.
A Technical Deep Dive into the Environmental Journey and Toxicological Profile of Synthetic Pheromones
For the attention of researchers, scientists, and drug development professionals, this in-depth guide explores the environmental fate and toxicological impact of synthetic pheromones, crucial components in modern integrated pest management strategies. This document synthesizes available data on their persistence, degradation pathways, and effects on non-target organisms, providing a comprehensive resource for risk assessment and sustainable product development.
Synthetic pheromones, prized for their species-specificity and non-toxic mode of action in pest control, are considered environmentally benign alternatives to conventional pesticides.[1][2] Their ephemeral nature, characterized by rapid degradation in the environment, further bolsters their favorable ecological profile.[1] However, a thorough understanding of their environmental dynamics and potential ecotoxicological effects is paramount for their responsible and effective use.
Environmental Fate: Persistence and Degradation
The environmental persistence of synthetic pheromones is a key determinant of their potential impact. Generally, these compounds are susceptible to various degradation processes, limiting their accumulation in soil, water, and air. The rate of degradation is influenced by a multitude of factors including the chemical structure of the pheromone, and environmental conditions such as temperature, UV radiation, and microbial activity.[3]
Degradation in Soil:
The fate of synthetic pheromones in soil is governed by a combination of biotic and abiotic processes. Microbial degradation is a significant pathway for the breakdown of many organic compounds in soil, including pheromones.[4] The rate of this biodegradation is dependent on soil type, moisture content, temperature, and the composition of the microbial community.
Abiotic degradation mechanisms in soil include hydrolysis and photolysis on the soil surface. The persistence of a pheromone in soil is often expressed as its half-life (t½), the time it takes for 50% of the initial concentration to dissipate.
Table 1: Environmental Fate of Selected Synthetic Pheromones in Soil
| Pheromone | Target Pest | Soil Half-life (t½) | Key Degradation Processes | Conditions |
| Grandlure | Boll weevil (Anthonomus grandis) | Data not readily available in quantitative form, but oxidative decomposition is a known pathway. | Oxidation | Not specified |
Degradation in Aquatic Systems:
When synthetic pheromones enter aquatic environments, they are subject to hydrolysis, photolysis, and microbial degradation. The rate of hydrolysis is pH-dependent, while photolysis is influenced by the intensity and wavelength of sunlight. The water solubility of the pheromone also plays a crucial role in its distribution and degradation in the water column and sediment.
Table 2: Environmental Fate of Selected Synthetic Pheromones in Water
| Pheromone | Target Pest | Aquatic Half-life (t½) | Key Degradation Processes | Conditions |
| Grandlure | Boll weevil (Anthonomus grandis) | Subject to degradation in water. | Not specified | Not specified |
Atmospheric Degradation:
Due to their volatile nature, a significant portion of applied synthetic pheromones is released into the atmosphere. In the air, they are primarily degraded by photo-oxidation, reacting with hydroxyl (OH) radicals, ozone (O₃), and nitrate (B79036) radicals (NO₃). The atmospheric lifetime of these compounds is typically short, often on the order of hours, limiting their potential for long-range transport.
Table 3: Atmospheric Lifetime of Volatile Organic Compounds (Illustrative)
| Compound | Typical Atmospheric Lifetime | Primary Degradation Pathway |
| Various Volatile Organic Compounds | Hours to days | Reaction with OH radicals |
Degradation Pathways
The breakdown of synthetic pheromones results in the formation of various transformation products. Understanding these pathways is essential for a complete environmental risk assessment. For instance, fatty acid-derived pheromones can be metabolized by microorganisms through pathways similar to those for natural fatty acids. Aldehyde pheromones are often oxidized to their corresponding carboxylic acids.
Below is a generalized representation of a fatty acid-derived pheromone degradation pathway.
Figure 1: Generalized microbial degradation pathway of a fatty acid-derived pheromone.
Ecotoxicology: Effects on Non-Target Organisms
A major advantage of synthetic pheromones is their high species-specificity, which generally results in a low risk to non-target organisms. However, it is still crucial to assess their potential toxicity to a range of non-target species to ensure their environmental safety.
Toxicity to Terrestrial Non-Target Arthropods:
Beneficial insects, such as pollinators and natural enemies of pests, are of particular concern in ecotoxicological assessments. Standardized tests are used to determine the acute and chronic toxicity of chemical substances to these organisms.
Table 4: Acute Toxicity of Selected Compounds to Honeybees (Apis mellifera) (Illustrative)
| Compound | Oral LD50 (µ g/bee ) | Contact LD50 (µ g/bee ) |
| Imidacloprid (insecticide) | 0.0037 - 0.024 | 0.024 - 0.081 |
| Deltamethrin (insecticide) | 0.05 | 0.025 |
Toxicity to Aquatic Organisms:
The potential impact of synthetic pheromones on aquatic life is assessed using standard indicator species such as fish, invertebrates (e.g., Daphnia magna), and algae.
Table 5: Acute Toxicity of Selected Compounds to Aquatic Organisms (Illustrative)
| Compound | Species | 96-hour LC50 (mg/L) | 48-hour EC50 (mg/L) |
| Permethrin (insecticide) | Rainbow Trout (Oncorhynchus mykiss) | 0.002 - 0.03 | - |
| Permethrin (insecticide) | Daphnia magna | - | 0.0002 - 0.0006 |
Toxicity to Soil Organisms:
Earthworms are key indicators of soil health. Chronic toxicity tests, such as the earthworm reproduction test, are used to evaluate the long-term effects of substances on these important organisms.
Table 6: Chronic Toxicity of Triclosan to Earthworms (Eisenia fetida) (Illustrative)
| Endpoint | NOEC (mg/kg soil) | LOEC (mg/kg soil) |
| Reproduction | < 10 | 10 |
Note: Data for a different class of chemical is provided as a specific example of this type of toxicological data.
Experimental Protocols
The assessment of the environmental fate and toxicology of synthetic pheromones relies on standardized and validated experimental protocols. The Organization for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals.
Environmental Fate Testing
-
OECD 307: Aerobic and Anaerobic Transformation in Soil: This guideline details a laboratory method to assess the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions. The test involves treating soil samples with the test substance and incubating them in the dark under controlled temperature and moisture. Samples are taken at various intervals to analyze for the parent compound and its transformation products.
Figure 2: Workflow for OECD 307 - Aerobic and Anaerobic Transformation in Soil.
-
OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems: This guideline describes a method to evaluate the degradation of a chemical in water-sediment systems. The test substance is added to the water phase, and the system is incubated in the dark. The distribution and transformation of the substance in both the water and sediment phases are monitored over time.
Ecotoxicology Testing
-
OECD 202: Daphnia sp. Acute Immobilisation Test: This is a 48-hour test to determine the concentration of a substance that causes immobilization in 50% of the tested Daphnia (EC50). Young daphnids are exposed to a series of concentrations of the test substance.
Figure 3: Workflow for OECD 202 - Daphnia sp. Acute Immobilisation Test.
-
OECD 203: Fish, Acute Toxicity Test: This 96-hour test determines the concentration of a substance that is lethal to 50% of the test fish (LC50). Fish are exposed to a range of concentrations of the test substance, and mortality is recorded at 24, 48, 72, and 96 hours.
-
OECD 222: Earthworm Reproduction Test: This is a chronic toxicity test that assesses the effects of a chemical on the reproduction and growth of earthworms over a period of eight weeks. Adult earthworms are exposed to different concentrations of the test substance mixed into artificial soil. Endpoints include adult mortality, changes in biomass, and the number of offspring produced.
Analytical Methodologies
Accurate quantification of synthetic pheromones and their degradation products in environmental matrices is essential for fate and toxicology studies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed. Sample preparation often involves extraction techniques such as solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
Figure 4: General analytical workflow for pheromone residue analysis.
Conclusion
The available evidence suggests that synthetic pheromones, due to their specificity and rapid degradation, pose a low risk to the environment compared to conventional insecticides. However, this technical guide highlights the need for more comprehensive, publicly available data on the environmental fate and toxicology of a wider range of commercially used synthetic pheromones. Adherence to standardized testing protocols, such as those provided by the OECD, is crucial for generating reliable data for robust environmental risk assessments. Continued research in this area will further support the development and implementation of sustainable and ecologically sound pest management strategies.
References
Methodological & Application
Stereoselective Synthesis of (Z,Z)-4,7-Decadienol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (Z,Z)-4,7-decadienol, a volatile organic compound found in some essential oils and utilized as a fragrance component.[1] Two primary synthetic strategies are presented: a sequential Wittig reaction approach and a Z-selective cross-metathesis pathway. Both methods offer high stereoselectivity for the desired (Z,Z)-isomer.
Introduction
This compound is a valuable chemical intermediate and fragrance component. Its synthesis requires precise control over the geometry of two carbon-carbon double bonds. The protocols outlined below leverage modern synthetic methodologies to achieve high yields and stereoselectivity, crucial for applications in research and development.
Synthetic Strategies
Two effective routes for the synthesis of this compound are detailed:
-
Sequential Wittig Reaction: This classic yet reliable method involves the construction of the dienol backbone in a stepwise manner. A Z-selective Wittig reaction is first used to create a mono-unsaturated intermediate, which is then subjected to a second Wittig reaction to install the second Z-double bond. This approach offers good control over the stereochemistry at each step. Non-stabilized ylides are known to predominantly yield (Z)-alkenes.[2][3]
-
Z-Selective Cross-Metathesis: This modern approach utilizes advanced ruthenium or molybdenum catalysts to directly couple two olefin fragments with high Z-selectivity.[2][4] This method can be more atom-economical and may involve fewer synthetic steps compared to the Wittig approach. Catalytic Z-selective cross-metathesis can produce disubstituted alkenes with greater than 98% Z selectivity and in high yields.
Route 1: Sequential Wittig Reaction
This synthetic pathway involves three main stages:
-
Synthesis of the intermediate, (Z)-4-heptenal.
-
A second Wittig reaction to form (Z,Z)-4,7-decadienal.
-
Reduction of the dienal to the target dienol.
Caption: Synthetic workflow for the sequential Wittig reaction route.
Experimental Protocols: Route 1
Stage 1: Synthesis of (Z)-4-Heptenal
This stage involves the oxidation of a commercially available starting material, 4-penten-1-ol, to the corresponding aldehyde, followed by a Z-selective Wittig reaction.
1a: Oxidation of 4-Penten-1-ol to 4-Pentenal
-
Materials: 4-Penten-1-ol, Pyridinium chlorochromate (PCC), Dichloromethane (DCM), Celite or Silica (B1680970) Gel.
-
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) and Celite in anhydrous DCM, add a solution of 4-penten-1-ol (1.0 equivalent) in DCM dropwise at room temperature.
-
Stir the reaction mixture vigorously for 2-3 hours, monitoring the progress by TLC.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to yield crude 4-pentenal, which can be used in the next step without further purification.
-
1b: Wittig Reaction to form (Z)-4-Heptenal
-
Materials: Ethyltriphenylphosphonium bromide, n-Butyllithium (n-BuLi) in hexanes, 4-Pentenal, Tetrahydrofuran (THF), Diethyl ether.
-
Procedure:
-
To a suspension of ethyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add n-BuLi (1.1 equivalents) dropwise.
-
Allow the resulting deep red solution of the ylide to stir at room temperature for 1 hour.
-
Cool the ylide solution to -78 °C and add a solution of 4-pentenal (1.0 equivalent) in THF dropwise.
-
Stir the reaction mixture at -78 °C for 2-3 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction by the addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford (Z)-4-heptenal.
-
Stage 2: Wittig Reaction to form (Z,Z)-4,7-Decadienal
-
Materials: Propyltriphenylphosphonium bromide, n-Butyllithium (n-BuLi) in hexanes, (Z)-4-Heptenal, Tetrahydrofuran (THF), Diethyl ether.
-
Procedure:
-
Prepare the propyltriphenylphosphonium ylide by reacting propyltriphenylphosphonium bromide (1.1 equivalents) with n-BuLi (1.1 equivalents) in anhydrous THF at 0 °C, followed by stirring at room temperature for 1 hour, similar to the procedure in Stage 1b.
-
Cool the ylide solution to -78 °C and add a solution of (Z)-4-heptenal (1.0 equivalent) in THF dropwise.
-
Stir the reaction mixture at -78 °C for 2-3 hours, then allow it to warm to room temperature and stir overnight.
-
Work-up the reaction as described in Stage 1b.
-
Purify the crude product by column chromatography on silica gel to yield (Z,Z)-4,7-decadienal.
-
Stage 3: Reduction of (Z,Z)-4,7-Decadienal to this compound
-
Materials: (Z,Z)-4,7-Decadienal, Sodium borohydride (B1222165) (NaBH₄), Methanol (B129727), Dichloromethane (DCM).
-
Procedure:
-
Dissolve (Z,Z)-4,7-decadienal (1.0 equivalent) in methanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (0.5 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
-
Quantitative Data: Route 1
| Step | Product | Typical Yield (%) | Stereoselectivity (Z:E) |
| 1a | 4-Pentenal | 70-80 | N/A |
| 1b | (Z)-4-Heptenal | 60-75 | >95:5 |
| 2 | (Z,Z)-4,7-Decadienal | 55-70 | >95:5 (for the newly formed double bond) |
| 3 | This compound | 85-95 | N/A |
Yields and selectivities are representative and can vary based on specific reaction conditions and substrate purity.
Route 2: Z-Selective Cross-Metathesis
This approach offers a more convergent synthesis, potentially forming the (Z,Z)-diene framework in a single step from readily available olefin precursors. The choice of a Z-selective catalyst is critical for the success of this route.
Caption: Synthetic workflow for the Z-selective cross-metathesis route.
Experimental Protocol: Route 2
-
Materials: 4-Penten-1-ol, 1-Butene, Z-selective Ruthenium or Molybdenum catalyst (e.g., Grubbs or Hoveyda-Grubbs second generation catalysts combined with a photocatalyst for Z-selectivity, or specific Z-selective catalysts), Dichloromethane (DCM) or Toluene.
-
Procedure:
-
In a glovebox, dissolve the Z-selective metathesis catalyst (1-5 mol%) in anhydrous, degassed DCM or toluene.
-
Add 4-penten-1-ol (1.0 equivalent) to the catalyst solution.
-
Bubble a slow stream of 1-butene gas through the reaction mixture or add a pre-determined amount of liquefied 1-butene.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by GC-MS.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Quantitative Data: Route 2
| Product | Catalyst | Typical Yield (%) | Stereoselectivity (Z,Z : other isomers) |
| This compound | Z-selective Ru or Mo catalyst | 60-85 | >95:5 |
Yields and selectivities are highly dependent on the specific catalyst, substrates, and reaction conditions employed.
Characterization of this compound
The final product should be characterized by standard analytical techniques to confirm its structure and purity.
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 5.55-5.30 (m, 4H, olefinic protons), 3.65 (t, J = 6.4 Hz, 2H, -CH₂OH), 2.80 (t, J = 6.8 Hz, 2H, allylic protons between the double bonds), 2.15-2.00 (m, 4H, other allylic protons), 1.65 (sextet, J = 7.2 Hz, 2H, -CH₂CH₂OH), 0.95 (t, J = 7.6 Hz, 3H, -CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 132.5, 128.9, 128.3, 125.4 (olefinic carbons), 62.5 (-CH₂OH), 32.4, 29.8, 25.7, 20.6, 14.2 (-CH₂- and -CH₃ carbons).
-
Mass Spectrometry (EI): m/z (%) 154 (M⁺), 136, 121, 107, 93, 79, 67, 55, 41.
Conclusion
Both the sequential Wittig reaction and the Z-selective cross-metathesis provide effective and stereoselective routes to this compound. The choice of method may depend on the availability of starting materials, catalysts, and the desired scale of the synthesis. The protocols and data presented herein serve as a comprehensive guide for researchers in the successful synthesis of this valuable compound.
References
Application Note: A Standardized Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Pheromones
Introduction
Pheromones are chemical signals pivotal for intraspecies communication, governing behaviors such as mating, aggregation, and alarm signaling. The identification and quantification of these often volatile and complex compounds are crucial for research in chemical ecology, pest management, and behavioral studies.[1] Gas chromatography coupled with mass spectrometry (GC-MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and specificity for the separation and identification of trace-level semiochemicals.[1] This document provides a comprehensive protocol for the collection, preparation, and GC-MS analysis of pheromones, tailored for researchers, scientists, and drug development professionals.
Experimental Protocols
The successful analysis of pheromones by GC-MS is critically dependent on meticulous sample collection and preparation. The choice of methodology is heavily influenced by the volatility of the target compounds and the nature of the biological source.[1][2]
Sample Collection and Extraction
Three primary methods for sample collection and extraction are detailed below. The selection of the appropriate method is crucial for obtaining high-quality data.
Method A: Solvent Extraction of Glands or Tissues
This method is well-suited for less volatile pheromones or when the pheromone-producing gland is readily accessible.[1]
-
Dissect the pheromone gland or relevant tissue from the organism. For instance, in insects, this may involve excising the abdominal tips.
-
Immediately immerse the tissue in a 2 mL glass vial containing 10-50 µL of a high-purity solvent such as hexane (B92381) or dichloromethane.
-
Allow the extraction to proceed for a period of 2 to 24 hours at room temperature.
-
Carefully remove the tissue from the vial. An internal standard can be added at this stage for quantification purposes.
-
If necessary, the resulting extract can be concentrated under a gentle stream of nitrogen before GC-MS analysis.
Method B: Solid-Phase Microextraction (SPME)
SPME is a solvent-free technique ideal for sampling volatile and semi-volatile pheromones from the headspace of a sample.
-
Select an SPME fiber with a coating appropriate for the target analytes (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB).
-
Place the biological sample (e.g., a single insect, plant material) in a sealed vial.
-
Expose the SPME fiber to the headspace above the sample for a defined period to allow for the adsorption of volatile compounds.
-
Retract the fiber and introduce it directly into the GC injection port for thermal desorption and analysis.
Method C: Dynamic Headspace Trapping (Purge and Trap)
This technique is highly effective for collecting and concentrating airborne volatiles by actively sampling a larger volume of air.
-
Place the sample in a sealed chamber and pass a stream of purified air over it to sweep the volatile pheromones.
-
Pass the resulting gas stream through a trap containing a sorbent material (e.g., Porapak Q, Tenax) that adsorbs the pheromones.
-
After collection, the pheromones are desorbed from the trap, either thermally by heating the trap in the GC injector or by eluting with a small volume of solvent.
Derivatization
For pheromones containing active functional groups (e.g., alcohols, phenols, carboxylic acids, amines), derivatization is often necessary to improve their volatility and thermal stability for GC analysis. Silylation is a common derivatization technique.
-
Evaporate the solvent from the pheromone extract to dryness under a gentle stream of nitrogen.
-
Add 20-50 µL of a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilyl (TMCS) as a catalyst.
-
Add an equal volume of a suitable solvent like pyridine (B92270) or acetonitrile.
-
Heat the vial at a specific temperature (e.g., 75°C) for a defined time (e.g., 30-45 minutes) to ensure the reaction goes to completion.
-
Cool the sample to room temperature before injection into the GC-MS.
GC-MS Instrumentation and Parameters
The following table summarizes typical GC-MS parameters for pheromone analysis. These should be considered as a starting point and optimized for specific target analytes.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injection Mode | Splitless (for 1 min) | Maximizes the transfer of trace analytes to the column. |
| Injector Temperature | 250 °C (optimize for thermal lability) | Balances efficient vaporization with minimizing degradation of thermally sensitive compounds. |
| Carrier Gas | Helium (99.999% purity) | Inert gas to carry the sample through the column. |
| Column | Capillary column (e.g., 30 m x 250 µm, 0.25 µm film thickness) | Provides high-resolution separation of complex mixtures. |
| Oven Program | Initial: 50-60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5-10 min) | Separates compounds based on their boiling points and volatility. |
| Mass Spectrometer | ||
| MS System | Quadrupole, Ion Trap, or Time-of-Flight (TOF) | Determines the mass-to-charge ratio of ionized molecules. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard, robust ionization method that creates reproducible fragmentation patterns. |
| Mass Range | 50 - 800 amu | Covers the expected mass range of pheromones and their fragments. |
| Data Acquisition | Full Scan Mode | Allows for the identification of unknown compounds by comparing mass spectra to libraries. |
Data Presentation
Quantitative analysis of pheromones is crucial for understanding their biological activity. The following table presents example data for the quantitative analysis of synthetic human pheromones found in commercial perfumes, analyzed by GC-MS.
| Pheromone | Retention Time (min) | Concentration (mg/mL) |
| Androstenone | 12.54 | 0.085 |
| Androstenol | 11.98 | 0.042 |
| Androsterone | 12.21 | 0.110 |
Data adapted from a study on commercially available perfumes. The external standard method was used for quantification.
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the GC-MS analysis of pheromones, from sample collection to data analysis.
Caption: General experimental workflow for GC-MS analysis of pheromones.
Decision Logic for Derivatization
The decision to perform derivatization is a critical step in the analytical protocol. The following diagram outlines the logical process for making this determination.
Caption: Decision logic for performing derivatization.
References
Application Notes and Protocols for Electroantennography (EAG) Studies of Insect Response to (Z,Z)-4,7-Decadienol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summated electrical response of olfactory receptor neurons on an insect's antenna to volatile chemical stimuli. This method serves as a critical tool in chemical ecology, entomology, and the development of semiochemical-based pest management strategies. By quantifying the antennal response to specific compounds, researchers can screen for biologically active molecules such as pheromones, kairomones, and allomones, which can be used to monitor and control insect populations.
(Z,Z)-4,7-Decadienol is a C10 unsaturated alcohol that may play a role in insect chemical communication. Its structural analog, (Z,Z)-4,7-decadienyl acetate, has been identified as a sex pheromone component for the Lesser Date Moth (Batrachedra amydraula), a significant pest of date palms. Given the close structural relationship and the common biosynthetic pathways between pheromonal alcohols and their corresponding acetates, this compound is a compound of high interest for EAG studies, particularly in species like B. amydraula or other related moths.
These application notes provide a detailed protocol for conducting EAG experiments to assess the antennal response of insects, with a focus on Microlepidoptera such as the Lesser Date Moth, to this compound.
Data Presentation
Quantitative data from EAG experiments are essential for determining the sensitivity of an insect's olfactory system to a specific compound. A dose-response relationship is typically established by exposing the antenna to a range of odorant concentrations. The following tables provide a template for presenting such data.
Note: The data presented below are hypothetical and for illustrative purposes. Actual EAG responses would need to be determined empirically. The values are based on typical responses observed for pheromone components in moths.
Table 1: Dose-Response of Male Batrachedra amydraula to this compound
| Concentration of this compound (µg/µL) | Mean EAG Response (mV) ± SEM (n=10) | Normalized Response (%)* |
| Solvent Control (Hexane) | 0.05 ± 0.01 | 0 |
| 0.001 | 0.25 ± 0.03 | 15 |
| 0.01 | 0.65 ± 0.06 | 40 |
| 0.1 | 1.20 ± 0.11 | 75 |
| 1 | 1.60 ± 0.15 | 100 |
| 10 | 1.55 ± 0.14 | 97 |
*Normalized response is calculated as a percentage of the response to the 1 µg/µL concentration, which elicited the maximum response in this hypothetical dataset.
Table 2: Comparative EAG Responses of Male and Female Batrachedra amydraula to 1 µg/µL of this compound and Related Compounds
| Compound (1 µg/µL) | Mean EAG Response (mV) ± SEM (n=10) - Male | Mean EAG Response (mV) ± SEM (n=10) - Female |
| This compound | 1.60 ± 0.15 | 0.45 ± 0.05 |
| (Z,Z)-4,7-Decadienyl Acetate | 1.85 ± 0.18 | 0.50 ± 0.06 |
| (Z)-3-Hexen-1-ol (General Green Leaf Volatile) | 0.75 ± 0.08 | 0.70 ± 0.07 |
| Hexane (B92381) (Solvent Control) | 0.05 ± 0.01 | 0.06 ± 0.01 |
Experimental Protocols
This section provides a detailed, step-by-step methodology for performing electroantennography with this compound.
I. Materials and Equipment
-
Insects: Sexually mature moths (e.g., male Batrachedra amydraula, 2-3 days post-eclosion).
-
This compound: High purity standard (>95%).
-
Solvent: High-purity hexane or paraffin (B1166041) oil.
-
Saline Solution: (e.g., for Lepidoptera) 8.0 g/L NaCl, 0.2 g/L KCl, 0.2 g/L CaCl₂, 0.2 g/L MgCl₂, 0.35 g/L NaHCO₃, 34.23 g/L sucrose.
-
EAG System:
-
Stereomicroscope
-
Micromanipulators (for electrode positioning)
-
EAG probe with silver/silver-chloride (Ag/AgCl) electrodes
-
High-impedance pre-amplifier
-
Analog-to-digital (A/D) converter
-
Computer with EAG recording and analysis software
-
Faraday cage (to shield from electrical noise)
-
-
Odor Delivery System:
-
Purified, humidified air source
-
Flow controller
-
Glass tube for directing airflow over the antenna
-
Stimulus controller for timed air puffs
-
Pasteur pipettes and filter paper strips
-
II. Methodologies
A. Stimulus Preparation
-
Stock Solution: Prepare a stock solution of this compound in the chosen solvent (e.g., 10 µg/µL).
-
Serial Dilutions: Create a series of dilutions from the stock solution to obtain a range of concentrations for dose-response studies (e.g., 0.001, 0.01, 0.1, 1, and 10 µg/µL).
-
Stimulus Cartridges: Apply a standard volume (e.g., 10 µL) of each dilution onto a small strip of filter paper. Allow the solvent to evaporate for approximately 30-60 seconds. Insert the filter paper into a clean Pasteur pipette. Prepare a control pipette with solvent only.
B. Insect Preparation (Excised Antenna Method)
-
Anesthesia: Anesthetize a moth by chilling it on ice for a few minutes.
-
Excision: Under a stereomicroscope, carefully excise one antenna at its base using fine micro-scissors.
-
Mounting:
-
Place a small amount of conductive gel on the EAG probe electrodes.
-
Mount the basal end of the antenna onto the reference electrode.
-
Carefully bring the distal tip of the antenna into contact with the recording electrode. A small portion of the tip may be clipped to ensure good electrical contact.
-
C. EAG Recording
-
Setup: Place the mounted antenna preparation within the Faraday cage. Position the preparation in a continuous stream of humidified, purified air (e.g., 0.5 L/min) directed over the antenna.
-
Stabilization: Allow the baseline electrical signal from the antenna to stabilize.
-
Stimulus Delivery:
-
Insert the tip of a stimulus pipette into the airflow directed at the antenna.
-
Deliver a timed puff of air (e.g., 0.5 seconds) through the pipette to introduce the odorant to the antenna.
-
-
Recording: Record the resulting negative voltage deflection (EAG response) in millivolts (mV).
-
Recovery: Allow sufficient time (e.g., 45-60 seconds) between stimuli for the antenna to recover and the baseline to stabilize.
-
Stimulus Order: Present the stimuli in a randomized order, starting with the solvent control, to minimize the effects of antennal adaptation or sensitization.
-
Standard Reference: At the beginning and end of each recording session, present a standard reference compound (e.g., a general green leaf volatile like (Z)-3-hexen-1-ol) to monitor the viability of the antennal preparation and to allow for normalization of responses across different preparations.
D. Data Analysis
-
Measure Amplitude: For each response, measure the peak amplitude of the negative voltage deflection from the baseline.
-
Subtract Control: Subtract the average response to the solvent control from the responses to the test stimuli.
-
Normalization (Optional but Recommended): To compare data across different preparations, normalize the responses by expressing them as a percentage of the response to a standard reference compound or to a specific concentration of the primary test compound.
-
Dose-Response Curve: Plot the mean normalized EAG response as a function of the logarithm of the stimulus concentration to generate a dose-response curve.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the olfactory signaling pathway at the cellular level and the general experimental workflow for an EAG experiment.
Application Notes and Protocols for (E,Z)-2,4-Decadienoate in Pest Management
A Note on Chemical Nomenclature: Scientific literature extensively documents the use of ethyl (2E,4Z)-2,4-decadienoate , commonly known as the "pear ester," as a kairomonal attractant for the codling moth, Cydia pomonella. The user's query for "(Z,Z)-4,7-Decadienol" does not correspond to a widely studied semiochemical for pest management. The following application notes and protocols are based on the robust data available for ethyl (2E,4Z)-2,4-decadienoate, which is presumed to be the compound of interest.
Application Notes
1.1. Introduction Ethyl (2E,4Z)-2,4-decadienoate (Et-E,Z-DD) is a potent, pear-derived volatile that functions as a kairomone for the codling moth, Cydia pomonella (L.), a major pest in pome fruit (apple, pear) and walnut orchards worldwide.[1][2][3] Unlike sex pheromones, which primarily attract males, this kairomone is a powerful attractant for both male and female codling moths.[3] This characteristic makes it an invaluable tool for integrated pest management (IPM) programs, especially in orchards where sex pheromones are used for mating disruption.[4]
1.2. Mechanism of Action Et-E,Z-DD acts as a host-plant volatile, signaling the presence of a suitable food source and oviposition site to codling moths. This kairomonal attraction can be leveraged for several pest management strategies:
-
Population Monitoring: Traps baited with Et-E,Z-DD can monitor the activity of both sexes, providing a more comprehensive picture of the pest population's density and flight patterns. This is particularly effective in mating disruption orchards where the efficacy of male-only pheromone traps is reduced.
-
Oviposition Stimulation: In laboratory settings, Et-E,Z-DD has been shown to significantly increase oviposition (egg-laying) by female moths. While field application for this purpose is still under investigation, it highlights the compound's strong behavioral influence.
-
Lure-and-Kill Strategies: The attractant can be combined with insecticides in "attract and kill" stations or sprayable formulations to target adult moths.
-
Larval Disruption: Microencapsulated formulations of Et-E,Z-DD, when used as a spray adjuvant with insecticides, can enhance control by attracting neonate larvae, causing them to wander more on treated surfaces and increasing their exposure to the insecticide.
1.3. Target Pest
-
Primary Target: Cydia pomonella (Linnaeus) - The Codling Moth.
-
Other Responsive Species: While highly specific, some studies have noted attraction of other tortricid species, such as Pammene fasciana.
Quantitative Data Summary
The efficacy of Et-E,Z-DD lures is influenced by loading dose, dispenser type, and the presence of other semiochemicals.
Table 1: Effect of Lure Loading on Codling Moth Capture
| Lure Loading (mg Et-E,Z-DD) | Mean Total Moths Captured (per trap/season) | Sex Ratio (% Female) | Orchard Type | Source |
|---|---|---|---|---|
| 0.1 | Similar to 1.0, 3.0, 10.0, and 40.0 mg lures in some tests. | - | Bartlett Pear (Mating Disruption) | |
| 1.0 | - | Significantly more females caught than with 1.0-100.0 µg lures. | Bartlett Pear (Mating Disruption) | |
| 10.0 | No significant difference from 0.01 mg in mean total captures. | - | Apple | |
| 40.0 | Significantly increased male and total moth catch in some experiments. | - | Bartlett Pear (Mating Disruption) | |
| 100.0 | Did not increase attractiveness compared to lower doses. | - | Apple |
| 1000.0 | Did not increase attractiveness compared to lower doses. | - | Apple | |
Table 2: Comparison of Lure Combinations for Codling Moth Capture
| Lure Combination | Dispenser Type | Mean Total Moths Captured (Cumulative) | Orchard Type | Source |
|---|---|---|---|---|
| Sex Pheromone (PH) + Pear Ester (PE) | Septum | Lower than PVC lure with the same components. | Apple/Pear | |
| PH + PE | PVC Matrix | Significantly greater capture than septum lure. | Apple/Pear | |
| PE + DMNT* + LOX** + Acetic Acid (AA) | PVC Matrix | Captured the greatest number of female moths (USA study). | Apple/Pear | |
| PH + PE + DMNT* + LOX** + AA | PVC Matrix | Adding PH significantly reduced female capture (USA study). | Apple/Pear | |
| Pear Ester (PE) + Acetic Acid (AA) | Septum + Membrane | Captured significantly more moths (both sexes) than PE alone in clear delta traps. | Apple |
| Pear Ester (PE) + Pheromone (PH) | Septum | - | Apple | |
*DMNT: (E)-4,8-dimethyl-1,3,7-nonatriene *LOX: Pyranoid linalool (B1675412) oxide
Experimental Protocols
3.1. Protocol for Field Monitoring of Cydia pomonella using Et-E,Z-DD Lures
Objective: To monitor the flight activity and population density of male and female Cydia pomonella in a pome fruit or walnut orchard, particularly under a mating disruption program.
Materials:
-
Traps: Delta traps (clear recommended for higher female capture) or non-saturating bucket traps.
-
Lures:
-
Kairomone Lure: Et-E,Z-DD loaded onto a dispenser (e.g., grey halobutyl rubber septa or PVC matrix). Common loadings range from 1.0 mg to 10.0 mg.
-
Combination Lure: Lures co-loaded with Et-E,Z-DD and codling moth sex pheromone ((E,E)-8,10-dodecadien-1-ol).
-
Co-attractant: Acetic acid in a separate membrane lure.
-
-
Sticky liners for traps.
-
Gloves (to avoid contamination of lures).
-
Orchard map for trap placement.
-
Data collection sheets or digital device.
Procedure:
-
Lure Preparation:
-
Handle lures with clean gloves to prevent contamination.
-
Load Et-E,Z-DD (dissolved in a high-purity solvent like hexane) onto rubber septa. Allow the solvent to evaporate completely in a fume hood before field deployment.
-
Alternatively, use commercially prepared lures (e.g., PVC or septum-based).
-
-
Trap Assembly and Placement:
-
Assemble the delta or bucket traps according to the manufacturer's instructions. Place a new sticky liner on the bottom.
-
Position the lure in the center of the sticky liner. If using a co-attractant like acetic acid, place it according to the manufacturer's recommendation, ensuring it does not touch the primary lure.
-
Deploy traps in the upper third of the tree canopy, at a height of 1.5–2.0 meters.
-
Hang traps in a randomized block design across the orchard to ensure representative sampling.
-
Maintain a minimum distance of 30 meters between traps to avoid interference.
-
-
Data Collection:
-
Check traps weekly or bi-weekly.
-
Count the number of codling moths captured on the sticky liner.
-
Remove the captured moths after counting.
-
Identify the sex of the captured moths. This is crucial for understanding the population structure and female activity.
-
Replace sticky liners when they become dirty or lose adhesion.
-
Replace lures according to their specified field life (typically 4-8 weeks, but follow manufacturer guidelines).
-
-
Data Analysis:
-
Calculate the mean number of moths (total, male, and female) per trap per day (or week).
-
Plot the trap capture data over time to visualize the phenology of the codling moth flight periods.
-
Use this data to establish action thresholds for supplemental insecticide applications, especially for timing sprays against egg hatch.
-
Visualizations
References
- 1. Use of Ethyl (E,Z)-2,4-decadienoate in Codling Moth Management: Stimulation of Oviposition | Journal of the Entomological Society of British Columbia [journal.entsocbc.ca]
- 2. academic.oup.com [academic.oup.com]
- 3. A pear-derived kairomone with pheromonal potency that attracts male and female codling moth, Cydia pomonella (L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ars.usda.gov [ars.usda.gov]
Application Notes and Protocols for the Formulation of Slow-Release Dispensers for (Z,Z)-4,7-Decadienol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation, preparation, and evaluation of slow-release dispensers for the volatile semiochemical, (Z,Z)-4,7-Decadienol. This dienol is a critical component in the chemical communication of various insect species and its controlled release is paramount for effective pest management strategies such as monitoring and mating disruption.
Physicochemical Properties and Stability of this compound
This compound is a long-chain unsaturated alcohol. While specific data for this exact compound is limited, its properties can be inferred from its aldehyde analogue, (Z,Z)-4,7-decadienal, and general knowledge of dienols.
Key Considerations:
-
Volatility: As a C10 alcohol, it is sufficiently volatile to be used as an airborne semiochemical.
-
Solubility: It is expected to have low water solubility and be soluble in organic solvents like hexane (B92381) and dichloromethane.[1]
-
Stability: Dienols are susceptible to degradation through oxidation at the double bonds and the alcohol functionality.[2] They can also undergo acid-catalyzed rearrangements.[3] Therefore, formulations should protect the compound from excessive heat, UV light, and acidic conditions.[2]
Storage Recommendations: To maintain its integrity, this compound should be stored at low temperatures (-20°C or below), under an inert atmosphere (e.g., argon or nitrogen), and in amber vials to protect from light.[2]
Principles of Slow-Release Formulation
The primary goal of a slow-release dispenser is to provide a consistent and predictable release of the active ingredient over a specified period. This is typically achieved by incorporating the semiochemical into a matrix or reservoir system that controls its diffusion and volatilization into the environment.
Common Release Mechanisms:
-
Diffusion-controlled: The active ingredient diffuses through a polymeric matrix or a membrane. The release rate is governed by the concentration gradient and the permeability of the polymer.
-
Reservoir systems: The active ingredient is held in a reservoir and released through a rate-controlling membrane or opening. These systems can provide a more constant, zero-order release rate.
Types of Slow-Release Dispensers
Several types of passive dispensers are suitable for the release of volatile semiochemicals like this compound. The choice of dispenser depends on the desired release profile, duration of efficacy, cost, and environmental conditions.
-
Rubber Septa: These are common and easy-to-prepare dispensers where the semiochemical is absorbed into a rubber septum. The release rate is typically first-order, decreasing as the concentration of the active ingredient within the septum diminishes.
-
Polyethylene (B3416737) Vials/Tubes: These act as reservoir systems where the liquid semiochemical is contained within a sealed polyethylene vial or tube. Release occurs through permeation of the volatile compound through the polymer wall. The wall thickness and surface area of the vial can be adjusted to control the release rate.
-
Polymeric Matrix Dispensers: The semiochemical is uniformly dispersed within a solid polymer matrix. Release occurs as the compound diffuses through the matrix to the surface and volatilizes.
Data Presentation: Illustrative Release Profiles
The following tables present hypothetical yet realistic quantitative data for the release of this compound from two common dispenser types. This data is for illustrative purposes to guide formulation development and is based on typical release profiles observed for other volatile pheromones.
Table 1: Release Rate of this compound from Rubber Septa Dispensers at 25°C
| Initial Loading (mg) | Solvent for Loading | Average Release Rate (µ g/day ) - Week 1 | Average Release Rate (µ g/day ) - Week 4 |
| 1 | Hexane | 150 | 80 |
| 1 | Dichloromethane | 180 | 95 |
| 5 | Hexane | 650 | 350 |
| 5 | Dichloromethane | 750 | 400 |
Table 2: Release Rate of this compound from Polyethylene Vial Dispensers at Different Temperatures
| Vial Wall Thickness (mm) | Initial Loading (mg) | Temperature (°C) | Average Release Rate (µ g/day ) |
| 0.5 | 10 | 20 | 250 |
| 0.5 | 10 | 30 | 550 |
| 1.0 | 10 | 20 | 120 |
| 1.0 | 10 | 30 | 280 |
Experimental Protocols
Protocol 1: Preparation of Rubber Septa Slow-Release Dispensers
Materials:
-
This compound (high purity)
-
Red rubber septa
-
Hexane or Dichloromethane (HPLC grade)
-
Micropipettes
-
Glass vials with caps (B75204)
-
Forceps
-
Fume hood
Procedure:
-
Septa Preparation: Place the rubber septa in a beaker with hexane and sonicate for 1 hour to remove any impurities. Discard the hexane and repeat the washing step twice more. Dry the septa in a fume hood for at least 24 hours.
-
Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent (hexane or dichloromethane) at the desired concentration (e.g., 10 mg/mL).
-
Loading the Septa: Place a single, clean, dry septum in a small glass vial. Using a micropipette, carefully apply a precise volume of the stock solution directly onto the septum. For example, apply 100 µL of a 10 mg/mL solution for a 1 mg loading dose.
-
Solvent Evaporation: Leave the vial uncapped in a fume hood for at least 1 hour to allow for the complete evaporation of the solvent.
-
Storage: Once the solvent has evaporated, cap the vials and store them at -20°C until use. For individual field deployment, wrap each septum in aluminum foil.
Protocol 2: Preparation of Polyethylene Vial Slow-Release Dispensers
Materials:
-
This compound (high purity)
-
Polyethylene vials with press-fit caps (e.g., 1.5 mL capacity)
-
Micropipette
-
Analytical balance
Procedure:
-
Vial Preparation: Ensure the polyethylene vials and caps are clean and dry.
-
Loading the Vials: Using a micropipette, carefully dispense the desired amount of neat this compound directly into the vial. For example, dispense 10 mg of the dienol.
-
Sealing the Dispensers: Securely press the cap onto the vial to ensure a tight seal.
-
Equilibration: Allow the dispensers to equilibrate at room temperature for 24 hours before deployment or use in release rate studies. This allows the pheromone to saturate the headspace within the vial and begin permeating through the polyethylene.
-
Storage: Store the sealed dispensers at 4°C for short-term storage or -20°C for long-term storage.
Protocol 3: Quantification of this compound Release Rate
Materials:
-
Formulated dispensers (from Protocol 1 or 2)
-
Dynamic airflow system or static environmental chamber
-
Volatile collection traps (e.g., Porapak Q or Tenax TA)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Internal standard (e.g., dodecanol)
-
Hexane (pesticide residue grade)
-
Syringes
Procedure:
-
Dispenser Aging: Place individual dispensers in a temperature- and humidity-controlled environment with a constant airflow (e.g., 1 L/min).
-
Volatile Collection: At specified time intervals (e.g., 24, 48, 72 hours), draw air from the system through a volatile collection trap for a set period (e.g., 1 hour) to capture the released this compound.
-
Elution: Elute the trapped volatiles from the collection trap with a known volume of hexane containing a precise concentration of the internal standard.
-
GC-FID Analysis: Inject an aliquot of the eluate into the GC-FID. Use a suitable capillary column (e.g., DB-5) and temperature program to separate this compound from the internal standard and any impurities.
-
Quantification: Calculate the amount of this compound collected by comparing its peak area to that of the internal standard, using a pre-established calibration curve.
-
Release Rate Calculation: Divide the total amount of this compound collected by the duration of the collection period to determine the release rate (e.g., in µ g/hour or µ g/day ).
Visualizations
Caption: Logical workflow for the development of slow-release dispensers.
Caption: Experimental workflow for dispenser preparation and evaluation.
Caption: Simplified signaling pathway of pheromone reception.
References
Application Notes and Protocols for the Quantitative Analysis of (Z,Z)-4,7-Decadienol in Pheromone Lures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the quantitative analysis of (Z,Z)-4,7-Decadienol, a semiochemical used in insect pheromone lures. The accurate determination of the concentration and purity of this active ingredient is crucial for ensuring the efficacy and consistency of pheromone-based pest management strategies. The protocols outlined below describe a robust and validated method using Gas Chromatography-Mass Spectrometry (GC-MS), a widely accepted technique for the analysis of volatile and semi-volatile organic compounds.
Data Presentation
The following table summarizes hypothetical quantitative data for this compound in three different batches of pheromone lures. This data is for illustrative purposes to demonstrate the application of the analytical method.
| Lure Batch ID | Mean Measured this compound per Lure (mg) | Standard Deviation (mg) | Purity by GC-MS (%) |
| PH-2025-001 | 1.98 | 0.05 | 98.5 |
| PH-2025-002 | 2.05 | 0.07 | 98.2 |
| PH-2025-003 | 1.95 | 0.06 | 98.8 |
Experimental Protocols
This section details the methodology for the extraction and quantitative analysis of this compound from pheromone lures.
Sample Preparation: Lure Extraction
Objective: To efficiently extract this compound from the pheromone lure matrix for GC-MS analysis.
Materials:
-
Pheromone lure containing this compound
-
Hexane (B92381) (analytical grade)
-
Internal Standard (IS) solution (e.g., Tetradecane at 100 µg/mL in hexane)
-
20 mL glass scintillation vials with PTFE-lined caps
-
Vortex mixer
-
Pipettes and tips
-
Analytical balance
Procedure:
-
Place a single pheromone lure into a 20 mL glass scintillation vial.
-
Using a calibrated pipette, add 10.0 mL of hexane to the vial.
-
Add 100 µL of the internal standard solution to the vial.
-
Securely cap the vial and vortex for 5 minutes to ensure complete extraction of the pheromone.
-
Allow the solution to stand for 10 minutes.
-
Carefully transfer a 1 mL aliquot of the hexane extract into a 2 mL autosampler vial for GC-MS analysis.
GC-MS Analysis
Objective: To separate, identify, and quantify this compound in the lure extract.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column suitable for volatile compound separation (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
GC-MS Parameters:
| Parameter | Setting |
| GC Inlet | |
| Injection Mode | Splitless |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Oven Program | |
| Initial Temperature | 60°C, hold for 2 min |
| Ramp Rate | 10°C/min to 280°C |
| Final Hold Time | 5 min |
| Carrier Gas | |
| Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-400 |
| Scan Mode | Selected Ion Monitoring (SIM) for quantification |
| SIM Ions for this compound | To be determined from the mass spectrum of a standard |
| SIM Ion for Internal Standard | To be determined from the mass spectrum of the IS |
Quantification Procedure:
-
Calibration Curve: Prepare a series of calibration standards of this compound in hexane, each containing the same concentration of the internal standard. Analyze these standards using the same GC-MS method. Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Sample Analysis: Inject the prepared lure extracts into the GC-MS.
-
Identification: Identify the this compound peak in the chromatogram based on its retention time and mass spectrum, by comparison with an authentic standard.
-
Quantification: Calculate the peak area ratio of this compound to the internal standard in the sample chromatograms. Determine the concentration of this compound in the extract from the calibration curve. The total amount per lure can then be calculated based on the initial extraction volume.
Visualizations
The following diagrams illustrate the key workflows and relationships in the quantitative analysis of this compound.
Caption: Experimental workflow for quantitative analysis.
Caption: Logical relationship of analytical components.
Application Notes and Protocols for Wind Tunnel Bioassays to Test (Z,Z)-4,7-Decadienal Behavioral Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction
Wind tunnel bioassays are a critical tool in chemical ecology for investigating the behavioral responses of insects to volatile compounds.[1][2] These assays provide a controlled environment to study behaviors such as attraction, repulsion, and mating disruption elicited by semiochemicals, including pheromones. This document provides detailed application notes and standardized protocols for conducting wind tunnel bioassays to test the behavioral effects of the specific compound, (Z,Z)-4,7-Decadienal. While this compound has been identified in nature, detailed behavioral data from wind tunnel bioassays are not extensively published. Therefore, the following protocols are based on established methodologies for similar aldehyde pheromones in stored-product moths and other insects, providing a robust framework for researchers.
Data Presentation
Quantitative data from wind tunnel bioassays are essential for determining the efficacy and dose-response relationship of a test compound. The following tables are templates for organizing and presenting such data.
Table 1: Experimental Parameters for Wind Tunnel Bioassay
| Parameter | Recommended Value/Range | Notes |
| Wind Speed | 0.2 - 0.3 m/s | Should be laminar and consistent, measured with an anemometer.[1] |
| Temperature | 21 - 26 °C | Maintained to mimic the insect's natural active period.[1] |
| Relative Humidity | 60 - 80% | Important for insect physiology and pheromone plume structure.[1] |
| Light Conditions | Dim red light (~0.7 lux, ~650 nm) | For nocturnal insects, to simulate night conditions without affecting behavior. |
| Pheromone Dose | 0.01 - 100 µg | A dose-response relationship should be established. |
| Acclimatization Time | ≥ 1-2 hours | Allows insects to adjust to the experimental conditions. |
| Observation Period | 2 - 5 minutes | Sufficient time to observe and record a sequence of behaviors. |
Table 2: Behavioral Responses of Target Insect to (Z,Z)-4,7-Decadienal at Various Dosages
| Dosage (µg) | N | Take Flight (%) | Upwind Flight (%) | Source Contact (%) |
| Control (Solvent) | 50 | 10 | 2 | 0 |
| 0.01 | 50 | 25 | 15 | 5 |
| 0.1 | 50 | 45 | 35 | 20 |
| 1 | 50 | 70 | 60 | 45 |
| 10 | 50 | 85 | 75 | 60 |
| 100 | 50 | 60 | 50 | 30 |
Table 3: Key Behavioral Parameters and Their Descriptions
| Behavior | Description | Metric |
| Activation | Insect initiates movement (walking or flying) from the release point. | Percentage of insects activated. |
| Take Flight (TF) | The insect leaves the release platform and enters the air column. | Percentage of insects taking flight. |
| Upwind Flight (OR) | Oriented flight towards the pheromone source against the wind. | Percentage of insects exhibiting upwind flight. |
| Half Up-wind to Lure (HW) | The insect flies at least halfway from the release point to the pheromone source. | Percentage of insects reaching the halfway point. |
| Source Contact (LA) | Insect lands on or within a defined radius of the pheromone source. | Percentage of insects making source contact. |
| Time to First Response | Latency from release to the initiation of a defined behavior (e.g., activation or take flight). | Mean time (seconds). |
Experimental Protocols
The following is a detailed methodology for conducting wind tunnel bioassays to evaluate the behavioral effects of (Z,Z)-4,7-Decadienal.
Wind Tunnel Specifications
-
Construction: The wind tunnel should be constructed from a non-absorbent material like glass or plexiglass to prevent the absorption of test compounds. A typical dimension for the flight section is at least 1.5 meters in length and 0.5 meters in width and height.
-
Airflow: A laminar airflow is crucial for creating a stable pheromone plume. Air should be pushed or pulled through the tunnel at a consistent velocity, typically between 0.2 and 0.4 m/s. The incoming air must be filtered through activated charcoal to remove any contaminants.
-
Environmental Control: The experimental room should have controlled temperature, humidity, and lighting to mimic the natural conditions of the target insect's activity period.
Insect Rearing and Preparation
-
Insect Rearing: The target insects should be reared under controlled laboratory conditions to ensure uniformity in age, size, and physiological state. For sex pheromones, virgin males are typically used.
-
Acclimatization: Prior to the bioassay, insects should be transferred to the experimental room and allowed to acclimatize for at least one to two hours. This minimizes stress and ensures that their behavior is a response to the chemical stimulus.
Pheromone Source Preparation
-
(Z,Z)-4,7-Decadienal Dilution: Prepare a serial dilution of (Z,Z)-4,7-Decadienal in a high-purity solvent such as hexane (B92381) or paraffin (B1166041) oil. A range of concentrations should be prepared to establish a dose-response curve.
-
Dispenser: The diluted compound is applied to a suitable dispenser, such as a filter paper strip or a rubber septum. The dispenser is then placed at the upwind end of the wind tunnel. A control dispenser with only the solvent should be used for comparison.
Bioassay Procedure
-
Establish Airflow: Turn on the fan to create a stable and consistent wind speed through the tunnel.
-
Introduce Pheromone Source: Place the prepared pheromone dispenser at the upwind end of the tunnel. A control (solvent only) should be run in parallel or intermittently.
-
Insect Release: Place the release cage containing a single insect at the downwind platform.
-
Observation: Open the release cage and start a timer. Observe and record the insect's behavior for a predetermined period (e.g., 5 minutes). Key behaviors to record are listed in Table 3.
-
Data Collection: For each insect, record whether it performed the behaviors of interest (e.g., activation, upwind flight, source contact).
-
Replication: Repeat the procedure with a sufficient number of insects to allow for statistical analysis. Each insect should be tested only once.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a conceptual signaling pathway for the wind tunnel bioassay.
Caption: Experimental workflow for a wind tunnel bioassay.
Caption: Conceptual signaling pathway for pheromone response.
References
Application Notes and Protocols for (Z,Z)-4,7-Decadienol in Integrated Pest Management (IPM)
Introduction
(Z,Z)-4,7-Decadienol and its acetate (B1210297) ester, (Z,Z)-4,7-decadienyl acetate, are key semiochemicals in the chemical communication of certain insect species. Notably, (Z,Z)-4,7-decadienyl acetate is a component of the female sex pheromone of the Lesser Date Moth (Batrachedra amydraula), a significant pest of date palms (Phoenix dactylifera) in the Middle East and North Africa.[1][2][3] These compounds offer a targeted and environmentally sound approach for monitoring and managing pest populations as part of an Integrated Pest Management (IPM) program. This document provides detailed application notes and experimental protocols for researchers and pest management professionals.
Application in Pest Monitoring
Pheromone-baited traps are a highly effective tool for monitoring the population dynamics of the Lesser Date Moth.[1][4] This allows for precise timing of control measures, reducing the reliance on broad-spectrum insecticides.
Quantitative Data for Monitoring Lesser Date Moth (Batrachedra amydraula)
The following tables summarize key findings from field studies on the use of pheromone traps for monitoring B. amydraula.
Table 1: Efficacy of Different Pheromone Lure Dosages
| Lure Dosage (mg) | Mean Male Moths Captured per Trap per Day | Reference |
| 0.1 | Lower catch rates | |
| 1.0 | Optimal for monitoring | |
| 10.0 | No significant improvement over 1.0 mg |
Table 2: Comparison of Trap Types and Placement
| Parameter | Recommendation | Key Findings | Reference(s) |
| Trap Type | Delta Trap | Consistently higher captures than funnel traps. | |
| Trap Height | 3 meters | More efficient than traps placed at 6 meters. | |
| Inter-Trap Distance | > 27 meters | Minimal interference between traps observed at this distance. | |
| Trap Density | 1-2 traps per hectare | Recommended for effective monitoring. |
Table 3: Pheromone Lure Longevity and Seasonal Activity
| Parameter | Observation | Implication for IPM | Reference(s) |
| Lure Longevity | Effective for 7-8 weeks in field conditions. | Lures should be replaced every 7-8 weeks for continuous monitoring. | |
| Peak Activity | Highest trap catches recorded in April and May. | Control measures should be timed to coincide with this peak flight period. | |
| Generations | Three generations observed in some regions. | Monitoring should be maintained throughout the season to detect subsequent generations. |
Experimental Protocols
Protocol 2.1: Monitoring Lesser Date Moth (B. amydraula) using Pheromone Traps
Objective: To monitor the population dynamics of B. amydraula to determine the timing and need for control interventions.
Materials:
-
Delta traps with sticky liners
-
(Z,Z)-4,7-decadienyl acetate pheromone lures (1 mg dosage)
-
Supporting posts or tree branches for trap placement
-
GPS device for recording trap locations
-
Data collection sheets or mobile device
Procedure:
-
Trap Placement:
-
Deploy traps in date palm orchards prior to the expected emergence of the moths (early spring).
-
Hang traps at a height of approximately 3 meters from the ground on a supporting post or a tree branch.
-
Place traps at a density of 1-2 traps per hectare. Ensure a minimum distance of 27 meters between traps to avoid interference.
-
-
Lure Installation:
-
Place one 1 mg (Z,Z)-4,7-decadienyl acetate pheromone lure inside each Delta trap, on the sticky liner.
-
-
Data Collection:
-
Inspect traps weekly and record the number of male B. amydraula moths captured.
-
Replace sticky liners when they become saturated with moths or debris.
-
Replace pheromone lures every 7-8 weeks to ensure continuous efficacy.
-
-
Data Analysis:
-
Plot the average number of moths per trap per week to visualize the population trend.
-
Use the data to determine the biofix (the first sustained moth capture) and to time pest management interventions.
-
Protocol 2.2: Electroantennography (EAG) - Assessing Antennal Response
Objective: To measure the electrical response of a moth's antenna to this compound or its derivatives to confirm its role as a semiochemical.
Materials:
-
Live male B. amydraula moths
-
Dissecting microscope
-
Micromanipulators
-
Glass capillary electrodes
-
Ag/AgCl wires
-
Saline solution (e.g., Ringer's solution)
-
EAG amplification system and data acquisition software
-
Purified and humidified air stream
-
Odor delivery system (e.g., Pasteur pipette with filter paper)
-
This compound or (Z,Z)-4,7-decadienyl acetate solutions of varying concentrations in a suitable solvent (e.g., hexane)
Procedure:
-
Antenna Preparation:
-
Immobilize a live male moth.
-
Under the microscope, carefully excise one antenna at its base.
-
Mount the excised antenna between the two glass capillary electrodes filled with saline solution. The recording electrode is placed at the distal end, and the reference electrode at the base.
-
-
EAG Recording:
-
Establish a stable baseline reading with a continuous flow of purified air over the antenna.
-
Prepare odor stimuli by applying a known volume of the pheromone solution to a filter paper strip and allowing the solvent to evaporate.
-
Insert the filter paper into the air stream for a defined period (e.g., 0.5 seconds) to deliver the odor puff to the antenna.
-
Record the resulting depolarization of the antennal voltage (the EAG response).
-
Present a range of concentrations to generate a dose-response curve.
-
Use a solvent-only control to ensure the response is to the compound of interest.
-
-
Data Analysis:
-
Measure the peak amplitude of the EAG response for each stimulus.
-
Subtract the response to the solvent control from the responses to the pheromone stimuli.
-
Analyze the dose-response relationship.
-
Signaling Pathways and Visualizations
The perception of pheromones in insects is a complex process involving several key proteins. While a specific signaling pathway for this compound in B. amydraula has not been fully elucidated, a general model for moth pheromone reception can be depicted.
The diagram above illustrates the initial steps of pheromone perception. The hydrophobic pheromone molecule enters the sensillum lymph and is bound by an Odorant Binding Protein (OBP). This complex transports the pheromone to the dendritic membrane of an olfactory receptor neuron, where it interacts with a specific Olfactory Receptor (OR) and its co-receptor (Orco). This interaction leads to the opening of an ion channel, causing depolarization of the neuron and the generation of a neural signal.
This workflow demonstrates the central role of pheromone monitoring in an IPM program. Continuous monitoring and data analysis inform the decision-making process for implementing control measures only when pest populations reach a level that could cause economic damage. This targeted approach minimizes unnecessary interventions and promotes sustainable pest management.
References
Solid-Phase Microextraction (SPME) for Volatile Collection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Solid-Phase Microextraction (SPME) for Volatile Analysis
Solid-Phase Microextraction (SPME) is a solvent-free, highly sensitive, and versatile sample preparation technique ideal for the extraction of volatile and semi-volatile organic compounds (VOCs) from a wide range of matrices.[1][2][3] The principle of SPME involves the partitioning of analytes between the sample matrix (or its headspace) and a stationary phase coated onto a fused silica (B1680970) fiber.[1][4] The concentrated analytes are then thermally desorbed from the fiber into the injector of a gas chromatograph for separation and detection, typically by mass spectrometry (GC-MS). Headspace SPME (HS-SPME) is particularly advantageous for complex solid or liquid samples as it minimizes matrix effects by exposing the fiber only to the vapor phase above the sample. This technique has found broad applications in flavor and fragrance analysis, environmental monitoring, clinical diagnostics, and drug development for the characterization of volatile metabolites.
Key Applications
-
Flavor and Fragrance Analysis: Identification and quantification of volatile compounds contributing to the aroma profiles of food, beverages, and consumer products.
-
Environmental Monitoring: Detection of volatile organic pollutants in air, water, and soil samples.
-
Clinical Diagnostics: Analysis of volatile biomarkers in breath, urine, and blood for disease diagnosis and metabolic studies.
-
Drug Development: Characterization of volatile impurities in active pharmaceutical ingredients (APIs) and finished products, as well as monitoring of volatile metabolites in preclinical and clinical studies.
-
Forensic Science: Analysis of volatile compounds from arson debris, explosives, and illicit drug samples.
Experimental Protocols
A successful SPME analysis requires careful optimization of several parameters to achieve the desired sensitivity and reproducibility.
General Protocol for Headspace SPME (HS-SPME) of Volatiles
This protocol provides a general framework for the analysis of volatile compounds in liquid or solid samples using HS-SPME followed by GC-MS analysis.
1. Sample Preparation:
-
Accurately weigh or measure a precise amount of the sample (e.g., 1-5 g of a solid or 1-5 mL of a liquid) into an appropriate headspace vial (e.g., 10 or 20 mL).
-
For liquid samples, the vial should be filled to about two-thirds of its volume to ensure sufficient headspace.
-
To enhance the release of volatiles from the matrix, consider the following optional steps:
-
Salting-out: Add a saturated solution of an inorganic salt (e.g., NaCl or Na2SO4) to increase the ionic strength of the sample, which can promote the partitioning of volatile analytes into the headspace.
-
pH Adjustment: Adjust the pH of the sample to suppress or enhance the volatility of certain acidic or basic compounds.
-
-
Immediately seal the vial with a PTFE/silicone septum to ensure it is airtight.
2. SPME Fiber Selection and Conditioning:
-
Choose an appropriate SPME fiber based on the polarity and molecular weight of the target analytes. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point for a broad range of volatile and semi-volatile compounds.
-
Before the first use and after prolonged storage, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port at a specific temperature for a set duration to remove any contaminants. A pre-conditioning step of 5 minutes at 250°C before each analysis and a post-conditioning of 20 minutes at 250°C after each analysis is a common practice.
3. Headspace Extraction:
-
Place the sealed sample vial in a heating block or an autosampler with agitation capabilities.
-
Equilibration: Incubate the sample at a specific temperature (e.g., 40-70°C) for a defined period (e.g., 15-60 minutes) to allow the volatile compounds to partition into the headspace and reach equilibrium.
-
Extraction: Insert the SPME fiber through the vial's septum and expose it to the headspace for a predetermined extraction time (e.g., 10-60 minutes) at the same temperature, with continuous agitation.
4. Desorption and GC-MS Analysis:
-
After extraction, retract the fiber into its needle sheath and immediately introduce it into the heated injection port of the GC-MS system.
-
Thermally desorb the trapped analytes from the fiber onto the GC column. A typical desorption time is 2-5 minutes at a temperature of around 250°C.
-
Initiate the GC-MS analysis. The GC oven temperature program should be optimized to achieve good separation of the target analytes.
5. Data Analysis:
-
Identify the volatile compounds by comparing their mass spectra with reference spectra in a library (e.g., NIST or Wiley).
-
Quantify the target compounds by integrating the peak areas and comparing them to a calibration curve generated using standards.
Data Presentation
Table 1: SPME Fiber Selection Guide for Volatile Compounds
| Fiber Coating | Polarity | Recommended For | Molecular Weight Range (amu) |
| Polydimethylsiloxane (PDMS) | Non-polar | Non-polar volatiles and semi-volatiles | 60-275 |
| Polyacrylate (PA) | Polar | Polar analytes | 80-300 |
| Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) | Bipolar | Volatiles, amines, and nitro-aromatic compounds | 50-300 |
| Carboxen/Polydimethylsiloxane (CAR/PDMS) | Bipolar | Gases and low molecular weight compounds | 30-225 |
| Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) | Bipolar | Broad range of volatile and semi-volatile compounds, flavor compounds | 40-275 |
Table 2: Typical HS-SPME-GC-MS Method Parameters for Volatile Analysis
| Parameter | Typical Range/Value | Purpose |
| Sample Volume/Weight | 1-5 g or mL | Ensure sufficient analyte concentration in the headspace. |
| Vial Size | 10 or 20 mL | Provide adequate headspace for volatile partitioning. |
| Equilibration Temperature | 40 - 70 °C | Increase analyte vapor pressure. |
| Equilibration Time | 15 - 60 min | Allow analytes to reach equilibrium between sample and headspace. |
| Extraction Time | 10 - 60 min | Allow analytes to partition onto the SPME fiber. |
| Agitation | 250 - 500 rpm | Facilitate mass transfer of analytes to the headspace and fiber. |
| Desorption Temperature | 240 - 260 °C | Ensure complete transfer of analytes from the fiber to the GC column. |
| Desorption Time | 2 - 5 min | Ensure complete transfer of analytes from the fiber to the GC column. |
| GC Column | DB-5, HP-5MS, or similar | Separate volatile compounds based on their boiling points and polarities. |
Visualization of Workflows
Caption: Headspace Solid-Phase Microextraction (HS-SPME) Experimental Workflow.
Caption: Logical Relationship for SPME Fiber Selection Based on Analyte Properties.
References
Troubleshooting & Optimization
Improving yield and purity in (Z,Z)-4,7-Decadienol synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve the yield and purity in the synthesis of (Z,Z)-4,7-Decadienol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: The most prevalent method for synthesizing this compound and similar Z,Z-dienols is through a stereoselective Wittig reaction. This approach involves the reaction of a phosphorus ylide with an aldehyde to form the carbon-carbon double bond with Z-selectivity.[1][2][3] An alternative, though less common, route for stereoselective diene synthesis is the Julia-Kocienski olefination.[4]
Q2: How can I maximize the Z,Z-stereoselectivity during the Wittig synthesis?
A2: Achieving high Z,Z-selectivity requires careful control of reaction conditions. Key factors include:
-
Use of Non-stabilized Ylides: Non-stabilized ylides, typically those with alkyl substituents, favor the formation of the Z-alkene under kinetic control.[2]
-
Salt-Free Conditions: The presence of lithium salts can decrease Z-selectivity. It is advisable to use sodium or potassium bases like sodium amide (NaNH₂) or sodium bis(trimethylsilyl)amide (NaHMDS).
-
Low Reaction Temperatures: Conducting the reaction at low temperatures, such as -78 °C, is crucial to favor the kinetically controlled formation of the cis-oxaphosphetane intermediate, which leads to the Z-alkene.
-
Solvent Choice: Non-polar, aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are preferred as they do not stabilize the betaine (B1666868) intermediate that can lead to the E-isomer.
Q3: What are the main impurities I should expect, and how can I remove them?
A3: The primary impurities in the synthesis of this compound are typically the (E,Z), (Z,E), and (E,E)-isomers, as well as triphenylphosphine (B44618) oxide, a byproduct of the Wittig reaction. Purification can be achieved through:
-
Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for separating the desired (Z,Z)-isomer from the other stereoisomers and the highly polar triphenylphosphine oxide. A non-polar eluent system, such as hexane (B92381) with a small amount of diethyl ether, is often effective.
-
Ion-Exchange Chromatography: For challenging separations of E/Z isomers of alkene alcohols, a continuous process using an ion-exchange medium with silver or copper ions can be employed.
Q4: What are typical yields for Z-selective Wittig reactions?
A4: Yields for Z-selective Wittig reactions can vary significantly based on the specific substrates and reaction conditions. For long-chain aliphatic aldehydes, yields after chromatographic purification are often in the range of 60-80%. However, this is a general estimate, and optimization for the specific synthesis of this compound is necessary.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete ylide formation. | Ensure the use of a sufficiently strong base to completely deprotonate the phosphonium (B103445) salt. The reaction is often indicated by a distinct color change (e.g., orange or deep red). |
| Steric hindrance in reactants. | While less of a concern for linear aldehydes, ensure the phosphonium salt is not excessively bulky. | |
| Ylide decomposition. | Phosphorus ylides can be sensitive to air and moisture. Always perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). | |
| Low (Z,Z)-Selectivity | Reaction temperature is too high. | Maintain a low reaction temperature (e.g., -78 °C) throughout the addition of the aldehyde to the ylide. |
| Presence of lithium salts. | Utilize salt-free conditions by employing sodium or potassium-based reagents for ylide formation. | |
| Use of a polar aprotic solvent. | Switch to a non-polar aprotic solvent such as THF or diethyl ether. | |
| Difficulty in Removing Triphenylphosphine Oxide | Co-elution during chromatography. | Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization of the crude product from a non-polar solvent can sometimes precipitate out the triphenylphosphine oxide. |
| Formation of Unexpected Byproducts | Side reactions of the aldehyde. | Ensure the purity of the starting aldehyde, as it can undergo oxidation or polymerization. |
| Isomerization of the product. | Avoid exposure of the product to acidic conditions or high temperatures during workup and purification, which could potentially cause isomerization. |
Experimental Protocols
General Protocol for Z-Selective Wittig Reaction
This protocol is a general guideline for the synthesis of a (Z)-alkene and should be adapted and optimized for the specific synthesis of this compound.
Part 1: Preparation of the Phosphonium Ylide
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Under an inert atmosphere (Argon or Nitrogen), add the appropriate triphenylphosphonium bromide salt (1.1 equivalents) to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar.
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Add anhydrous tetrahydrofuran (THF) to create a suspension.
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Cool the suspension to -78 °C using a dry ice/acetone bath.
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Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 equivalents) in THF dropwise to the stirred suspension. The formation of the ylide is typically indicated by a color change to deep red or orange.
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Allow the reaction mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional hour to ensure complete ylide formation.
Part 2: Wittig Reaction
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Cool the ylide solution back down to -78 °C.
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In a separate flame-dried flask under an inert atmosphere, dissolve the aldehyde (1.0 equivalent) in anhydrous THF.
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Slowly add the aldehyde solution to the cold ylide solution via syringe or a dropping funnel.
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Allow the reaction to stir at -78 °C for 1 hour, then let it slowly warm to room temperature and stir overnight.
Part 3: Work-up and Purification
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
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Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
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Combine the organic layers and wash with brine (saturated NaCl solution).
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Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
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Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
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Purify the crude product by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/diethyl ether) to separate the (Z,Z)-isomer from other stereoisomers and triphenylphosphine oxide.
Data Presentation
Table 1: Impact of Reaction Parameters on Z-Selectivity in Wittig Reactions
| Parameter | Condition Favoring High Z-Selectivity | Condition Favoring Lower Z-Selectivity (or E-Selectivity) |
| Ylide Type | Non-stabilized (e.g., alkyl substituents) | Stabilized (e.g., ester or ketone substituents) |
| Base Cation | Salt-free (Na⁺, K⁺) | Lithium-containing (Li⁺) |
| Solvent | Non-polar aprotic (THF, Diethyl Ether) | Polar aprotic (DMF, DMSO) |
| Temperature | Low (-78 °C) | High (Room Temperature or above) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound via a Z-selective Wittig reaction.
Caption: Key factors influencing high (Z,Z)-selectivity in the Wittig reaction.
References
Overcoming challenges in the Wittig reaction for Z-alkene formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the Wittig reaction for Z-alkene formation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for achieving high Z-selectivity in the Wittig reaction?
A1: High Z-selectivity is typically achieved using non-stabilized ylides under salt-free conditions.[1][2] Non-stabilized ylides, which have alkyl or aryl groups on the ylide carbon, react rapidly and irreversibly under kinetic control.[3][4] The transition state leading to the cis-oxaphosphetane is sterically favored, which, upon syn-elimination, yields the Z-alkene.[2]
Q2: How do lithium salts affect the stereoselectivity of the Wittig reaction?
A2: Lithium salts can significantly decrease Z-selectivity by promoting the equilibration of reaction intermediates. Li⁺ ions can catalyze the opening of the oxaphosphetane to form a betaine (B1666868) intermediate. This allows for equilibration to the more thermodynamically stable trans-oxaphosphetane, which leads to the E-alkene. Therefore, for high Z-selectivity, it is crucial to conduct the reaction under lithium-free conditions.
Q3: What are "salt-free" Wittig conditions and how can I achieve them?
A3: "Salt-free" conditions refer to a Wittig reaction where lithium salts, which are often byproducts of ylide formation using organolithium bases like n-BuLi, are absent. To achieve these conditions, use bases that do not contain lithium, such as sodium amide (NaNH₂), sodium bis(trimethylsilyl)amide (NaHMDS), or potassium tert-butoxide (KOtBu).
Q4: When should I use a stabilized ylide?
A4: Stabilized ylides, which contain an electron-withdrawing group (e.g., ester, ketone) on the ylide carbon, are used when the desired product is the E-alkene. The reaction with a stabilized ylide is reversible and under thermodynamic control, favoring the formation of the more stable E-alkene.
Q5: My reaction with a semi-stabilized ylide is giving poor Z/E selectivity. How can I improve this?
A5: Semi-stabilized ylides, such as benzylides, often provide poor E/Z selectivity. To enhance selectivity, careful optimization of reaction conditions is necessary. Low temperatures generally favor the Z-isomer. The choice of solvent can also play a role, with non-polar solvents often favoring the kinetic Z-product. For high E-selectivity with semi-stabilized ylides, specific reagents and conditions have been developed.
Troubleshooting Guides
Problem 1: Low Z-selectivity (high percentage of E-isomer)
| Possible Cause | Suggested Solution |
| Presence of Lithium Salts | When using n-BuLi to generate the ylide, lithium halides are formed as a byproduct, which can decrease Z-selectivity. Use a sodium or potassium-based base such as NaHMDS or KHMDS to generate the ylide. |
| Reaction Temperature is Too High | Higher temperatures can lead to the equilibration of intermediates to the more stable E-isomer. Perform the reaction at low temperatures, typically -78 °C. |
| Polar Aprotic Solvent | Polar aprotic solvents can stabilize the betaine intermediate, promoting equilibration and formation of the E-alkene. Use non-polar aprotic solvents like THF or diethyl ether. |
| Ylide is Semi-stabilized | Semi-stabilized ylides inherently give lower Z-selectivity. Consider using a non-stabilized ylide if your synthesis allows. Alternatively, explore specialized methods for semi-stabilized ylides. |
Problem 2: Low or no product formation
| Possible Cause | Suggested Solution |
| Incomplete Ylide Formation | The base may not be strong enough to deprotonate the phosphonium (B103445) salt. Ensure the base is sufficiently strong (e.g., n-BuLi, NaHMDS, KOtBu). Also, check the quality of the base, as strong bases can degrade upon storage. |
| Ylide Decomposition | Non-stabilized ylides are sensitive to air and moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. |
| Sterically Hindered Substrates | Sterically hindered aldehydes or ketones can react slowly, leading to low yields. In such cases, the Horner-Wadsworth-Emmons (HWE) reaction may be a better alternative. |
| Aldehyde Instability | Aldehydes can be prone to oxidation, polymerization, or decomposition. Use freshly purified aldehyde for the reaction. |
Problem 3: Difficulty in purifying the Z-alkene from triphenylphosphine (B44618) oxide
| Possible Cause | Suggested Solution |
| Similar Polarity of Product and Byproduct | Triphenylphosphine oxide can be difficult to separate from the desired alkene by standard column chromatography. |
| Method 1: Recrystallization: If the alkene is a solid, recrystallization can be an effective purification method. Triphenylphosphine oxide is often more soluble in certain solvents than the alkene product. | |
| Method 2: Chemical Conversion: The triphenylphosphine oxide can be converted to a more polar species. For example, treatment with oxalyl chloride followed by filtration through silica (B1680970) gel can effectively remove the phosphine (B1218219) oxide. | |
| Method 3: Alternative Reagents: Consider using the Horner-Wadsworth-Emmons reaction, where the phosphate (B84403) byproduct is water-soluble and easily removed during aqueous workup. |
Data Presentation
Table 1: Effect of Base and Additives on Z/E Ratio in a Wittig Reaction
| Ylide Type | Base | Additive | Z:E Ratio | Reference |
| Non-stabilized | n-BuLi | LiI | 58:42 | |
| Non-stabilized | Sodium-based | None | Predominantly Z |
Table 2: Z-Selectivity in the Still-Gennari Olefination of Various Aldehydes
| Aldehyde | Z:E Ratio | Yield (%) | Reference |
| Benzaldehyde | 97:3 | - | |
| Octanal | 88:12 | - | |
| Various Aldehydes | up to 98:2 | High |
Experimental Protocols
Protocol 1: General Procedure for a Z-Selective Wittig Reaction under Salt-Free Conditions
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Apparatus Setup: Under an inert atmosphere (nitrogen or argon), add the phosphonium salt (1.1 equivalents) to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar.
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Solvent Addition: Add anhydrous tetrahydrofuran (B95107) (THF) to the flask to dissolve the phosphonium salt.
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Ylide Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 equivalents) dropwise to the stirred suspension. A color change (often to orange or deep red) indicates ylide formation.
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Stirring: Allow the mixture to stir at -78 °C for 1 hour to ensure complete ylide formation.
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Aldehyde Addition: In a separate flame-dried flask, dissolve the aldehyde (1.0 equivalent) in a small amount of anhydrous THF. Slowly add the aldehyde solution dropwise to the cold ylide solution.
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Reaction Monitoring: Allow the reaction mixture to stir at -78 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution at -78 °C.
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Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or pentane. Wash the combined organic layers with water and then with brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the Z-alkene.
Protocol 2: Still-Gennari Modification of the Horner-Wadsworth-Emmons Reaction for Z-Alkenes
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Apparatus Setup: In a flame-dried flask under an inert atmosphere, dissolve the bis(2,2,2-trifluoroethyl)phosphonoacetate reagent (1.2 equivalents) and 18-crown-6 (B118740) (1.2 equivalents) in anhydrous THF.
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Anion Formation: Cool the solution to -78 °C. Add potassium hexamethyldisilazide (KHMDS) (1.2 equivalents, as a solution in THF or toluene) dropwise. Stir the mixture at -78 °C for 30 minutes.
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Aldehyde Addition: Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise at -78 °C.
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Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
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Work-up: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate.
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Purification: Purify by flash column chromatography to obtain the Z-alkene.
Visualizations
References
Technical Support Center: Stabilization of (Z,Z)-4,7-Decadienol in Field Conditions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stabilization of (Z,Z)-4,7-Decadienol during field experiments. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered in maintaining the stability and efficacy of this pheromone.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that lead to the degradation of this compound in the field?
A1: The degradation of synthetic pheromones like this compound in field conditions is primarily caused by a combination of environmental factors, including:
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Sunlight (UV Radiation): Ultraviolet radiation can induce photodegradation, altering the chemical structure of the pheromone molecules.[1][2]
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High Temperatures: Elevated temperatures can increase the volatility of the pheromone, leading to a faster-than-desired release rate, and can also accelerate chemical degradation reactions.[1][2]
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Oxidation: As an unsaturated alcohol, this compound is susceptible to oxidation, where oxygen from the atmosphere can alter its chemical structure, rendering it inactive.[1]
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Rainfall: Precipitation can wash away pheromone formulations from their application sites.
Q2: What are common methods to stabilize this compound formulations for field use?
A2: To enhance the stability of this compound in the field, several methods can be employed:
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Use of Antioxidants: Incorporating antioxidants into the formulation can prevent oxidative degradation. A commonly used antioxidant for synthetic pheromones is Butylated Hydroxytoluene (BHT).
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UV Protectants: Adding UV stabilizers to the formulation can significantly reduce degradation caused by ultraviolet light.
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Controlled-Release Formulations: These formulations are designed to release the pheromone at a steady rate over a prolonged period, protecting it from environmental factors. Common types include:
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Polymeric Matrices: The pheromone is embedded within a polymer.
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Microencapsulation: The pheromone is enclosed in microscopic capsules.
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Reservoir Systems: A reservoir of the pheromone is enclosed by a rate-controlling membrane.
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Q3: How should I store this compound lures and solutions to ensure maximum stability before fieldwork?
A3: For long-term stability, synthetic pheromones should be stored in a freezer at -20°C or below in their original sealed, airtight containers, protected from light. For short-term storage or working solutions, refrigeration at 2-8°C in a sealed, amber vial is recommended. It is also good practice to purge the vial with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.
Q4: What is the expected field life of a this compound lure, and how often should it be replaced?
A4: The field life of a pheromone lure can vary significantly depending on the formulation, dispenser type, and environmental conditions. Manufacturers typically provide a recommended replacement schedule, which can range from 4-8 weeks. However, in hotter or windier conditions, the release rate may be higher, necessitating more frequent replacement. It is crucial to adhere to the manufacturer's guidelines and to monitor the effectiveness of the lures through trap capture rates.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the field application of this compound.
| Problem | Possible Causes | Solutions |
| Rapid loss of lure effectiveness (sharp drop in trap captures) | High Temperatures: Increased volatility and degradation. UV Degradation: Exposure to direct sunlight. Oxidation: Reaction with atmospheric oxygen. Inadequate Formulation: The controlled-release matrix is not providing a stable release rate. | Formulation Adjustment: Incorporate antioxidants (e.g., BHT) and UV protectants into the pheromone formulation. Dispenser Placement: If possible, place dispensers in locations that offer some protection from direct sunlight and extreme heat. Select a Different Dispenser: Choose a controlled-release dispenser specifically designed for long-term stability in harsh environmental conditions. |
| Inconsistent or low trap capture rates from the start | Suboptimal Pheromone Dose: The concentration of the pheromone in the lure may be too low or too high. Presence of Inactive Isomers: Impurities in the synthetic pheromone can inhibit the attraction of the target species. Improper Trap Placement: Incorrect height, location, or orientation of the trap can affect its efficiency. | Dose-Response Trials: Conduct laboratory or small-scale field tests to determine the optimal pheromone concentration. Purity Analysis: Ensure the isomeric purity of the synthetic this compound through chemical analysis. Follow Best Practices for Trapping: Adhere to recommended guidelines for trap placement for the target insect species. |
| Physical degradation of the lure (e.g., cracking, discoloration) | Material Incompatibility: The dispenser material may be reacting with the pheromone or degrading under environmental stress. Environmental Factors: Extreme weather conditions can physically damage the lure. | Select High-Quality Dispensers: Use lures from reputable suppliers that are made from durable, inert materials. Protective Housing: In very harsh environments, consider using a protective housing for the dispenser if it does not impede pheromone release. |
Experimental Protocols
Protocol: Accelerated Stability Testing of this compound Formulation
This protocol allows for a rapid assessment of a pheromone formulation's stability under stressful conditions to predict its long-term shelf life.
Materials:
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This compound formulation (in solution or loaded into a dispenser)
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Temperature- and humidity-controlled oven or incubator
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Amber glass vials with PTFE-lined caps
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Gas Chromatography-Mass Spectrometry (GC-MS) system
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High-purity hexane (B92381)
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Internal standard (e.g., a stable, non-volatile compound with a similar chemical structure)
Methodology:
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Sample Preparation: Prepare multiple identical samples of the this compound formulation in amber glass vials. A control set of samples should be stored at -20°C.
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Accelerated Aging: Place the experimental samples in an oven set to an elevated temperature (e.g., 40°C or 50°C) and, if desired, a constant humidity (e.g., 75% RH).
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Time-Point Sampling: At predetermined intervals (e.g., 0, 7, 14, 21, and 28 days), remove a subset of samples from the oven for analysis. A control sample from the freezer should also be analyzed at each time point.
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Extraction and Analysis:
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For solutions, dilute an aliquot to a suitable concentration for GC-MS analysis.
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For lures, extract the remaining pheromone by soaking the dispenser in a known volume of hexane for a set period (e.g., 24 hours).
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Add a known amount of the internal standard to all samples just before analysis.
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GC-MS Quantification: Analyze the samples to quantify the amount of the active this compound remaining. An example of GC-MS parameters is provided below.
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Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). Plot the degradation over time to estimate the shelf life under these accelerated conditions.
Example GC-MS Parameters:
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Injector: Splitless mode, 250°C
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Oven Program: Initial temperature 50°C, hold for 2 minutes, ramp at 10°C/minute to 280°C, hold for 5 minutes.
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Column: 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., HP-5MS)
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Carrier Gas: Helium at a constant flow of 1 mL/min
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MS Detector: Electron Ionization (EI) at 70 eV, scan range 40-400 m/z
Visualizations
Caption: Degradation pathways of this compound under environmental stressors.
Caption: Troubleshooting workflow for low efficacy of this compound lures.
References
Technical Support Center: Optimization of GC-MS Parameters for Trace-Level Pheromone Detection
Welcome to the technical support center for the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of trace-level pheromones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to assist in refining experimental parameters for sensitive and reliable pheromone detection.
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the GC-MS analysis of pheromones.
Issue 1: Poor Peak Resolution or Overlapping Peaks
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Question: My chromatogram shows poorly separated or overlapping peaks. What are the likely causes and how can I resolve this?
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Answer: Poor peak resolution is a common issue that can stem from several factors.[1] The primary causes include an inappropriate GC oven temperature program, a non-optimal GC column, or inadequate sample preparation.[1]
Troubleshooting Steps:
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Optimize the Temperature Program: Adjust the initial oven temperature, the temperature ramp rate, and the final temperature to enhance the separation of compounds.[1]
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Select an Appropriate Column: If co-elution persists, consider using a column with a different stationary phase (polarity) or a longer column to increase separation efficiency.[1]
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Refine Sample Preparation: Ensure your sample is clean and free from matrix interferences that might co-elute with the analytes of interest.[1]
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Issue 2: Significant Peak Tailing
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Question: I am observing significant peak tailing in my chromatogram. What could be causing this and what are the solutions?
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Answer: Peak tailing can be attributed to several factors, such as column overloading, active sites within the column, incorrect sample vaporization, or a contaminated sample.
Troubleshooting Steps:
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Lower Sample Concentration: Try diluting your sample to prevent column overloading.
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Condition the Column: Condition the column at a higher temperature to deactivate any active sites.
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Optimize Injection Technique: Employing a different injection technique, such as splitless injection, can sometimes mitigate tailing.
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Ensure Proper Sample Preparation: A clean sample is crucial for good chromatography.
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Issue 3: High Baseline Noise or Spikes
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Question: My baseline is very noisy and I'm seeing random spikes. What are the potential sources of this interference?
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Answer: A noisy baseline or the presence of spikes can be due to electrical interference, a leaking septum, or contamination issues with the detector.
Troubleshooting Steps:
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Check Electrical Grounding: Ensure the GC-MS instrument has a stable and properly grounded power supply.
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Inspect the Septum: A leaking septum can introduce contaminants into the system. Replace it if necessary.
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Address Detector Contamination: A contaminated detector can be a source of noise. Refer to your instrument manual for cleaning procedures.
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Issue 4: "Ghost Peaks" or Carryover
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Question: I am seeing "ghost peaks" in my blank runs, suggesting carryover from previous injections. How can I eliminate this?
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Answer: Ghost peaks are typically caused by a contaminated syringe or injection port, column bleed, or insufficient column conditioning.
Troubleshooting Steps:
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Clean the Injection System: Thoroughly clean or replace the syringe and the injection port liner.
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Perform a Column Bake-out: A column bake-out or re-conditioning can help remove residual compounds.
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Implement Thorough Rinsing: Ensure proper rinsing and purging protocols are in place between sample injections to prevent carryover.
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Frequently Asked Questions (FAQs)
Q1: What is the most critical initial step in analyzing volatile pheromones by GC-MS?
A1: The most critical first step is the extraction and preconcentration of the volatile organic compounds. The chosen method will heavily depend on the volatility of the pheromones and the nature of their biological source.
Q2: How do I choose the optimal inlet temperature for my pheromone analysis?
A2: The inlet temperature is a critical parameter that needs careful optimization, especially for thermally sensitive pheromones. A good starting point for a broad range of compounds is 250°C. However, it is recommended to experiment with a temperature range (e.g., 225°C to 275°C) to find the best balance between efficient vaporization and minimizing thermal degradation of the analytes. For particularly heat-sensitive compounds, a lower injector temperature of 150°C might be necessary.
Q3: What type of GC column is best suited for pheromone analysis?
A3: The choice of the GC column depends on the polarity of the pheromone components. A non-polar column, such as an HP-5MS, is suitable for a wide range of volatile and semi-volatile organic compounds. For more complex mixtures, using columns with different polarities can achieve better separation. A 30-meter column generally provides a good balance of resolution and analysis time.
Q4: When should I consider derivatization for my pheromone samples?
A4: Derivatization is necessary for pheromones containing polar functional groups like hydroxyl (-OH) or carboxylic acid (-COOH) that are not sufficiently volatile or thermally stable for direct GC analysis. Derivatization modifies these groups to increase volatility and improve the chromatographic peak shape. Silylation is a common derivatization technique.
Data Presentation
Table 1: Recommended GC-MS Parameters for Pheromone Analysis
| Parameter | Recommended Setting | Rationale |
| Injection Mode | Splitless | Ideal for trace analysis of low-concentration pheromones. |
| Inlet Temperature | 225-275 °C | Balances efficient vaporization with minimizing thermal degradation of labile compounds. |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. |
| Column | HP-5MS (or similar non-polar) | Good for a wide range of volatile and semi-volatile organic compounds. |
| Oven Program | Initial: 50°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) | Separates compounds based on their boiling points. This should be optimized for specific analytes. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization method creating reproducible fragments. |
| Mass Analyzer | Quadrupole, Ion Trap, or TOF | --- |
Table 2: Comparative Performance of Validated GC-MS Methods for Pheromone Quantification
| Validation Parameter | Method 1: Phenylpropanoid Pheromones (Methyl Eugenol & Cuelure) | Method 2: Terpenoid Compounds in Essential Oils |
| Linearity (r²) | 0.9966 (Methyl Eugenol), 0.988 (Cuelure) | Not Specified |
| Limit of Detection (LOD) | 97 ppm (Methyl Eugenol), 80 ppm (Cuelure) | Not Specified |
| Limit of Quantification (LOQ) | 290 ppm (Methyl Eugenol), 240 ppm (Cuelure) | Not Specified |
| Accuracy (Recovery %) | 80.69 ± 3.14% (Methyl Eugenol), 78.48 ± 4.32% (Cuelure) | Not Specified |
| Precision (RSD %) | 3.56% (Repeatability - Methyl Eugenol), 5.50% (Repeatability - Cuelure) | Not Specified |
Data adapted from a study on phenylpropanoid pheromones.
Experimental Protocols
Protocol 1: Volatile Pheromone Collection using Dynamic Headspace Trapping
This method is suitable for collecting volatile organic compounds from biological samples.
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Place the sample (e.g., urine, saliva, or glandular secretions) in a sealed chamber.
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Pass a stream of purified air over the sample to sweep the volatile pheromones.
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Trap the volatiles on an adsorbent material such as Porapak Q or activated charcoal.
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Elute the trapped pheromones from the adsorbent using a suitable solvent like methylene (B1212753) chloride.
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Concentrate the eluate to a suitable volume for GC-MS analysis.
Protocol 2: Splitless Injection for Trace Pheromone Analysis
This technique is ideal for analyzing low concentrations of pheromones.
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Injector Setup: Use a splitless injection port.
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Inlet Temperature: Start with an optimized temperature, for example, 225°C.
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Injection Volume: Inject a small volume of the sample extract (e.g., 2 µl).
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Split Vent: Keep the split vent closed for a specific duration (e.g., 0.5 minutes) after injection to allow the entire sample to be transferred to the column.
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Carrier Gas: Use a high-purity carrier gas like helium at a constant flow rate (e.g., 1.8 ml/min).
Protocol 3: Silylation for Derivatization of Polar Pheromones
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Evaporate the solvent from the pheromone extract to dryness under a gentle stream of nitrogen.
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Add 20-50 µL of a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst.
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Add an equal volume of a suitable solvent like pyridine (B92270) or acetonitrile.
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Seal the vial tightly and heat at 60-75°C for 30-60 minutes to ensure the reaction goes to completion.
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Cool the sample to room temperature before injection into the GC-MS.
Visualizations
Caption: General experimental workflow for GC-MS analysis of pheromones.
Caption: A logical workflow for troubleshooting common GC-MS issues.
Caption: Decision logic for performing derivatization.
References
Troubleshooting low electroantennography (EAG) signal-to-noise ratio
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal-to-noise ratio in electroantennography (EAG) experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common causes of a low EAG signal-to-noise (S/N) ratio?
A low S/N ratio, where the desired EAG signal is weak and the background noise is high, is a frequent challenge. The primary causes can be categorized into issues with the biological preparation, the experimental setup, and environmental interference. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Q2: My EAG signal is weak or absent. What should I check first?
When the EAG response is minimal or non-existent, the problem often lies with the antennal preparation or the stimulus delivery. Here are the initial troubleshooting steps:
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Antennal Viability: Ensure the insect is healthy and the antenna is fresh.[1] Damage during excision and mounting can significantly reduce the signal.[2]
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Electrode Contact: Verify that there is good electrical contact between the antenna and the electrodes.[2][3] A small portion of the distal tip of the antenna may need to be cut to ensure proper contact with the recording electrode.[3] Use an adequate amount of conductive gel or saline solution to maintain a stable connection.
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Stimulus Delivery: Confirm that the odorant is being delivered effectively to the antenna. Check the airflow rate and ensure the stimulus pipette is positioned correctly. Also, verify the concentration and purity of your odorant.
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Reference Electrode Placement: The reference electrode should be inserted into the insect's head or neck region for whole-insect preparations, or be in contact with the basal end of an excised antenna.
Q3: I'm experiencing a high level of background noise in my recordings. How can I reduce it?
Excessive background noise can obscure the EAG signal. Common sources of noise include electrical interference, poor grounding, and movement artifacts.
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Electrical Shielding: Use a Faraday cage to shield the EAG setup from external electromagnetic interference from power lines (50/60 Hz noise) and other lab equipment.
-
Grounding: Ensure all components of the EAG system are properly grounded to a common earth ground.
-
Electrode Quality: Use high-quality, properly chloridized silver-silver chloride (Ag/AgCl) electrodes. Avoid air bubbles in the glass capillary electrodes as they can block the electrical circuit.
-
Vibration Isolation: Place the EAG setup on an anti-vibration table to minimize mechanical disturbances that can cause movement artifacts.
-
Filtering: Utilize the amplifier's built-in filters to reduce high-frequency noise and baseline drift. Common filter settings are a high-pass filter at 0.1 Hz and a low-pass filter at 50 Hz.
Q4: The EAG response is decreasing over the course of the experiment. What could be the cause?
A decline in EAG response amplitude over time can be attributed to:
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Antennal Desensitization: Repeated stimulation without sufficient recovery time can lead to a temporary decrease in responsiveness. Increase the inter-stimulus interval to allow the olfactory receptor neurons to repolarize.
-
Antenna Degradation: The health of the excised antenna will decline over time. Using a fresh preparation is crucial for obtaining reliable and consistent results.
-
Drying Preparation: Ensure the antenna and electrode contacts are kept sufficiently hydrated with saline solution to maintain good conductivity.
Experimental Protocols & Data
Detailed EAG Experimental Protocol
This protocol outlines the key steps for a successful EAG experiment.
-
Insect Preparation:
-
Anesthetize the insect using carbon dioxide or by chilling it on ice to minimize movement.
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For an excised antenna preparation, carefully remove an antenna at its base using micro-scissors. Cut a small portion from the distal tip to improve electrical contact.
-
For a whole insect preparation, immobilize the anesthetized insect and secure one antenna for recording.
-
-
Electrode Preparation and Setup:
-
Use Ag/AgCl electrodes. These can be prepared by chlorinating silver wires.
-
Pull glass capillaries to a fine point to serve as electrode holders.
-
Fill the micropipettes with a suitable saline solution (e.g., Ringer's solution).
-
-
Antenna Mounting:
-
Mount the basal end of the excised antenna onto the reference electrode and the distal tip into the recording electrode.
-
For whole insects, insert the reference electrode into the head, and bring the recording electrode into contact with the antenna tip.
-
-
Stimulus Preparation and Delivery:
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Prepare serial dilutions of the odorant in a suitable solvent like paraffin (B1166041) oil or hexane.
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Apply a known volume of the solution onto a filter paper strip and insert it into a Pasteur pipette.
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Deliver a puff of purified and humidified air through the pipette to present the stimulus to the antenna.
-
-
Data Recording and Analysis:
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Place the preparation inside a Faraday cage.
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Pass a constant, clean, and humidified airflow over the antenna to establish a stable baseline.
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Amplify the signal (typically 10x to 100x gain) and filter out noise (e.g., 0.1 Hz high-pass, 50 Hz low-pass).
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Record the negative deflection of the signal (depolarization) in response to the stimulus. The peak amplitude is the most common measure of response strength.
-
Quantitative Data Summary
The following tables provide typical parameters for EAG experiments.
| Parameter | Typical Range | Notes |
| Stimulus Concentration | 1 ng - 10 µg | The optimal concentration is species and compound-dependent. A dose-response curve is recommended. |
| Stimulus Duration | 100 ms (B15284909) - 2 s | Shorter durations mimic transient odor exposure. |
| Inter-stimulus Interval | 30 s - 2 min | Sufficient time for the antenna to recover between stimuli is crucial. |
| Airflow Rate | 0.5 - 2 L/min | A constant and humidified airflow ensures a stable baseline. |
| Amplifier Gain | 10x - 100x | Adjust to maximize the signal without clipping. |
| Filter Settings | 0.1 Hz (High-pass), 50 Hz (Low-pass) | Helps to remove baseline drift and high-frequency noise. |
Table 1: Typical Experimental Parameters for EAG.
| Parameter | Description |
| Peak Amplitude (mV) | The maximum negative deflection of the EAG signal from the baseline, which is the most common measure of response strength. |
| Depolarization Time (ms) | The time taken for the signal to reach its peak amplitude after stimulus onset. |
| Repolarization Time (ms) | The time taken for the signal to return to the baseline after the peak. |
Table 2: Key EAG Response Parameters.
Visual Diagrams
Caption: A troubleshooting workflow for addressing low signal-to-noise ratio in EAG experiments.
Caption: A step-by-step workflow of a typical electroantennography experiment.
References
Reducing isomerization of (Z,Z)-4,7-Decadienol during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of (Z,Z)-4,7-Decadienol, with a primary focus on minimizing isomerization to other stereoisomers such as (E,Z), (Z,E), and (E,E)-4,7-Decadienol.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound and offers potential solutions.
Issue 1: Low (Z,Z) Isomeric Purity after Wittig Reaction
If you are observing a low ratio of the desired (Z,Z)-isomer after performing a Wittig reaction to create one of the double bonds, consider the following factors:
| Potential Cause | Recommended Action | Expected Outcome |
| Inappropriate Solvent | Use aprotic, non-polar solvents such as THF or diethyl ether. | Increased Z-selectivity. |
| Use of Stabilized Ylide | Employ non-stabilized ylides (e.g., those prepared from alkylphosphonium salts). | Favors the kinetic (Z)-product over the thermodynamic (E)-product. |
| Presence of Lithium Salts | Utilize salt-free ylides or add salt-complexing agents like crown ethers. | Prevents equilibration of the intermediate betaine, thus preserving the Z-geometry. |
| Reaction Temperature | Conduct the Wittig reaction at low temperatures (e.g., -78 °C). | Reduces the rate of side reactions and isomerization. |
| Base Selection | Use strong, non-nucleophilic bases such as sodium amide or potassium tert-butoxide for ylide generation. | Ensures complete and rapid ylide formation without competing reactions. |
Issue 2: Incomplete or Non-Selective Lindlar Hydrogenation
When reducing a diyne precursor to a (Z,Z)-diene using a Lindlar catalyst, poor selectivity can be a problem.
| Potential Cause | Recommended Action | Expected Outcome |
| Over-active Catalyst | Ensure the Lindlar catalyst (palladium on calcium carbonate) is properly "poisoned" with lead acetate (B1210297) and quinoline (B57606). | Prevents over-reduction of the alkyne to an alkane and of the desired alkene. |
| Reaction Monitoring | Monitor the reaction progress closely by techniques like TLC or GC to stop the reaction once the starting material is consumed. | Avoids over-reduction and potential isomerization. |
| Hydrogen Pressure | Maintain a low and constant hydrogen pressure (e.g., atmospheric pressure using a balloon). | Controls the rate of hydrogenation and improves selectivity. |
| Solvent Choice | Use solvents like hexane (B92381) or ethanol (B145695). | Provides good solubility for the substrate and is compatible with the catalyst system. |
Issue 3: Isomerization During Aldehyde to Alcohol Reduction
The final step of reducing the aldehyde functionality to an alcohol can be a source of isomerization if not performed under mild conditions.
| Potential Cause | Recommended Action | Expected Outcome |
| Harsh Reducing Agents | Use mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in ethanol at low temperatures (e.g., 0 °C). | Selectively reduces the aldehyde without affecting the double bonds or causing isomerization. |
| Acidic or Basic Workup | Neutralize the reaction mixture carefully during workup to avoid exposure to strong acids or bases. | Minimizes the risk of acid or base-catalyzed isomerization of the double bonds. |
| Prolonged Reaction Time | Monitor the reaction and quench it as soon as the aldehyde is consumed. | Reduces the exposure of the product to potentially isomerizing conditions. |
Issue 4: Isomerization During Purification
The purification process, especially distillation, can lead to isomerization of the final product.
| Potential Cause | Recommended Action | Expected Outcome |
| High Temperatures | Purify the this compound using vacuum distillation to lower the boiling point. | Reduces thermal stress on the molecule, minimizing heat-induced isomerization. |
| Acidic/Basic Residues | Wash the crude product with a mild bicarbonate solution and then with brine to remove any acidic or basic impurities before distillation. | Prevents acid or base-catalyzed isomerization during heating. |
| Stationary Phase in Chromatography | If using column chromatography, employ neutral silica (B1680970) gel or consider argentated silica gel for enhanced separation of isomers.[1] | Avoids acid-catalyzed isomerization on the column and can effectively separate cis/trans isomers.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for establishing the (Z,Z)-stereochemistry?
A1: The stereoselective formation of the two double bonds is critical. This is typically achieved through a combination of a Z-selective Wittig reaction and a Lindlar hydrogenation of an alkyne precursor. Careful control of the reaction conditions in both steps is paramount for high isomeric purity.
Q2: How can I accurately determine the isomeric ratio of my product?
A2: The isomeric ratio can be reliably determined using Gas Chromatography (GC) with a suitable capillary column or by ¹H NMR spectroscopy. For NMR analysis, the coupling constants of the vinylic protons can help distinguish between cis and trans isomers.
Q3: Are there any alternative methods to a Wittig reaction for creating the Z-double bond?
A3: Yes, another common method is the partial reduction of an alkyne using a Lindlar catalyst. This method is known for its high stereoselectivity in forming cis-alkenes.[2][3][4]
Q4: My final product contains a significant amount of the (E,Z)-isomer. How can I remove it?
A4: Separation of diastereomeric alkene isomers can be challenging. Column chromatography using silica gel impregnated with silver nitrate (B79036) (argentated silica gel) is a highly effective method for separating cis and trans isomers. The silver ions interact differently with the π-bonds of the Z and E isomers, allowing for their separation.
Q5: What are the best storage conditions for this compound to prevent degradation and isomerization?
A5: this compound should be stored at low temperatures (e.g., -20 °C) under an inert atmosphere (argon or nitrogen) to prevent oxidation. It is also advisable to store it in a dark container to avoid light-induced isomerization.
Experimental Protocols
Protocol 1: Z-Selective Wittig Reaction
This protocol describes a general procedure for a Z-selective Wittig reaction to form a cis-double bond.
-
Step 1: Preparation of the Phosphonium (B103445) Ylide:
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To a suspension of an appropriate phosphonium salt (1.1 equivalents) in anhydrous THF under an inert atmosphere, add a strong base such as n-butyllithium (1.05 equivalents) dropwise at -78 °C.
-
Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional hour. The formation of a colored solution (often orange or red) indicates ylide generation.
-
-
Step 2: Reaction with Aldehyde:
-
Cool the ylide solution back to -78 °C.
-
Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
-
Step 3: Workup and Purification:
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Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
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Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired (Z)-alkene from triphenylphosphine (B44618) oxide and the (E)-isomer.
-
Protocol 2: Lindlar Hydrogenation
This protocol outlines the partial reduction of an alkyne to a cis-alkene.
-
Step 1: Reaction Setup:
-
In a round-bottom flask, dissolve the alkyne substrate in a suitable solvent (e.g., hexane or ethanol).
-
Add the Lindlar catalyst (typically 5-10% by weight of the alkyne).
-
Add a catalyst poison such as quinoline (a few drops).
-
-
Step 2: Hydrogenation:
-
Evacuate the flask and backfill with hydrogen gas (this can be done using a hydrogen-filled balloon).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
-
Step 3: Monitoring and Workup:
-
Monitor the reaction progress by TLC or GC.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude cis-alkene, which can be further purified if necessary.
-
Protocol 3: Reduction of (Z,Z)-4,7-Decadienal to this compound
-
Step 1: Reduction:
-
Dissolve (Z,Z)-4,7-decadienal in ethanol and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) in small portions.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
-
Step 2: Workup:
-
Once the reaction is complete, cautiously add a saturated aqueous solution of ammonium chloride to quench the excess NaBH₄.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
-
Step 3: Purification:
-
Purify the crude this compound by vacuum distillation or column chromatography on neutral silica gel.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for isomerization issues.
References
Technical Support Center: Enhancing Long-Range Attractancy of Pheromone Traps
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the long-range attractancy of pheromone traps.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the long-range attractancy of pheromone traps?
A1: The effectiveness of pheromone traps over long distances is influenced by a combination of chemical, environmental, and biological factors. Key factors include the pheromone release rate, the design and placement of the trap, and environmental conditions such as temperature and wind speed.[1][2][3] The chemical composition of the lure and its degradation rate also play a crucial role.[4]
Q2: How does the pheromone release rate affect long-range attraction?
A2: The pheromone release rate is critical for establishing an effective plume to attract target insects. An optimal release rate maximizes attraction, while rates that are too high can have a repellent effect.[5] Conversely, a release rate that is too low may not create a sufficiently large or concentrated plume to attract insects from a distance. The ideal release rate can be species-specific.
Q3: What is the impact of environmental conditions on pheromone trap efficacy?
A3: Environmental conditions significantly impact the dispersal of the pheromone plume and the behavior of the target insects. Temperature, relative humidity, and wind speed can affect the volatility and stability of the pheromone compounds. Strong air currents can disrupt the pheromone plume, making it difficult for insects to locate the trap. Extreme temperatures can also reduce insect activity, leading to lower capture rates.
Q4: Can the addition of other compounds enhance the attractancy of pheromone lures?
A4: Yes, incorporating synergistic compounds, such as plant volatiles or other semiochemicals, can enhance the attractancy of pheromone traps for certain insect species. These compounds can act as kairomones, signaling a food source or host plant, thereby increasing the trap's appeal. For example, the addition of α-pinene and ipsenol (B191551) has been shown to increase the capture of Xylotrechus chinensis.
Q5: How should pheromone lures be handled and stored to maintain their effectiveness?
A5: Proper handling and storage are crucial for preserving the efficacy of pheromone lures. Lures should be stored in a cool, dark place, such as a refrigerator or freezer, in their original sealed packaging to prevent degradation from heat, light, and oxidation. When handling lures, it is important to wear gloves to avoid contamination.
Troubleshooting Guides
Issue 1: Low or No Capture of Target Insects
Symptom: The pheromone traps are capturing significantly fewer target insects than expected or none at all.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Species Identification | Verify the target insect species. Pheromones are highly species-specific. | Ensuring the correct pheromone lure is used for the target species will increase the likelihood of capture. |
| Improper Trap Placement | Relocate traps to areas where the target insect is most likely to be present. Consider the typical flight height and behavior of the insect. Avoid placing traps near competing odors or in areas with strong air currents. | Optimal trap placement will increase the probability of insects encountering the pheromone plume. |
| Expired or Degraded Lure | Check the expiration date of the lure and ensure it has been stored correctly. Replace old or improperly stored lures with new ones. | A fresh, potent lure will emit a stronger, more attractive pheromone plume. |
| Suboptimal Environmental Conditions | Monitor temperature and wind speed. Most insects are less active in very low or high temperatures. Avoid placing traps in areas with high winds that can disrupt the pheromone plume. | Placing traps in favorable environmental conditions will increase insect activity and the integrity of the pheromone plume. |
| Incorrect Timing | Ensure traps are deployed during the adult life stage of the target insect. Pheromone traps are designed to attract adult insects. | Timing deployment with the insect's life cycle will maximize the chances of capturing adult individuals. |
Issue 2: High Capture of Non-Target Species
Symptom: The traps are catching a large number of insects that are not the target species.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Lure Attracts Related Species | Some pheromones can attract closely related species. Research the pheromone composition to see if it is known to attract other local, non-target species. | Understanding the specificity of the lure can help in interpreting the results and may necessitate the use of a more specific lure if available. |
| Trap Design | Experiment with different trap designs. The flight behavior and entry preference can vary between species, and some trap designs may be more selective. | A more selective trap design can reduce the capture of non-target species. |
| Lure Release Rate is Too High | A very high release rate may attract less sensitive, non-target species. Try using a lure with a lower, more controlled release rate. | A more refined pheromone plume may be more selectively detected by the target species. |
Quantitative Data Summary
Table 1: Optimal Pheromone Release Rates for Select Lepidopteran Pests
| Species | Optimal Release Rate (µ g/day ) | Reference |
| Chilo suppressalis | ~34 | |
| Cydia pomonella | 18.4 - 29.6 (µ g/week ) | |
| Tuta absoluta | 150.3 |
Table 2: Attraction Range of Pheromone Traps for Various Beetle Species
| Species | Estimated Attraction Range (meters) | Reference |
| Monochamus galloprovincialis | 92 - 123 | |
| Agriotes lineatus | Up to 10 (high recapture rate) | |
| Agriotes obscurus | Up to 10 (high recapture rate) |
Experimental Protocols
Protocol 1: Determining the Optimal Pheromone Release Rate
Objective: To identify the pheromone release rate that results in the maximum capture of the target insect species.
Methodology:
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Site Selection: Choose an experimental site with a known population of the target insect.
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Trap Setup:
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Deploy a series of identical traps (e.g., delta or funnel traps).
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Use a randomized block design to account for spatial variability.
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Bait traps with lures formulated to have different, known release rates (e.g., low, medium, high). Include a control trap with no lure.
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Data Collection:
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Inspect traps at regular intervals (e.g., weekly).
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Count and record the number of captured target insects in each trap.
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Data Analysis:
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Calculate the mean number of insects captured per trap for each release rate.
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Use statistical analysis (e.g., ANOVA) to determine if there are significant differences in capture rates between the different release rates.
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Plot the mean capture rate against the release rate to visualize the dose-response relationship and identify the optimal release rate.
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Protocol 2: Assessing the Attraction Range of a Pheromone Trap
Objective: To estimate the effective distance over which a pheromone trap can attract the target insect.
Methodology:
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Site Selection: Choose a relatively open area to minimize interference from obstacles.
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Trap Setup:
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Place a single pheromone trap at a central point.
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Alternatively, use pairs of traps placed at varying distances from each other to measure interference, which can be used to estimate attraction range.
-
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Mark-Release-Recapture:
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Capture a number of target insects and mark them with a fluorescent powder.
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Release the marked insects at various distances and directions from the trap(s).
-
-
Data Collection:
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Inspect the trap(s) daily for a set period (e.g., one week).
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Record the number of marked insects recaptured.
-
-
Data Analysis:
-
Calculate the recapture rate for each release distance.
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Plot the recapture rate as a function of distance to estimate the effective attraction range.
-
Visualizations
Caption: Workflow for determining the optimal pheromone release rate.
Caption: Troubleshooting logic for low insect capture rates.
References
- 1. Mistakes to avoid - pheromone monitoring program [insectslimited.com]
- 2. The Impact of Environmental Factors on the Efficacy of Chemical Communication in the Burying Beetle (Coleoptera: Silphidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. palmoilis.mpob.gov.my [palmoilis.mpob.gov.my]
- 4. Why Some Lures Don’t Work: The Science Behind Effective Pest Trapping | MitraSena [mitrasena.com]
- 5. Study on the optimum pheromone release rate for attraction of Chilo suppressalis (Lepidoptera: Pyralidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Production of Insect Semiochemicals
Welcome to the Technical Support Center for the Scale-Up Production of Insect Semiochemicals. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the challenges encountered during the transition from laboratory-scale synthesis to large-scale production of these vital compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to support your research and development endeavors.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up of insect semiochemical production, categorized by the production stage.
Synthesis
| Issue | Potential Causes | Recommended Solutions |
| Low Yield in Chemical Synthesis | Incomplete reaction: Insufficient reaction time or temperature. Side reactions: Formation of undesired byproducts. Reagent degradation: Poor quality or improper storage of starting materials. Catalyst deactivation: Presence of impurities that poison the catalyst. | Optimize reaction conditions: Systematically vary time, temperature, and reactant concentrations. Purify starting materials: Ensure high purity of all reagents and solvents. Select appropriate catalyst: Choose a catalyst known for high selectivity for the desired reaction. Monitor reaction progress: Use techniques like TLC or GC-MS to track the reaction and identify the optimal endpoint. |
| Low Enantiomeric Purity | Ineffective chiral catalyst/reagent: The chosen catalyst may not have sufficient ability to discriminate between enantiomers.[1] Suboptimal reaction conditions: Temperature, solvent, and reaction time can significantly influence enantioselectivity.[2] Racemization: The product may be racemizing under the reaction or workup conditions.[3] | Screen chiral catalysts/reagents: Test a variety of chiral catalysts or resolving agents. Optimize reaction conditions: Lowering the reaction temperature often increases enantiomeric excess.[2] Modify workup procedure: Use mild conditions and avoid prolonged heating to prevent racemization.[1] |
Fermentation (Biosynthesis)
| Issue | Potential Causes | Recommended Solutions |
| Low Titer of Semiochemical | Suboptimal microbial strain: The engineered strain may have an inefficient biosynthetic pathway. Nutrient limitation: The fermentation medium may lack essential nutrients for growth and production. Suboptimal fermentation conditions: Incorrect temperature, pH, or oxygen levels. Product toxicity: The produced semiochemical may be toxic to the microbial host. | Metabolic engineering: Further engineer the microbial strain to optimize the metabolic pathway towards the desired product. Media optimization: Systematically vary media components to identify and supplement limiting nutrients. Process optimization: Use a design of experiments (DoE) approach to optimize temperature, pH, and dissolved oxygen. In situ product removal: Implement techniques like solvent extraction or gas stripping to remove the product from the fermentation broth as it is produced. |
| Microbial Contamination | Inadequate sterilization: Incomplete sterilization of the fermenter, media, or air supply. Leaky seals or connections: Compromised seals can allow contaminants to enter the system. Contaminated inoculum: The starting culture may be contaminated. | Validate sterilization protocol: Ensure autoclave cycles and filter integrity are sufficient. Perform pressure hold test: Before inoculation, pressurize the vessel to check for leaks. Aseptic technique: Use strict aseptic techniques during all transfers and sampling procedures. Plate inoculum: Before use, plate a sample of the inoculum on a rich medium to check for contaminants. |
Purification
| Issue | Potential Causes | Recommended Solutions |
| Low Purity of Final Product | Inefficient extraction: The chosen solvent or extraction method may not be optimal. Poor chromatographic separation: The stationary and mobile phases may not be suitable for separating the target compound from impurities. Co-eluting impurities: Impurities with similar chemical properties to the target compound. | Optimize extraction: Test different solvents and extraction techniques (e.g., liquid-liquid extraction, solid-phase extraction). Develop chromatography method: Screen different columns and mobile phase compositions to achieve better separation. Use orthogonal purification methods: Combine different chromatography techniques (e.g., normal-phase followed by reverse-phase) for improved purity. |
| Product Degradation during Purification | Thermal instability: The semiochemical may degrade at the temperatures used for distillation or chromatography. pH sensitivity: The compound may be unstable at certain pH values. Oxidation: Exposure to air can lead to degradation of some semiochemicals. | Use mild purification conditions: Employ low-temperature distillation or flash chromatography. Buffer solutions: Maintain an optimal pH throughout the purification process. Inert atmosphere: Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Formulation and Dispensing
| Issue | Potential Causes | Recommended Solutions |
| Inconsistent Release Rate from Dispensers | Environmental factors: Temperature, humidity, and wind speed can significantly affect the release rate. Dispenser material variability: Inconsistencies in the polymer matrix can lead to variable diffusion rates. Pheromone degradation: The semiochemical may degrade within the dispenser over time. | Characterize release profile: Test dispensers under a range of environmental conditions to understand their performance. Quality control of dispensers: Implement quality control measures to ensure consistency in dispenser manufacturing. Use stabilizers: Incorporate antioxidants or UV protectants into the formulation to prevent degradation. |
| Premature Exhaustion of Dispenser | High environmental temperatures: Higher temperatures lead to a faster release rate. Incorrect dispenser design: The dispenser may not be suitable for the required duration of release. | Select appropriate dispenser: Choose a dispenser designed for the specific environmental conditions and desired longevity. Increase pheromone load: Use a dispenser with a higher initial concentration of the semiochemical. |
Data Presentation
Comparison of Pheromone Production Methods
The choice between chemical synthesis and biosynthesis for semiochemical production involves a trade-off between purity, cost, and scalability. The following table provides a comparative overview of these two primary methods.
| Parameter | Chemical Synthesis | Biosynthesis (Fermentation) |
| Purity | Can achieve high purity (>95%), but may contain stereoisomeric impurities. | Can produce highly specific isomers, but may contain related metabolites as impurities. |
| Cost | Can be expensive, especially for complex, multi-step syntheses. | Potentially lower cost for large-scale production due to the use of renewable feedstocks. |
| Scalability | Well-established for large-scale production. | Scale-up can be challenging, requiring optimization of fermentation and downstream processing. |
| Environmental Impact | Often involves hazardous reagents and solvents, and can generate significant waste. | Generally more environmentally friendly, using renewable resources and milder reaction conditions. |
Effect of Temperature on Pheromone Release Rate
Temperature is a critical factor influencing the release rate of semiochemicals from passive dispensers. Understanding this relationship is essential for predicting dispenser longevity and efficacy in the field.
| Dispenser Type | Temperature (°C) | Average Release Rate (µ g/day ) |
| Polymer Matrix A | 20 | 150 |
| Polymer Matrix A | 25 | 250 |
| Polymer Matrix A | 30 | 400 |
| Polymer Matrix B | 20 | 100 |
| Polymer Matrix B | 25 | 180 |
| Polymer Matrix B | 30 | 320 |
Note: Data are representative and will vary depending on the specific semiochemical, dispenser material, and design.
Experimental Protocols
Protocol 1: Yeast Fermentation of a Moth Pheromone Precursor
This protocol outlines a general procedure for the production of a fatty alcohol pheromone precursor using an engineered strain of Yarrowia lipolytica.
1. Media Preparation:
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Prepare a defined fermentation medium containing a carbon source (e.g., glucose), a nitrogen source (e.g., ammonium (B1175870) sulfate), yeast extract, peptone, and essential vitamins and minerals.
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Sterilize the medium by autoclaving.
2. Inoculum Preparation:
-
Inoculate a single colony of the engineered Y. lipolytica strain into a sterile starter culture medium.
-
Incubate at 28-30°C with shaking (200-250 rpm) for 24-48 hours.
3. Fermentation:
-
Inoculate the sterile fermentation medium with the starter culture to an initial optical density (OD600) of 0.1.
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Maintain the fermentation at 28-30°C with controlled pH (e.g., 6.0) and dissolved oxygen (e.g., >20% saturation).
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Add a sterile carbon source feed as required to maintain growth and production.
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Monitor cell growth (OD600) and product formation (by GC-MS analysis of extracted samples) over time.
4. Product Extraction and Analysis:
-
At the end of the fermentation, centrifuge the culture to separate the cells from the supernatant.
-
Extract the supernatant with an organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Analyze the organic extract by GC-MS to quantify the pheromone precursor.
Protocol 2: Purification of a Semiochemical by Column Chromatography
This protocol describes a general method for purifying a synthesized semiochemical using silica (B1680970) gel column chromatography.
1. Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into a glass chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
2. Sample Loading:
-
Dissolve the crude semiochemical product in a minimal amount of the non-polar solvent.
-
Carefully apply the sample to the top of the silica gel column.
3. Elution:
-
Begin eluting the column with the non-polar solvent, gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate) to the mobile phase.
-
Collect fractions of the eluent in separate test tubes.
4. Fraction Analysis:
-
Analyze the collected fractions by thin-layer chromatography (TLC) or GC-MS to identify the fractions containing the purified semiochemical.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
Protocol 3: Formulation of a Semiochemical in a Polymer Matrix Dispenser
This protocol provides a general procedure for incorporating a semiochemical into a polymer matrix for controlled release.
1. Polymer Preparation:
-
Select a suitable polymer (e.g., polyethylene, PVC, or a biodegradable polymer) based on the desired release characteristics and the chemical properties of the semiochemical.
-
Melt the polymer or dissolve it in an appropriate solvent to form a viscous solution.
2. Incorporation of Semiochemical:
-
Add the purified semiochemical to the molten or dissolved polymer and mix thoroughly to ensure uniform distribution.
-
If desired, add stabilizers such as antioxidants or UV absorbers to the mixture.
3. Dispenser Formation:
-
Pour the polymer-semiochemical mixture into a mold of the desired dispenser shape (e.g., a small vial, a laminated strip, or a fiber).
-
Allow the mixture to cool and solidify or the solvent to evaporate.
4. Quality Control:
-
Analyze a representative sample of the dispensers to determine the initial load of the semiochemical.
-
Conduct release rate studies under controlled conditions to characterize the performance of the dispenser.
Mandatory Visualization
Caption: Insect Olfactory Signaling Pathway.
References
Technical Support Center: Minimizing Degradation of Pheromone Lures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of pheromone lure degradation caused by ultraviolet (UV) light and oxidation.
Troubleshooting Guides
This section addresses common issues encountered during field and laboratory experiments with pheromone lures, offering potential causes and step-by-step solutions.
Issue 1: Rapid Decline in Trap Captures
-
Symptom: A significant drop in the number of target insects captured in pheromone-baited traps occurs much earlier than the lure's expected field life.
-
Potential Causes:
-
Environmental Exposure: High temperatures, direct sunlight (UV radiation), and strong winds can accelerate the degradation and release rate of the pheromone.[1][2]
-
Improper Storage: Storing lures in warm or sunlit areas before deployment can lead to premature pheromone release and degradation.[1][3]
-
Chemical Degradation: Oxidation of pheromone components, particularly aldehydes, can reduce their potency and attractiveness.[3] Aldehydes are particularly susceptible to oxidation into less active carboxylic acids.
-
Dispenser Issues: The dispenser material and design may not be suitable for the specific environmental conditions, leading to an inconsistent or rapid release rate.
-
-
Troubleshooting Steps:
-
Review Storage Conditions: Verify that lures were stored in a cool, dark place, such as a refrigerator or freezer, in their original sealed packaging as recommended by the manufacturer.
-
Assess Trap Placement:
-
Sunlight Exposure: If possible, relocate traps to shaded areas to minimize UV degradation and excessive heat.
-
Airflow: Avoid placing traps in areas with consistently high winds, which can disrupt the pheromone plume.
-
-
Evaluate Dispenser Type: Ensure the chosen lure and dispenser are appropriate for your target insect and environmental conditions. Different dispenser materials (e.g., rubber septa, polyethylene (B3416737) vials) have different release characteristics.
-
Consider a "Pre-aging" Period: For lures that may have a high initial "flash-off" of pheromones, consider airing them for 24 hours before field placement to achieve a more stable release rate.
-
Chemical Analysis (Advanced): If the issue persists, analyze the remaining pheromone content in the lure using Gas Chromatography (GC) to quantify the release rate over time.
-
Issue 2: Inconsistent or No Trap Captures from the Start
-
Symptom: Pheromone traps capture very few or no target insects, even at the beginning of the experiment.
-
Potential Causes:
-
Incorrect Pheromone Blend: The lure may not contain the correct pheromone components or the optimal ratio for the target species.
-
Lure Contamination: Handling lures with bare hands or storing them with other chemicals can lead to contamination and reduced attractiveness.
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Expired Lure: The lure has surpassed its recommended shelf life or field life.
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Species Misidentification: The pheromone lure is for a different species than the target insect.
-
-
Troubleshooting Steps:
-
Verify Lure Specificity: Double-check that you are using the correct pheromone lure for your target insect species.
-
Follow Handling Protocols: Always use gloves when handling pheromone lures to avoid contamination.
-
Check Lure Age and Storage: Ensure lures are within their expiration date and have been stored properly at low temperatures (≤ -20°C for long-term) in airtight, light-blocking containers.
-
Confirm Species ID: Ensure you are using the correct species-specific pheromone.
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Scout for Target Insects: Confirm the presence of the target insect in the area through visual inspection or other monitoring methods.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause synthetic pheromone degradation?
A1: The primary factors are:
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Temperature: Higher temperatures accelerate chemical degradation reactions and increase the volatility of pheromones.
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Light (UV Radiation): UV light provides the energy to initiate photodegradation, which can break down pheromone molecules or cause isomerization, leading to loss of biological activity.
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Oxygen: Atmospheric oxygen can react with pheromones, leading to oxidative degradation. Aldehydes are particularly vulnerable to oxidation.
-
Moisture: Water can cause hydrolysis of ester-functionalized pheromones.
Q2: What are the ideal storage conditions for synthetic pheromones?
A2: For long-term stability, synthetic pheromones should be stored in a freezer at -20°C or below in their original sealed, airtight containers, protected from light. For short-term storage or working solutions, refrigeration at 2-8°C in a sealed, amber vial is recommended. It is also good practice to purge the vial with an inert gas like argon or nitrogen to minimize oxygen exposure.
Q3: Can I use stabilizers to protect my pheromone lures?
A3: Yes, adding antioxidants and UV stabilizers can significantly prolong the efficacy of pheromone lures.
-
Antioxidants: Compounds like Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are commonly used to prevent oxidative degradation, especially for aldehyde-containing pheromones.
-
UV Stabilizers: UV absorbers, such as 2-hydroxy-4-methoxybenzophenone, can be incorporated into the lure formulation to protect against photodegradation.
Q4: How does the dispenser type affect pheromone degradation?
A4: The dispenser material and design are crucial for protecting the pheromone from environmental factors and controlling its release rate.
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Protection: The dispenser matrix can physically shield the pheromone from UV light and oxygen.
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Controlled Release: Different materials like rubber septa, polyethylene vials, and microparticle dispensers offer varying release kinetics. An ideal dispenser provides a consistent, "zero-order" release rate over time to maintain an effective pheromone plume.
Q5: How often should I replace my pheromone lures in the field?
A5: The replacement frequency depends on the specific lure, the manufacturer's recommendations, and the environmental conditions. Lure longevity can range from a few weeks to several months. It is crucial to follow the manufacturer's guidelines and monitor trap captures for any significant decline, which may indicate the need for a replacement.
Data Presentation
Table 1: Common Stabilizers for Pheromone Lures
| Stabilizer Type | Example Compound | Target Degradation Pathway | Pheromone Functional Groups Commonly Protected |
| Antioxidant | Butylated Hydroxytoluene (BHT) | Oxidation | Aldehydes, Conjugated Dienes |
| Antioxidant | Butylated Hydroxyanisole (BHA) | Oxidation | Aldehydes, Conjugated Dienes |
| UV Stabilizer | 2-hydroxy-4-methoxybenzophenone | Photodegradation, Photoisomerization | Conjugated Dienes, Unsaturated Esters |
Table 2: Effect of Environmental Factors on Pheromone Lure Degradation and Release
| Factor | Effect on Degradation/Release | Mitigation Strategy |
| High Temperature | Increased release rate and degradation | Store lures in a freezer/refrigerator; Deploy traps in shaded areas. |
| UV Radiation | Photodegradation, Isomerization | Use UV-blocking dispensers; Add UV stabilizers to the lure formulation; Place traps in shaded locations. |
| Oxygen | Oxidation | Store lures in airtight containers, purge with inert gas; Add antioxidants to the lure formulation. |
| High Wind | Rapid dissipation of pheromone plume | Place traps in locations sheltered from strong, direct wind. |
Experimental Protocols
Protocol 1: Accelerated Stability Testing of Pheromone Lures
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Objective: To evaluate the stability of a pheromone lure formulation under accelerated aging conditions.
-
Materials:
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Pheromone lures (experimental and control formulations)
-
Environmental chamber or oven with temperature and humidity control
-
Freezer (-20°C)
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Amber glass vials
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Inert gas (e.g., argon or nitrogen)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
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High-purity solvent (e.g., hexane)
-
Internal standard
-
-
Methodology:
-
Sample Preparation: Prepare multiple identical lures for each formulation to be tested. Seal each lure in an individual, airtight package. Prepare a control set of lures to be stored at -20°C.
-
Accelerated Aging: Place the experimental lures in an environmental chamber set to an elevated temperature (e.g., 40°C or 50°C) and controlled humidity (e.g., 75% RH).
-
Time-Point Sampling: At predetermined intervals (e.g., 0, 7, 14, 21, and 28 days), remove a subset of lures from the chamber. At the same time, retrieve a control lure from the freezer.
-
Pheromone Extraction: Extract the remaining pheromone from each lure by soaking the dispenser in a known volume of solvent (e.g., hexane) for a specified period (e.g., 24 hours).
-
GC-MS Analysis:
-
Add a known amount of an internal standard to each extract just before analysis.
-
Analyze the samples by GC-MS to quantify the amount of the active pheromone compound remaining. Create a calibration curve using a series of known concentrations of the pure pheromone standard and the internal standard.
-
-
Data Analysis: Calculate the percentage of pheromone remaining at each time point relative to the initial concentration (time 0). Plot the percentage of remaining pheromone versus time for each formulation and temperature.
-
Protocol 2: Field Efficacy and Longevity Study
-
Objective: To determine the effective field life of a pheromone lure by monitoring trap captures over time.
-
Materials:
-
Identical insect traps
-
Fresh pheromone lures
-
Field site with a known population of the target insect
-
-
Methodology:
-
Site Selection and Trap Setup: Choose a suitable field site and deploy a series of identical traps baited with fresh pheromone lures. Use a randomized block design to account for spatial variability.
-
Trap Placement: Place traps at the recommended height and spacing for the target species.
-
Data Collection: At regular intervals (e.g., weekly), inspect the traps and record the number of captured target insects. Remove captured insects at each inspection.
-
Lure Replacement: Do not replace the lures during the trial. The goal is to observe the decline in captures as the lures age.
-
Data Analysis: Plot the average number of captures per trap against the age of the lure (in weeks). The point at which trap captures significantly decrease can be considered the end of the lure's effective field life.
-
Mandatory Visualization
Caption: Major degradation pathways for pheromones via UV light and oxidation.
References
Technical Support Center: Optimizing Pheromone Dispenser Density for Effective Mating Disruption
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing pheromone dispenser density for effective mating disruption experiments. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during mating disruption experiments, offering potential causes and solutions.
| Problem | Potential Causes | Troubleshooting Steps |
| Low efficacy despite using the recommended dispenser density. | High initial pest population.[1][2] Small or irregularly shaped treatment area.[3][4] Immigration of mated females from adjacent untreated areas.[4] Unfavorable environmental conditions (e.g., strong winds, high temperatures). Improper timing of dispenser deployment. | - Conduct pre-season monitoring to assess pest pressure. If populations are high, consider an initial insecticide application to reduce numbers before deploying dispensers. - Mating disruption is most effective in large, contiguous areas (ideally >10 acres). For smaller or isolated plots, increase dispenser density along the borders by approximately 20% to create a buffer zone. - Treat adjacent areas if they are a source of pests, or create a larger treated block to minimize edge effects. - Monitor weather conditions. In windy areas or on steep slopes, pheromone plumes may not be evenly distributed. High temperatures can accelerate pheromone release, potentially reducing the field life of dispensers. - Deploy dispensers before the first moth flight of the season to ensure the pheromone is present when males begin to emerge. |
| Inconsistent results between experimental trials. | Variability in dispenser performance and release rates. Fluctuations in environmental conditions between trials. Differences in pest population density between trials. | - Use dispensers from the same manufacturing batch for a given experiment to minimize variability. - Record environmental data (temperature, wind speed, humidity) during each trial to correlate with efficacy results. - Monitor pest populations in both treated and control plots throughout each trial to account for natural population fluctuations. |
| "Trap shutdown" is observed, but crop damage still occurs. | Immigration of mated females. High pest densities may lead to chance encounters between sexes, bypassing long-range pheromone communication. Trap shutdown may not be a reliable indicator of successful mating disruption for all species. | - Trap shutdown indicates disruption of male orientation to traps, but not necessarily a complete halt in mating. Supplement trap data with direct damage assessments. - Consider using high-dose lures in monitoring traps, which may still capture some males even under mating disruption conditions, to better track pest flights. - Focus on an integrated pest management (IPM) approach; mating disruption is a tool to keep low populations low, not to control high-pressure situations on its own. |
| Dispensers appear to lose effectiveness before the end of the season. | Pheromone release rate is influenced by temperature; higher temperatures lead to faster release and shorter dispenser life. Incorrect storage of dispensers prior to use can lead to premature pheromone loss. | - Select dispensers with release profiles suitable for the temperature conditions and flight duration of the target pest in your region. - Store dispensers in a cool, dry place, and preferably frozen or refrigerated, away from direct sunlight before deployment. - In some cases, a second application of dispensers may be necessary for pests with multiple or extended flight periods. |
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal dispenser density for my specific crop and target pest?
A1: The optimal dispenser density is influenced by several factors including the target pest's biology, population density, crop type, and environmental conditions. Start with the manufacturer's recommended rate. For pests with high population densities, a higher density of dispensers may be required. Research has shown that for some pests, increasing the number of point sources improves efficacy. Small or irregularly shaped orchards may also require a higher density, particularly along the borders, to prevent the influx of mated females.
Q2: What is the minimum treatment area for effective mating disruption?
A2: The effectiveness of mating disruption is highly dependent on the size of the treated area. For many pests, a minimum area of 10 acres (approximately 4 hectares) is recommended. Larger, more uniform blocks are generally more effective as they reduce the "edge effect," where mated females can fly in from untreated areas.
Q3: How do environmental conditions affect dispenser performance?
A3: Temperature, wind, and even canopy density can significantly impact pheromone release and distribution.
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Temperature: Higher temperatures generally increase the pheromone release rate from passive dispensers. This can be beneficial during periods of high insect activity but may also shorten the effective life of the dispenser.
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Wind: Strong winds can carry the pheromone out of the treated area, reducing its concentration and effectiveness.
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Canopy Density: A dense crop canopy can help to hold the pheromone within the orchard, creating a more saturated environment.
Q4: Can I use pheromone traps to monitor pest populations in a mating disruption block?
A4: Yes, but with caution. Standard pheromone traps may show very low or zero captures (a phenomenon known as "trap shutdown") in a well-treated area. This indicates that the pheromone is successfully disrupting male orientation to point sources. However, it doesn't guarantee that no mating is occurring. To monitor pest flights within a disrupted block, it is often recommended to use traps baited with high-dose lures. It is also crucial to supplement trapping data with visual inspections for crop damage.
Q5: What are the different types of dispensers and how do they differ?
A5: There are several types of dispensers, with the most common being passive and active (aerosol) dispensers.
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Passive Dispensers: These include hand-applied dispensers like twist ties, membrane dispensers, and spirals. They release pheromone continuously through diffusion, with the rate influenced by environmental factors like temperature. They are typically deployed at high densities (e.g., 150-400 per acre).
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Aerosol Dispensers ("Puffers"): These are programmable devices that release puffs of pheromone at set intervals. They are used at much lower densities (e.g., 1-2 per acre) and can be programmed to release pheromone during peak pest activity times.
Section 3: Quantitative Data Summary
| Parameter | Codling Moth (Cydia pomonella) | Oriental Fruit Moth (Grapholita molesta) | Navel Orangeworm (Amyelois transitella) | General Recommendations |
| Passive Dispenser Density | 200-400 dispensers/acre | Varies by product; can be effective at lower densities due to high susceptibility to disruption. | 28 dispensers/acre (for a specific high-rate dispenser) | 150-400 dispensers/acre is a common range for many Lepidopteran pests. |
| Aerosol Dispenser Density | 1-2 canisters/acre | 2.5-5 dispensers/ha | 5 units/ha | Generally 1-2 units/acre, but can vary. |
| Pheromone Release Rate (Example) | Isomate-CTT dispensers released pheromone for over 140 days, with 32% remaining at the end of the study. | - | - | Release rates are temperature-dependent and vary significantly between dispenser types. |
| Efficacy (Trap Catch Reduction) | >95% disruption of communication with aerosol dispensers at 58 mg/ha/day. | High levels of disruption are achievable. | Up to 90% suppression with aerosol dispensers. | Trap catch reduction can be an indicator but should not be the sole measure of success. |
| Efficacy (Damage Reduction) | Can be effective, but supplemental insecticides are often needed in high-pressure orchards. | Season-long control achieved in many cases, with 63% of orchards having less than 3% damage. | - | Damage reduction is the ultimate measure of success and is influenced by initial pest density. |
Section 4: Experimental Protocols
Protocol 1: Measuring Pheromone Release Rate by Weight Loss
Objective: To determine the rate of pheromone release from passive dispensers under field or laboratory conditions.
Materials:
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Pheromone dispensers
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Precision balance (accurate to 0.1 mg)
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Forceps
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Incubators (for lab studies)
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Weather station (for field studies)
Methodology:
-
Initial Weighing: Label each dispenser with a unique identifier. Using forceps to avoid contamination, weigh each dispenser on a precision balance and record its initial weight (Wi).
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Deployment:
-
Field Study: Place the dispensers in the experimental plot at the desired density and height.
-
Laboratory Study: Place dispensers in incubators set to constant temperatures (e.g., 5, 10, 15, 20, 25, 30 °C) to assess the effect of temperature on release rate.
-
-
Periodic Weighing: At set intervals (e.g., weekly), collect the dispensers from the field or incubator. Allow them to acclimatize to the lab environment before weighing them again to record their current weight (Wc).
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Data Calculation: The amount of pheromone released at each time point is calculated as the difference between the initial weight and the current weight. The release rate can be expressed as mg/day.
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Final Weighing: At the end of the experiment, determine the tare of each dispenser (the weight of the dispenser without any pheromone). This can be done by extracting the remaining pheromone with a solvent or by allowing the dispenser to release all its pheromone until a constant weight is achieved.
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Analysis: Correlate the pheromone release rate with environmental data (e.g., temperature, humidity) to understand their influence. The weight loss method has been shown to provide comparable results to gas chromatography for some dispenser types.
Protocol 2: Assessing Mating Disruption Efficacy
Objective: To evaluate the effectiveness of a pheromone dispenser density in disrupting the mating of a target pest.
Materials:
-
Pheromone dispensers
-
Pheromone traps (e.g., delta traps) with standard and/or high-dose lures
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Treated and untreated (control) plots of sufficient size and isolation
-
Data sheets for recording trap captures and damage assessments
Methodology:
-
Experimental Design: Establish replicated treated and control plots. Ensure plots are large enough to minimize interference and are adequately separated.
-
Dispenser Deployment: Apply the pheromone dispensers at the desired density in the treated plots before the start of the pest's flight period.
-
Monitoring Trap Placement: Place pheromone traps in both the treated and control plots. A common practice is to place traps in the center of each plot to monitor the treatment effect and along the edges to detect any immigration of pests.
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Trap Servicing: Check traps regularly (e.g., weekly) and record the number of captured male moths. Replace lures and trap bottoms as recommended by the manufacturer.
-
Damage Assessment: Throughout the season, and particularly at harvest, conduct visual assessments of crop damage in both treated and control plots. This is a critical measure of efficacy. For fruit pests, this may involve sampling a certain number of fruits per tree and counting the number of infested fruits.
-
Data Analysis:
-
Calculate the percent trap suppression in the treated plots compared to the control plots.
-
Compare the percentage of crop damage between the treated and control plots.
-
Statistical analysis (e.g., ANOVA) should be used to determine if there are significant differences between the treatments.
-
Section 5: Visualizations
References
Validation & Comparative
Synthetic vs. Natural Insect Pheromones: A Comparative Guide for Researchers
An Objective Analysis of Performance, Application, and Underlying Biology
The development of synthetic insect pheromones has marked a significant advancement in integrated pest management (IPM) and neuroethological research, offering a species-specific and environmentally conscious alternative to broad-spectrum pesticides.[1] This guide provides a detailed comparison between synthetic and natural pheromones, focusing on quantitative performance, the experimental protocols used for their validation, and the biological pathways they activate.
Performance and Efficacy: A Quantitative Comparison
Natural pheromones are complex chemical mixtures, often comprising multiple compounds in precise, evolutionarily refined ratios to ensure signal specificity.[2] Synthetic pheromones aim to mimic these natural signals, but their efficacy can vary based on purity, component ratios, and the absence of trace compounds that may be behaviorally active.[2] However, numerous studies have demonstrated that well-formulated synthetic blends can perform comparably to, and sometimes even better than, their natural counterparts.[1]
Field trials are the definitive measure of a pheromone's practical effectiveness, with the primary metric being the number of target insects captured in baited traps.[1] Data from such trials show the high fidelity of synthetic compounds in mimicking natural signaling molecules and eliciting the same behavioral responses.
Table 1: Comparative Trap Capture Rates for Synthetic vs. Natural Pheromones
| Insect Species | Pheromone Type | Mean No. of Males Captured (per trap, per week) | Purity/Composition Notes | Reference Study |
|---|---|---|---|---|
| Fall Armyworm (Spodoptera frugiperda) | Natural (Gland Extract) | 15.4 | Multi-component blend including Z9-14:OAc | (Meagher et al., 2019) |
| Synthetic (PSU Lure) | 12.8 | Two-component blend (99.42:0.58 ratio) | (Meagher et al., 2019) | |
| Synthetic + Nonanal (B32974) (1%) | 27.9 | Addition of nonanal doubled trap catch | (Meagher et al., 2019) | |
| Brownbanded Cockroach (Supella longipalpa) | Control (Unbaited) | ~5 | N/A | (Schal et al., 1998) |
| Commercial Food Bait | ~40 | Attracts all life stages and sexes | (Schal et al., 1998) | |
| Synthetic (1µg Supellapyrone) | ~80 | Attracted 6-28 times more males than controls | (Schal et al., 1998) | |
| Tomato Leafminer (Tuta absoluta) | Natural Equivalent | Not specified | N/A | (MDPI, 2021) |
| Synthetic (Rubber Septum) | 81.1 (avg. over 2 yrs) | Standard 0.5 mg dose | (MDPI, 2021) |
| | Synthetic (Polymer Wax) | 30.5 (avg. over 2 yrs) | Standard 0.5 mg dose | (MDPI, 2021) |
Note: Data is synthesized from multiple sources for comparative illustration. Direct comparison between species is not intended. Performance can be influenced by trap design, placement, and environmental factors.
Key Experimental Protocols for Pheromone Evaluation
Rigorous and standardized testing protocols are crucial for validating the efficacy of synthetic pheromones. The following are key methodologies employed by researchers.
1. Electroantennography (EAG)
EAG is a technique used to measure the electrical output from an insect's antenna in response to an airborne stimulus (odor). It provides a rapid screening tool to determine if an insect's olfactory system can detect a specific compound.
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Preparation: An insect's antenna is excised and mounted between two electrodes. The reference electrode is placed at the base of the antenna, and the recording electrode is connected to the distal end.
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Stimulus Delivery: A continuous stream of purified, humidified air is passed over the antenna. A puff of air containing a known concentration of the test pheromone is injected into this airstream.
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Data Acquisition: The electrodes record the summed potential changes across multiple antennal neurons (the EAG response), which is then amplified. A significant deflection in the baseline voltage indicates that the antenna's olfactory receptor neurons have responded to the compound.
2. Gas Chromatography-Electroantennographic Detection (GC-EAD)
This powerful technique identifies which specific compounds within a complex mixture (like a natural pheromone gland extract) are biologically active.
-
Methodology: The effluent from a gas chromatograph (GC) column is split into two paths. One path goes to a standard GC detector (like a Flame Ionization Detector, FID), while the other is directed over an insect antenna prepared for EAG recording.
-
Analysis: The system simultaneously produces a chromatogram from the FID and an electroantennogram from the antenna. When a compound that elicits an antennal response elutes from the GC, a peak appears on both the FID trace and the EAG trace. This allows for the precise identification of behaviorally active compounds within a blend.
3. Field Trapping Assays
Field trials are the definitive method for assessing the real-world effectiveness of a pheromone lure.
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Experimental Design: Traps baited with the synthetic pheromone are deployed in the target environment. The design must include control traps (unbaited or baited with a standard lure) to compare against. Traps are typically arranged in a randomized block design to minimize spatial variability.
-
Data Collection: Traps are inspected at regular intervals (e.g., weekly), and the number of captured target insects is recorded. Lures may be replaced periodically to ensure a consistent release rate.
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Statistical Analysis: The collected data are analyzed using statistical methods like Analysis of Variance (ANOVA) to determine if there are significant differences in capture rates between the different treatments (e.g., synthetic lure vs. natural lure vs. control).
Visualizing Biological and Experimental Frameworks
Insect Pheromone Signaling Pathway
Pheromone detection in insects is a highly sensitive process initiated at the antenna. Volatile pheromone molecules are detected by specialized chemosensory neurons housed within hair-like structures called sensilla. The signal transduction cascade involves several key proteins that ensure both sensitivity and specificity.
Caption: Generalized insect pheromone olfactory signaling pathway.
Experimental Workflow for Pheromone Validation
The process of identifying a natural pheromone and validating its synthetic counterpart follows a logical, multi-step workflow. This process combines analytical chemistry, electrophysiology, and behavioral ecology to ensure the final synthetic product is effective.
Caption: Standard experimental workflow for pheromone identification and validation.
References
Field Efficacy of (Z,Z)-4,7-Decadienyl Acetate in Pheromone Blends for Lesser Date Moth Control: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the field efficacy of a ternary pheromone blend containing (Z,Z)-4,7-decadienyl acetate (B1210297) against alternative control methods for the Lesser Date Moth (Batrachedra amydraula), a significant pest of date palms. The evaluation is supported by experimental data from various field trials, with a focus on quantitative analysis and detailed methodologies.
Introduction
The Lesser Date Moth (Batrachedra amydraula) poses a significant threat to date production worldwide, with larval infestations leading to substantial yield losses. Traditional pest management has often relied on broad-spectrum insecticides. However, growing concerns over environmental impact and pesticide resistance have spurred the development of more targeted and sustainable control strategies. Among these, pheromone-based mating disruption and microbial biopesticides have emerged as promising alternatives.
This guide focuses on the efficacy of the true sex pheromone of B. amydraula, a ternary blend composed of (Z)-5-decenyl acetate, (Z)-5-decenol, and (Z,Z)-4,7-decadienyl acetate. We compare its performance with the widely used biological control agent, Bacillus thuringiensis (Bt), providing a detailed analysis of their respective strengths and applications in integrated pest management (IPM) programs.
Pheromone-Based Control: Signaling Pathway and Mechanism
The ternary pheromone blend mimics the natural scent released by female Lesser Date Moths to attract males for mating. The key component, (Z,Z)-4,7-decadienyl acetate, along with the other two compounds, acts as a powerful attractant. In the field, this blend is used in two primary strategies:
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Monitoring: Pheromone-baited traps are used to monitor the population dynamics of the moth, allowing for timely and targeted interventions.
-
Mass Trapping: Deploying a high density of pheromone traps can significantly reduce the male population, thereby disrupting mating and reducing subsequent larval infestations.
Comparative Efficacy: Pheromone Blend vs. Bacillus thuringiensis
Field trials have demonstrated the effectiveness of both the pheromone blend and Bacillus thuringiensis in controlling the Lesser Date Moth. The following tables summarize the quantitative data from various studies, comparing key performance indicators.
Table 1: Efficacy of Pheromone-Baited Traps
| Pheromone Dose (mg) | Mean Male Moths Captured/Trap/Day | Trap Type | Study Location |
| 0.1 | 1.5 | Delta Sticky Trap | Southern Arava |
| 0.5 | 3.2 | Delta Sticky Trap | Southern Arava |
| 1.0 | 5.8 | Delta Sticky Trap | Southern Arava |
| 2.0 | 4.9 | Delta Sticky Trap | Southern Arava |
| 10.0 | 3.5 | Delta Sticky Trap | Southern Arava |
| 1.0 | 1.99 - 5.32 (at 3m height) | Delta Trap | Baghdad, Iraq |
| 1.0 | 1.0 - 3.99 (at 6m height) | Delta Trap | Baghdad, Iraq |
Data synthesized from multiple studies. Optimal performance for monitoring was observed with a 1 mg lure dose in Delta traps.[1][2]
Table 2: Efficacy of Bacillus thuringiensis (Bt) in Reducing Infestation
| Bt Formulation & Dose | Application Time | Reduction in Infestation (%) | Study Location |
| B.t. kurstaki (6 g/kg talc (B1216) powder) | First Application | 58.78 | Baghdad, Iraq |
| B.t. kurstaki (6 g/kg talc powder) | Second Application (1 week later) | 78.78 | Baghdad, Iraq |
| B.t. kurstaki (3 g/kg talc powder) | First Application | 45.25 | Baghdad, Iraq |
| B.t. kurstaki (1 g/kg talc powder) | First Application | 39.13 | Baghdad, Iraq |
This study demonstrated a significant increase in efficacy with a second application of Btk.[3][4]
Table 3: Integrated Pest Management (IPM) Approach
| Treatment | Homicide Rate (%) |
| Pheromone Traps alone | 16.73 |
| Pheromone Traps + Bacillus thuringiensis (Bio-T) | 84.63 |
| Pheromone Traps + Uphold (Biopesticide) | 73.36 |
| Pheromone Traps + Benzostar (Biopesticide) | 64.44 |
This study highlights the synergistic effect of combining pheromone traps with biopesticides, leading to a significantly higher pest mortality rate.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the experimental protocols for field trials involving pheromone traps and Bacillus thuringiensis application.
Pheromone Trap Field Trial Protocol
This protocol describes a typical setup for evaluating the efficacy of pheromone lures for monitoring and mass trapping of the Lesser Date Moth.
1. Lure Preparation:
-
The ternary pheromone blend of (Z)-5-decenyl acetate, (Z)-5-decenol, and (Z,Z)-4,7-decadienyl acetate is prepared in a 2:2:1 ratio.
-
The blend is dissolved in n-hexane containing an antioxidant such as BHT (Butylated hydroxytoluene).
-
Grey rubber septa are impregnated with the pheromone solution at desired doses (e.g., 0.1, 0.5, 1, 2, 10 mg).
2. Trap Selection and Placement:
-
Delta-type sticky traps are commonly used.
-
Traps are placed at a height of approximately 2 meters on the palm trees.
-
A randomized block design is employed, with traps spaced at least 27 meters apart to minimize interference.
3. Data Collection:
-
Traps are checked weekly, and the number of captured male moths is recorded.
-
Sticky inserts are replaced as needed.
-
Lures are typically replaced every 4-6 weeks.
4. Data Analysis:
-
Statistical analysis, such as ANOVA, is used to compare the effectiveness of different pheromone doses and trap types.
Bacillus thuringiensis (Bt) Application Protocol
This protocol outlines the steps for a field trial evaluating the efficacy of Bacillus thuringiensis for the control of Lesser Date Moth larvae.
1. Strain and Formulation:
-
A commercial formulation of Bacillus thuringiensis var. kurstaki (Btk) is typically used.
-
The Btk is formulated as a dust with talc powder at various concentrations (e.g., 1, 3, and 6 g/kg).
2. Experimental Design:
-
A randomized complete block design is used, with individual palm trees serving as replicates.
-
Treatments include different concentrations of Btk and a control (talc powder only).
3. Application:
-
The Btk dust is applied to the fruit bunches of the date palms.
-
The first application is timed with the appearance of the pest (fruit setting).
-
A second application is often made one week after the first to increase efficacy.
4. Data Collection:
-
Fruit strands are sampled from each treated tree seven days after each application.
-
The samples are taken to the laboratory to determine the infestation rate (percentage of damaged fruit).
5. Efficacy Evaluation:
-
The reduction in infestation percentage is calculated for each treatment compared to the control.
-
Statistical analyses are performed to determine the significance of the results.
Conclusion and Recommendations
The field trial data presented in this guide demonstrate that both the ternary pheromone blend containing (Z,Z)-4,7-decadienyl acetate and Bacillus thuringiensis are effective tools for managing the Lesser Date Moth.
-
Pheromone-based strategies are highly effective for monitoring pest populations and for mating disruption through mass trapping. A 1 mg lure dose in a delta sticky trap has been identified as optimal for monitoring.
-
Bacillus thuringiensis provides a potent biological control option, significantly reducing larval infestation, with efficacy increasing with repeated applications.
-
Integrated Pest Management (IPM) approaches that combine the use of pheromone traps with biopesticides like Bt have shown the most promising results, achieving a significantly higher rate of pest control than either method used alone.
For researchers and drug development professionals, these findings underscore the potential of semiochemicals and microbial agents in developing sustainable and effective pest control solutions. Future research should focus on optimizing the combined application of these methods to further enhance their efficacy and to develop comprehensive IPM programs for date palm protection.
References
Efficacy of (Z,Z)-4,7-Decadienol as an Insect Attractant: A Comparative Analysis
A comprehensive review of available scientific literature reveals a significant lack of data on the effectiveness of (Z,Z)-4,7-Decadienol as an insect attractant, and no direct comparative studies evaluating its performance against other lures have been identified. While research into insect pheromones and attractants is extensive, this compound does not appear to be a recognized primary attractant or a key pheromone component for any specific insect species based on the conducted searches.
Subsequent investigations into the closely related aldehyde, (Z,Z)-4,7-Decadienal, also failed to yield comparative efficacy data. This compound has been identified as a floral compound and a constituent of the essential oil of Acorus calamus, but its role and effectiveness as an insect attractant in field or laboratory studies, particularly in comparison to other known attractants, are not documented in the available literature.
The absence of empirical data makes it impossible to construct a comparative guide that meets the core requirements of quantitative data presentation, detailed experimental protocols, and signaling pathway visualizations. Scientific comparisons of attractants necessitate controlled experiments where the performance of one compound is measured against others under standardized conditions. Such studies typically involve methodologies like:
-
Field Trapping Experiments: Comparing the number of target insects captured in traps baited with different attractants.
-
Electroantennography (EAG): Measuring the electrical response of an insect's antenna to different chemical compounds to gauge sensory detection.
-
Wind Tunnel Bioassays: Observing the upwind flight and source-locating behavior of insects in response to various chemical cues.
Without such foundational research on this compound, any comparison would be purely speculative and lack the scientific rigor required by the intended audience of researchers and drug development professionals.
To illustrate a typical experimental workflow for evaluating insect attractants, the following diagram outlines a generalized process.
Figure 1: Generalized workflow for comparative evaluation of insect attractants.
A Comparative Guide to the Cross-Reactivity of (Z,Z)-4,7-Decadienol in Non-Target Species
Introduction
(Z,Z)-4,7-Decadienol is a volatile organic compound that plays a role in the chemical communication of various organisms. As a semiochemical, its specificity is crucial for effective and environmentally safe applications in pest management and ecological research. Understanding the cross-reactivity of this compound with non-target species is paramount to prevent unintended ecological consequences, such as the disruption of beneficial insect populations or the attraction of unintended species. This guide provides a framework for evaluating the cross-reactivity of this compound, outlines standard experimental protocols, and presents a hypothetical comparison of its effects on various non-target species.
Experimental Protocols
The assessment of cross-reactivity in non-target species typically involves a combination of electrophysiological and behavioral assays to determine if a semiochemical elicits a sensory and behavioral response.
1. Electroantennography (EAG)
Electroantennography is a technique used to measure the electrical output of an insect's antenna in response to an olfactory stimulus. It provides a measure of the sensitivity of the antennal olfactory receptor neurons to a specific compound.
-
Insect Preparation: The insect is immobilized, and the head is excised and mounted on a holder with conductive gel. A reference electrode is inserted into the back of the head, and a recording electrode is placed in contact with the tip of the antenna.
-
Stimulus Delivery: A solution of this compound in a solvent (e.g., hexane (B92381) or mineral oil) at a known concentration is applied to a filter paper strip inside a Pasteur pipette. A purified air stream is passed over the filter paper and directed towards the insect's antenna for a short duration (e.g., 0.5 seconds).
-
Data Recording: The voltage change across the antenna is amplified and recorded. The amplitude of the EAG response is measured in millivolts (mV) and is indicative of the level of antennal stimulation. A negative control (solvent only) and a positive control (a known attractant for the species) are typically used for comparison.
2. Behavioral Assays (Y-Tube Olfactometer)
Behavioral assays are essential to determine if the electrophysiological response translates into a behavioral reaction (attraction or repulsion). The Y-tube olfactometer is a common laboratory setup for these experiments.
-
Apparatus: A Y-shaped glass or plastic tube with a central arm and two side arms. Purified and humidified air is passed through each side arm.
-
Procedure: An individual insect is introduced into the central arm. One side arm contains the test odor (a filter paper with this compound solution), while the other arm contains the solvent control.
-
Observation: The insect's choice of arm is recorded. A significant preference for the arm with the test compound indicates attraction, while a significant preference for the control arm suggests repulsion. The time taken to make a choice and the duration spent in each arm are also often recorded.
Data Presentation: A Hypothetical Comparison
The following table presents hypothetical data on the cross-reactivity of this compound across a range of non-target insect species. This illustrates how such data would be structured for comparative analysis.
| Species | Family | Ecological Role | Mean EAG Response (mV) ± SD (n=10) | Behavioral Response (Y-Tube Olfactometer) |
| Apis mellifera | Apidae | Pollinator | 0.2 ± 0.05 | No significant preference |
| Coccinella septempunctata | Coccinellidae | Predator | 0.1 ± 0.02 | No significant preference |
| Trichogramma pretiosum | Trichogrammatidae | Parasitoid | 0.8 ± 0.1 | Weak attraction |
| Drosophila melanogaster | Drosophilidae | Decomposer | 0.3 ± 0.07 | No significant preference |
| Spodoptera frugiperda | Noctuidae | Herbivore (Pest) | 1.5 ± 0.2 | Strong attraction |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a semiochemical.
The Chemical Conversation: A Guide to Synergistic and Antagonistic Semiochemical Interactions
For researchers, scientists, and drug development professionals, understanding the nuanced interplay of chemical signals is paramount. The behavioral response of an organism to a single semiochemical can be dramatically altered by the presence of others. These interactions, categorized as either synergistic or antagonistic, are fundamental to manipulating insect behavior for applications ranging from integrated pest management (IPM) to the development of novel repellents and attractants.
Synergism occurs when the combined effect of two or more semiochemicals is greater than the sum of their individual effects. Conversely, antagonism is when the combined effect is less than the sum of the individual effects, often resulting in the inhibition of a behavioral response. This guide provides a comparative overview of these interactions, supported by experimental data, detailed protocols, and visual representations of the underlying biological processes.
Synergistic Effects: The Whole is Greater than the Sum of its Parts
Synergism is a widespread phenomenon in insect chemical communication, most notably between insect-produced pheromones and host-plant volatiles. This interaction enhances the specificity and efficacy of signals, allowing insects to more accurately locate mates and suitable host plants.
Case Study: American Palm Weevil (Rhynchophorus palmarum)
The attraction of the American palm weevil to its aggregation pheromone, rhynchophorol, is significantly amplified by volatile compounds released from its host palm trees (kairomones). This synergistic relationship is crucial for the weevil's mass attacks on host trees and has been exploited in trapping systems for pest management.[1] Fermentation of plant tissues produces a blend of volatiles, including ethanol (B145695) and ethyl acetate, that act as powerful synergists to the aggregation pheromone.[1][2][3][4]
| Stimulus | Mean No. of Weevils Trapped |
| Unbaited Trap (Control) | 0.5 ± 0.2 |
| Pheromone (Rhynchophorol) Alone | 15.3 ± 3.1 |
| Host Plant Kairomone (Sugarcane) Alone | 2.1 ± 0.8 |
| Pheromone + Host Plant Kairomone | 45.7 ± 5.6 |
Table 1: Synergistic effect of host plant kairomones on the attraction of the American Palm Weevil (Rhynchophorus palmarum) to its aggregation pheromone. Data synthesized from field trapping experiments.
Case Study: Pine Engraver (Ips pini)
The pine engraver beetle, Ips pini, provides another compelling example of synergism. The male-produced aggregation pheromone consists primarily of ipsdienol. However, the presence of a minor component, lanierone (B1212538), can significantly increase the attraction of both sexes. The response to these semiochemicals can vary geographically, highlighting the complexity of these interactions in natural populations.
| Lure Composition | Mean No. of Ips pini Captured |
| Ipsdienol Alone | 150 ± 25 |
| Lanierone Alone | 10 ± 3 |
| Ipsdienol + Lanierone (100:1 ratio) | 350 ± 40 |
Table 2: Synergistic effect of lanierone on the attraction of Ips pini to its primary pheromone component, ipsdienol. Data is illustrative of findings from field trapping studies.
Antagonistic Effects: When Chemical Signals Clash
Antagonism in semiochemical communication can manifest as a reduction in attraction or the complete inhibition of a behavioral response. This is often observed when insects encounter non-host plant volatiles, which can disrupt mating and host-finding behaviors.
Case Study: Diamondback Moth (Plutella xylostella)
The diamondback moth, a specialist herbivore of cruciferous plants, relies on sex pheromones for mating. Volatiles from non-host plants can significantly inhibit the attraction of male moths to the female-produced sex pheromone. For instance, essential oils from plants like calamus (Acorus gramineus) and citronella (Cymbopogon citratus) have been shown to reduce male attraction in a dose-dependent manner.
| Treatment | Male Attraction (%) | Inhibition (%) |
| Pheromone Alone (Control) | 85.2 ± 3.5 | - |
| Pheromone + Calamus Oil (10 mg) | 23.9 ± 2.1 | 72 |
| Pheromone + Citronella Oil (10 mg) | 29.0 ± 2.8 | 66 |
Table 3: Antagonistic effect of non-host plant essential oils on the attraction of male Diamondback Moths (Plutella xylostella) to synthetic sex pheromone in Y-tube olfactometer assays.
Case Study: Predator-Prey Interactions and Kairomone Inhibition
From a pest management perspective, attracting natural enemies to the vicinity of pests is beneficial. However, the semiochemicals used to trap pests can sometimes inadvertently attract their predators. In the case of the pine engraver, Ips pini, certain blends of its aggregation pheromone are also highly attractive to one of its main predators, the checkered beetle (Thanasimus dubius). While this is a synergistic kairomonal effect for the predator, it can be viewed as an antagonistic outcome for a pest-trapping program. Conversely, non-host volatiles for the herbivore prey can inhibit the predator's attraction to the prey's kairomones, demonstrating a complex interplay across trophic levels.
Experimental Protocols
The quantitative data presented in this guide are primarily obtained through two key experimental techniques: olfactometer bioassays and electroantennography (EAG).
Four-Arm Olfactometer Bioassay
Objective: To assess the behavioral response (attraction or repulsion) of an insect to multiple volatile chemical sources simultaneously in a controlled environment.
Methodology:
-
Apparatus Setup: A four-arm olfactometer, typically made of glass or acrylic, is placed in a controlled environment with uniform lighting and temperature. The olfactometer consists of a central chamber where the insect is released and four arms through which different air streams are passed.
-
Airflow: Purified and humidified air is pushed or pulled through each arm at a constant flow rate, converging in the central chamber and exiting through a central hole in the bottom.
-
Stimulus Application: The test semiochemicals (e.g., pheromone, kairomone, antagonist) are applied to a filter paper or other substrate and placed in cartridges connected to the olfactometer arms. A control arm contains a filter paper with the solvent only.
-
Insect Release: A single insect is introduced into the central chamber and allowed to acclimatize for a short period before being allowed to move freely.
-
Data Collection: The time the insect spends in each arm of the olfactometer and/or its first choice are recorded over a set period (e.g., 10-15 minutes).
-
Replication and Randomization: The experiment is replicated multiple times with new insects for each replicate. The position of the treatment and control arms is randomized between replicates to avoid any positional bias.
Electroantennography (EAG)
Objective: To measure the electrical response of an insect's antenna to volatile chemical stimuli, providing a measure of the insect's ability to detect the compound.
Methodology:
-
Antenna Preparation: An insect is anesthetized (e.g., by chilling or with CO2), and one antenna is carefully excised at the base.
-
Electrode Placement: The excised antenna is mounted between two electrodes. The base of the antenna is placed in contact with a reference electrode, and the distal tip is connected to a recording electrode. Both electrodes are typically glass capillaries filled with a saline solution.
-
Stimulus Delivery: A continuous stream of charcoal-filtered and humidified air is passed over the antenna. Puffs of air (typically 0.5-1 second) carrying a known concentration of the test semiochemical are introduced into the main airstream.
-
Data Recording: The electrical potential difference between the two electrodes is amplified and recorded. The amplitude of the depolarization (in millivolts) in response to the stimulus is measured.
-
Controls: A solvent blank is used as a negative control to ensure the response is to the semiochemical and not the solvent or mechanical stimulation. A standard compound known to elicit a response is used as a positive control to ensure the antennal preparation is viable.
Signaling Pathways in Insect Olfaction
The perception of semiochemicals begins at the periphery, in the insect's antennae. The synergistic and antagonistic effects observed at the behavioral level have their roots in the molecular interactions occurring within the olfactory sensory neurons.
Volatile semiochemicals enter the sensilla on the insect's antenna and are bound by Odorant-Binding Proteins (OBPs). These proteins transport the hydrophobic odorants through the aqueous sensillar lymph to the dendritic membrane of Olfactory Sensory Neurons (OSNs). There, the semiochemicals interact with Odorant Receptors (ORs), which are ligand-gated ion channels. Each OSN typically expresses a specific tuning OR (defining its odorant specificity) and a highly conserved co-receptor, Orco. The binding of a semiochemical to the specific OR triggers the opening of the ion channel, leading to a depolarization of the neuron and the generation of an action potential. This electrical signal is then transmitted to the antennal lobe of the brain for further processing.
Synergistic effects may arise from the simultaneous activation of different ORs by multiple compounds, leading to a summative or super-summative signal at the level of the antennal lobe. Alternatively, some plant volatiles may not directly activate a specific OR but can modulate the sensitivity of a pheromone-specific OR, making it more responsive to the pheromone. Antagonism can occur through competitive binding for the same OR, allosteric inhibition of an OR, or the activation of separate neural pathways that transmit inhibitory signals.
By delving into the synergistic and antagonistic interactions of semiochemicals, researchers can develop more effective and targeted strategies for insect pest management and unlock new avenues for drug discovery and development. The integration of behavioral bioassays, electrophysiology, and molecular techniques will continue to be crucial in deciphering the complex chemical language of insects.
References
- 1. researchgate.net [researchgate.net]
- 2. Perspectives for Synergic Blends of Attractive Sources in South American Palm Weevil Mass Trapping: Waiting for the Red Palm Weevil Brazil Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical ecology of the palm weevilRhynchophorus palmarum (L.) (Coleoptera: Curculionidae): Attraction to host plants and to a male-produced aggregation pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Behavioral Responses: Laboratory vs. Field Populations
For researchers in the life sciences, particularly those involved in drug development and behavioral neuroscience, the choice of animal model is a critical decision that profoundly influences experimental outcomes. A significant factor in this decision is the origin of the animal subjects: highly standardized, inbred laboratory populations or genetically diverse, wild-caught (field) populations. Generations of domestication and controlled rearing have led to substantial behavioral, physiological, and neurological divergences between these groups. This guide provides an objective comparison of their behavioral responses, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate model and interpreting their findings.
Behavioral Response Comparison: Key Paradigms
Behavioral differences are most pronounced in domains related to anxiety, exploration, and social interaction. Laboratory animals, particularly common rodent strains (e.g., C57BL/6 mice), have been bred for docility and adaptability to captive environments, which often results in attenuated responses to novel or potentially threatening stimuli compared to their wild counterparts.
Anxiety and Exploratory Behavior
Wild animals typically exhibit greater neophobia (fear of novelty) and anxiety-like behaviors when faced with unfamiliar environments.[1][2][3] This is an adaptive trait for survival in unpredictable natural settings. In contrast, laboratory animals often display reduced anxiety and increased exploratory drive in the same situations.[3][4]
Table 1: Comparative Performance in Anxiety and Exploration Tasks
| Behavioral Test | Common Metric | Typical Laboratory Rodent Response | Typical Field (Wild) Rodent Response |
| Open Field Test | Time Spent in Center | Increased; greater willingness to explore the exposed central area. | Decreased; strong preference for staying near the walls (thigmotaxis). |
| Total Distance Traveled | Generally higher, indicating more locomotor activity. | Variable, but often show initial freezing followed by cautious movement. | |
| Elevated Plus Maze | Time on Open Arms | Increased; less aversion to the elevated, unprotected arms. | Markedly decreased; strong preference for the enclosed, protected arms. |
| Number of Open Arm Entries | Higher frequency of entries into the open arms. | Lower frequency, often with quick retreats. | |
| Novel Object Recognition | Latency to Approach | Shorter; quicker to investigate a new object in their environment. | Longer; exhibit more hesitation and risk-assessment behaviors. |
Social and Territorial Behavior
Recent studies using semi-natural "garden" environments have highlighted dramatic differences in social structure. For instance, female C57BL/6J lab mice form highly interconnected social groups and spend little time alone (around 18%), whereas wild-derived female mice are largely solitary (83% of time spent alone). Lab mice also show a significantly dampened sense of territoriality, taking much longer to establish distinct territories compared to wild mice.
Underlying Neurobiological and Physiological Divergence
The observed behavioral differences are rooted in fundamental changes in neuroanatomy, stress response systems, and brain plasticity that have occurred during domestication and laboratory rearing.
Stress Response: The HPA Axis
The Hypothalamic-Pituitary-Adrenal (HPA) axis is the central neuroendocrine system that governs the stress response. Wild animals, constantly exposed to environmental and social stressors, are hypothesized to have a more active and responsive HPA axis. Studies measuring glucocorticoids (like corticosterone (B1669441) in rodents), the final output of the HPA axis, often find higher baseline levels in wild populations compared to their laboratory counterparts. This suggests a physiological priming for rapid response to threats. In contrast, laboratory animals may exhibit a blunted HPA response to certain stressors.
Neuroanatomy and Plasticity
Domestication has led to measurable structural changes in the brain. Wild rats, for example, have a larger basolateral complex of the amygdala (BLA) and bed nucleus of the stria terminalis (BNST) compared to laboratory rats. These regions are critical for processing fear and anxiety, and their larger size in wild animals may contribute to their heightened wariness.
Furthermore, processes like adult neurogenesis—the birth of new neurons—differ significantly. Laboratory rodents show a remarkable capacity for rapid adaptation of hippocampal neurogenesis in response to experimental challenges, whereas this process appears more stable in wild mammals. This suggests that the brains of laboratory animals may be uniquely plastic in ways that diverge from their wild ancestors.
Mandatory Visualizations
Logical Comparison of Population Characteristics
Caption: Core characteristic differences between lab and field animal populations.
Experimental Workflow: Open Field Test
Caption: Standardized workflow for conducting an Open Field Test behavioral assay.
Signaling Pathway: The HPA Axis Stress Response
References
Pheromone-Based Pest Control: A Cost-Effective and Sustainable Alternative
A comprehensive analysis of pheromone-based pest management strategies reveals a compelling economic and environmental advantage over conventional chemical insecticides. By leveraging the innate biology of insect communication, these targeted methods offer significant reductions in pesticide use, improved crop quality, and a favorable return on investment for growers.
Pheromone-based pest control, a cornerstone of modern Integrated Pest Management (IPM), utilizes synthetically produced insect sex pheromones to disrupt mating, monitor populations, and trap pests. This approach is highly specific, targeting only the pest species and leaving beneficial insects unharmed.[1][2] The global market for insect pheromones is on a significant upward trajectory, valued at $2.1 billion in 2022 and projected to grow, underscoring the increasing adoption of this sustainable technology.[1]
Comparative Cost-Effectiveness Analysis
Numerous studies across various cropping systems demonstrate the economic viability of pheromone-based strategies, particularly mating disruption and mass trapping, when compared to traditional insecticide programs. While the initial investment in pheromone dispensers and traps can be higher than a single insecticide application, the long-term benefits often outweigh these costs.[3][4]
Key economic advantages include a reduction in the number of insecticide applications, decreased labor and machinery costs associated with spraying, and the prevention of secondary pest outbreaks that can result from the use of broad-spectrum pesticides. Furthermore, the targeted nature of pheromones helps to delay the development of insecticide resistance in pest populations.
The following tables summarize quantitative data from various studies, highlighting the cost-effectiveness of pheromone-based pest control in different agricultural settings.
Table 1: Mating Disruption vs. Conventional Insecticides for Codling Moth in Apples
| Metric | Mating Disruption | Conventional Insecticide | Source |
| Pest Control Cost | Ranged from $193.70 higher to $96.00 lower per hectare | Varied based on number of applications | |
| Insecticide Sprays | Reduced by 40.70% - 56.60% | Standard practice | |
| Pesticide Input Reduction | Over 50% | - | |
| Infestation Rate Reduction | Up to 90% | - | |
| Return on Investment | Break-even point at 0.86% to 1.06% kernel damage reduction | - |
Table 2: Pheromone-Based Control vs. Conventional Methods in Various Crops
| Crop | Pest | Pheromone Strategy | Key Economic Finding | Source |
| Walnuts | Codling Moth, Aphids, Walnut Husk Fly | Mating Disruption | Alternative strategies can be cost-competitive depending on pest pressure and savings from reduced secondary pest outbreaks. | |
| Citrus | California Red Scale | Monitoring | Benefit-to-cost ratio of $10.70 to $16.60 for every dollar spent on research. | |
| Citrus | Citrus Fruit Borer | Monitoring | Benefit-to-cost ratio for producers of $12.02 to $120.19 per dollar spent. | |
| Cotton | Pink Bollworm | Mating Disruption & Mass Trapping | Substantial reductions in insecticide use and contribution to eradication in some regions. | |
| Tomato, Bell Pepper, Eggplant | Various Pests | Monitoring | Reduced chemical inputs by 30-50%. | |
| Brinjal (Eggplant) | Shoot and Fruit Borer | Mass Trapping | 53.03% protection in shoot damage and 51.34% protection in fruit infestation over control. |
Experimental Protocols
The evaluation of the cost-effectiveness of pheromone-based pest control typically involves a combination of field trials and economic analysis.
Key Experiment: Field Efficacy and Cost-Benefit Analysis
Objective: To compare the efficacy and cost-effectiveness of a pheromone-based pest management program with a conventional insecticide-based program.
Methodology:
-
Site Selection: Choose multiple commercial orchards or fields with a known history of the target pest infestation.
-
Experimental Design: Establish paired plots or randomized complete block designs with the following treatments:
-
Pheromone-based control (e.g., mating disruption dispensers deployed at the recommended density).
-
Conventional insecticide control (grower's standard spray program).
-
Untreated control (to monitor baseline pest pressure).
-
-
Pest Monitoring: Throughout the growing season, monitor pest populations in all plots using pheromone-baited traps. Record the number of captured adult males weekly.
-
Crop Damage Assessment: At regular intervals and at harvest, assess crop damage by randomly sampling a predetermined number of fruits or plants from each plot and quantifying the level of infestation.
-
Data Collection on Costs: Meticulously record all costs associated with each pest management program, including:
-
Pheromone Program: Cost of pheromone dispensers/lures, traps, and labor for deployment and monitoring.
-
Insecticide Program: Cost of insecticides, adjuvants, fuel, and labor and machinery for application.
-
-
Economic Analysis:
-
Calculate the total cost per unit area (e.g., per hectare) for each treatment.
-
Determine the yield and quality of the harvested crop from each plot.
-
Calculate the gross and net returns for each treatment based on market prices.
-
Conduct a benefit-cost analysis to compare the economic returns of the different strategies.
-
Visualizing the Mechanisms and Workflow
To better understand the biological underpinnings and the experimental process, the following diagrams illustrate the insect pheromone signaling pathway and a typical experimental workflow for cost-effectiveness analysis.
Caption: Insect Pheromone Signaling Pathway.
Caption: Experimental Workflow for Cost-Effectiveness Analysis.
References
A Comparative Analysis of Pheromone Release Formulations for Integrated Pest Management
For researchers, scientists, and drug development professionals, the efficacy of pheromone-based pest control hinges on the precise and sustained release of semiochemicals. This guide provides a comparative overview of different pheromone release rate formulations, supported by experimental data and detailed methodologies, to aid in the selection and development of optimal pest management strategies.
The successful application of pheromones in integrated pest management (IPM) is critically dependent on the dispenser technology used to release these chemical signals into the environment. A variety of formulations have been developed to control the release rate and duration, each with distinct advantages and limitations. This comparison focuses on the performance of common formulation types, including polymer-based matrices, gels, and sprayable microcapsules.
Comparative Performance of Pheromone Formulations
The choice of a pheromone formulation is often a trade-off between release kinetics, longevity, cost, and environmental stability. The following tables summarize quantitative data from various studies to facilitate a direct comparison of different dispenser types.
| Dispenser Type | Pheromone (Target Pest) | Release Rate | Duration of Efficacy | Key Findings |
| Polyethylene Tube | (E,E)-8,10-dodecadien-1-ol (Codling Moth) | 2 mg/ha-hr (estimated minimum for mating disruption) | Half-life of 35 days | Loss of pheromone is due to both evaporation and photochemical decomposition.[1] |
| Plastic Laminate | Grandlure (B1241601) (Boll Weevil) | >10 µg/hr for effective capture | Field and laboratory evaluations showed prolonged release. | Emission rate was least affected by temperature changes compared to other formulations.[2] |
| PVC Dispensers | Grandlure (Boll Weevil) | Lost grandlure more rapidly than laminate dispensers. | Weevil captures were often not significantly different from laminate dispensers. | - |
| Oleogel-based Dispensers | Plodia interpunctella pheromone | Efficacy reduction over time, similar to silicone dispensers. | 90 days (tested at T0, T45, T90) | A promising biodegradable alternative to silicone-based dispensers with no statistically significant difference in performance.[3] |
| Ester Wax/Polymer Bag | Grapholita molesta pheromone | 3.1 ± 0.3 µg/hr (zero-order release) | Designed for 6 months of constant release. | Ester waxes with similar chemical structures to the pheromone can control the release pattern.[4] |
| Rubber Septa | Fall Armyworm pheromone blend | Highly attractive for up to 2 weeks in the field. | - | A four-component blend was highly effective as a lure.[5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of pheromone release rate formulations.
Measurement of Pheromone Release Rate
Objective: To quantify the rate at which pheromone is released from a dispenser over time under controlled environmental conditions.
Method 1: Gravimetric Analysis in a Controlled Environment
-
Sample Preparation: Fresh pheromone dispensers are individually weighed using a precision balance (e.g., 0.1 mg resolution).
-
Environmental Control: The dispensers are placed in a controlled environmental chamber where temperature and relative humidity can be precisely regulated (e.g., ±1.0°C and ±2.0% RH).
-
Experimental Conditions:
-
To determine the effect of temperature, dispensers are tested at a range of temperatures (e.g., 20, 25, 30, 35, and 40°C) at a constant relative humidity (e.g., 50%).
-
To determine the effect of relative humidity, dispensers are tested at a range of RH values (e.g., 30%, 50%, and 80%) at a constant temperature (e.g., 30°C).
-
-
Data Collection: The mass of each dispenser is measured at regular intervals over an extended period (e.g., at least 140 hours).
-
Calculation of Release Rate: The release rate is calculated as the change in mass over time.
Method 2: Volatile Collection and Gas Chromatography-Mass Spectrometry (GC-MS)
-
Volatile Collection System: A flow-through volatile collection system is used to trap the released pheromone. Air is passed over the dispenser, and the volatiles are trapped on an adsorbent material like polyurethane foam.
-
Solvent Extraction: The trapped pheromone is then eluted from the adsorbent using a suitable solvent.
-
Quantification: The amount of pheromone in the solvent is quantified using GC-MS. The system is calibrated with known standards of the pheromone.
-
Release Rate Determination: By collecting volatiles over a specific period, the release rate can be calculated.
Field Efficacy Trials
Objective: To evaluate the effectiveness of different pheromone formulations in attracting or disrupting the mating of the target insect species in a natural environment.
-
Trap Setup: Pheromone-baited traps are deployed in the field in a randomized block design. The type of trap used can vary depending on the target insect (e.g., delta traps, wing traps).
-
Lure Placement: The pheromone dispenser (lure) is placed inside the trap according to the manufacturer's instructions.
-
Trap Monitoring: Traps are checked at regular intervals (e.g., weekly), and the number of captured target insects is recorded.
-
Data Analysis: The capture data is statistically analyzed to compare the performance of different formulations. Factors such as trap location and environmental conditions are taken into account.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the pheromone signaling pathway in insects and a typical experimental workflow for comparing pheromone formulations.
Caption: Pheromone reception and signal transduction pathway in an insect olfactory neuron.
Caption: A generalized experimental workflow for the comparative study of pheromone formulations.
References
- 1. Frontiers | Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals [frontiersin.org]
- 2. Pheromone Reception in Insects - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pheromone reception in moths: from molecules to behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pheromones - Dispensers - Novagrica [novagrica.com]
Safety Operating Guide
Proper Disposal of (Z,Z)-4,7-Decadienol: A Guide for Laboratory Professionals
Authoritative guidance on the safe and compliant disposal of (Z,Z)-4,7-Decadienol, ensuring the safety of laboratory personnel and environmental protection.
This document provides essential procedural guidance for the proper disposal of this compound, a volatile organic compound. The information herein is intended for researchers, scientists, and drug development professionals to facilitate safe laboratory operations and adherence to regulatory standards.
Immediate Safety and Handling Precautions
This compound is a chemical that requires careful handling due to its potential hazards. A safety data sheet for a closely related compound indicates that it may cause skin irritation, serious eye damage, and respiratory irritation. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this substance.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes.
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Quantitative Data Summary
| Hazard Classification | Category | Precautionary Statement Codes |
| Skin Irritation | 2 | P264, P280, P302+P352, P332+P313, P362 |
| Serious Eye Damage | 1 | P280, P305+P351+P338+P310 |
| Respiratory Irritation | 3 | P261, P271, P304+P340, P312, P403+P233, P405 |
Experimental Protocols
Spill Decontamination Procedure:
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material like sand or vermiculite (B1170534) to contain the substance. Do not use combustible materials such as paper towels as the primary absorbent.
-
Collection: Carefully collect the absorbed material and contaminated debris into a designated, sealable hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Personal Decontamination: If there is skin contact, wash the affected area thoroughly with soap and water. If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.
Disposal Plan and Workflow
The proper disposal of this compound is critical to ensure safety and environmental compliance. Under no circumstances should this chemical be disposed of down the drain.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated materials, and spill cleanup debris, in a clearly labeled, leak-proof container.
-
The container should be made of a material compatible with organic solvents.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream. Include the appropriate hazard pictograms (e.g., irritant, environmental hazard).
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Adhere to all local, state, and federal regulations for hazardous waste disposal.
-
Mandatory Visualizations
The following diagrams illustrate the key procedural workflows for the safe handling and disposal of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
